Pdhk-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H16N2O2 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl 8-cyclopropyl-2-methyl-9H-pyrido[2,3-b]indole-3-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-9-13(17(20)21-2)8-14-12-5-3-4-11(10-6-7-10)15(12)19-16(14)18-9/h3-5,8,10H,6-7H2,1-2H3,(H,18,19) |
InChI Key |
PMYXVYACIJANSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C3=C(C(=CC=C3)C4CC4)NC2=N1)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Pdhk-IN-3: A Deep Dive into its Mechanism of Action as a Pyruvate Dehydrogenase Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pdhk-IN-3 has emerged as a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), a critical regulator of cellular metabolism. This technical guide provides an in-depth analysis of the mechanism of action of this compound, tailored for professionals in biomedical research and drug development. By targeting PDHK, this compound modulates the activity of the Pyruvate Dehydrogenase Complex (PDC), thereby influencing the metabolic shift between glycolysis and oxidative phosphorylation. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction to Pyruvate Dehydrogenase Kinase (PDHK)
Pyruvate Dehydrogenase Kinase (PDHK) is a family of four isoenzymes (PDK1-4) that play a pivotal role in cellular energy metabolism.[1] Located in the mitochondrial matrix, PDHKs are serine/threonine kinases that regulate the activity of the Pyruvate Dehydrogenase Complex (PDC).[1][2] The PDC is a large, multi-enzyme complex that catalyzes the irreversible conversion of pyruvate, the end-product of glycolysis, into acetyl-CoA.[2][3] This reaction is a crucial gateway, linking glycolysis to the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation for efficient ATP production.[3]
PDHKs phosphorylate specific serine residues on the E1α subunit of the PDC, leading to its inactivation.[1][4] This phosphorylation event inhibits the conversion of pyruvate to acetyl-CoA, effectively shunting pyruvate away from the TCA cycle and towards alternative metabolic pathways, such as conversion to lactate (B86563), even in the presence of oxygen (a phenomenon known as the Warburg effect in cancer cells).[3][5] The activity of PDHK itself is regulated by the cellular energy state; it is activated by high ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA, and inhibited by pyruvate.[2] Given their central role in metabolic regulation, PDHKs have become attractive therapeutic targets for a range of diseases, including cancer, diabetes, and heart ischemia.[3][6]
This compound: A Potent PDHK Inhibitor
This compound, also identified as compound 7 in its primary publication, is a potent inhibitor of Pyruvate Dehydrogenase Kinase.[7] It exhibits significant inhibitory activity against two of the four PDHK isoforms, namely PDHK2 and PDHK4.[7] The discovery and characterization of this compound were detailed in a 2021 publication in Bioorganic & Medicinal Chemistry by Bessho Y, et al., which focused on the structure-based design of novel and highly potent PDHK inhibitors.[6]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PDHK. By binding to PDHK, this compound prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[1][3] This leads to a sustained active state of the PDC, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[5]
The inhibition of PDHK by this compound results in a metabolic shift from anaerobic glycolysis towards oxidative phosphorylation.[3] This is particularly relevant in disease states characterized by altered metabolism, such as cancer, where cells often rely on aerobic glycolysis for energy and biomass production.[5] By reactivating the PDC, this compound can restore oxidative metabolism, potentially leading to reduced lactate production and increased cellular ATP generation through the TCA cycle and electron transport chain.
Signaling Pathway
The following diagram illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in cellular metabolism and its regulation by Pyruvate Dehydrogenase Kinase (PDHK), along with the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based drug design of novel and highly potent pyruvate dehydrogenase kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Pdhk-IN-3: A Selective Inhibitor Targeting PDHK2 and PDHK4
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Pdhk-IN-3, a potent and selective inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) isoforms 2 and 4. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cellular metabolism through the inhibition of PDHK.
Introduction to Pyruvate Dehydrogenase Kinases (PDHKs)
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1][2] The activity of the PDC is tightly regulated by reversible phosphorylation, which is mediated by a family of four dedicated kinases known as Pyruvate Dehydrogenase Kinases (PDHK1, PDHK2, PDHK3, and PDHK4).[3] Phosphorylation of the E1α subunit of the PDC by PDHKs leads to the inactivation of the complex.[2][3]
The different isoforms of PDHK are expressed in a tissue-specific manner and exhibit distinct regulatory properties.[3] Dysregulation of PDHK activity has been implicated in various diseases, including cancer, diabetes, and heart ischemia.[1] In many cancer cells, upregulation of PDHKs leads to a metabolic switch from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect.[1][3] This metabolic reprogramming is thought to provide cancer cells with a growth advantage. Consequently, the inhibition of PDHKs has emerged as a promising therapeutic strategy to reverse the Warburg effect and selectively target cancer cells.
This compound: A Selective PDHK2 and PDHK4 Inhibitor
This compound is a small molecule inhibitor that demonstrates potent and selective activity against PDHK2 and PDHK4. Its ability to discriminate between the different PDHK isoforms makes it a valuable tool for studying the specific roles of PDHK2 and PDHK4 in normal physiology and disease.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against PDHK2 and PDHK4 has been quantified by determining its half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 (µM) |
| PDHK2 | 0.21 |
| PDHK4 | 1.54 |
Signaling Pathways and Mechanism of Action
The inhibitory action of this compound on PDHK2 and PDHK4 has direct consequences on cellular metabolism by modulating the activity of the Pyruvate Dehydrogenase Complex.
PDHK2 Signaling Pathway
Caption: PDHK2 signaling pathway and the inhibitory effect of this compound.
PDHK4 Signaling Pathway
Caption: PDHK4 signaling pathway and the inhibitory effect of this compound.
Logical Relationship of this compound Inhibition
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. Induction of Pyruvate Dehydrogenase Kinase-3 by Hypoxia-inducible Factor-1 Promotes Metabolic Switch and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Metabolic Switch: A Technical Guide to Pdhk-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pdhk-IN-3, a potent inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), and its role in the regulation of cellular metabolism. By targeting key enzymes in the glycolytic pathway, this compound offers a valuable tool for investigating metabolic reprogramming in various disease states, particularly in cancer and metabolic disorders.
Introduction to this compound
This compound, also referred to as compound 7 in initial discovery studies, is a small molecule inhibitor that demonstrates high potency against two isoforms of pyruvate dehydrogenase kinase: PDHK2 and PDHK4.[1][2][3] The pyruvate dehydrogenase complex (PDC) acts as a critical gatekeeper of cellular metabolism, catalyzing the conversion of pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle. PDKs phosphorylate and inactivate the PDC, effectively acting as a brake on mitochondrial respiration and promoting a shift towards glycolysis, a phenomenon famously observed in cancer cells as the Warburg effect. By inhibiting PDHK2 and PDHK4, this compound releases this brake, reactivating the PDC and promoting oxidative phosphorylation.
Chemical Profile:
| Property | Value |
| Molecular Formula | C₁₇H₁₆N₂O₂ |
| Molecular Weight | 280.32 g/mol |
Mechanism of Action and Signaling Pathway
This compound functions as a dual inhibitor of PDHK2 and PDHK4.[1][2][3] These kinases are instrumental in the short-term regulation of the PDC. The inhibition of PDHK2 and PDHK4 by this compound prevents the phosphorylation of the E1α subunit of the PDC. This maintains the PDC in its active, dephosphorylated state, thereby facilitating the conversion of pyruvate to acetyl-CoA. This crucial step links glycolysis to the TCA cycle and oxidative phosphorylation, leading to a more efficient energy production pathway.
The metabolic shift induced by this compound has significant implications for cellular function. By promoting oxidative metabolism, it is anticipated to decrease lactate (B86563) production and increase oxygen consumption. This targeted intervention in cellular energy pathways makes this compound a subject of interest for therapeutic strategies aimed at reversing the glycolytic phenotype observed in cancer and other metabolic diseases.
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against PDHK2 and PDHK4.
| Target Isoform | IC50 (µM) | Reference |
| PDHK2 | 0.21 | [1][2][3] |
| PDHK4 | 1.54 | [1][2][3] |
Further quantitative data on the effects of this compound on cellular metabolism, such as lactate production and oxygen consumption rates, are not yet publicly available in detail. Such studies would be crucial to fully elucidate the cellular consequences of PDHK2 and PDHK4 inhibition by this compound.
Experimental Protocols
The determination of the inhibitory potency of this compound is a critical aspect of its characterization. While the specific, detailed protocol from the primary literature is not fully accessible, a general methodology for a PDK enzymatic assay can be outlined.
In Vitro PDHK Enzymatic Assay (General Protocol)
This type of assay is designed to measure the kinase activity of PDHK isoforms in the presence of an inhibitor. The principle often involves the detection of ADP produced from the kinase reaction where PDHK phosphorylates its substrate, a peptide derived from the E1α subunit of PDC, using ATP.
Materials:
-
Recombinant human PDHK2 or PDHK4 enzyme
-
PDC E1α-derived peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution containing the PDHK enzyme and the peptide substrate in the kinase assay buffer.
-
Reaction Initiation: Add the ATP solution to the wells of the microplate containing the enzyme/substrate mix and the diluted inhibitor.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's instructions. This typically involves a luminescence-based readout.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the roles of PDHK2 and PDHK4 in cellular metabolism. Its potency and selectivity make it a useful tool for dissecting the metabolic reprogramming that occurs in various diseases. Future research should focus on detailed characterization of its effects in cellular and in vivo models to fully understand its therapeutic potential. Specifically, studies quantifying its impact on lactate production, oxygen consumption, and other metabolic fluxes will be crucial in advancing our understanding of its mechanism of action and its potential for clinical development.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and not for human consumption.
References
Understanding the Structure-Activity Relationship of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: A Technical Overview
Disclaimer: Information regarding a specific inhibitor designated "Pdhk-IN-3" was not found in the available search results. This guide provides a comprehensive overview of the structure-activity relationships (SAR) for various classes of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors based on current scientific literature.
Introduction
Pyruvate dehydrogenase kinases (PDKs) are a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1][2] The PDC is a key mitochondrial enzyme complex that catalyzes the irreversible conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.[1][3] By phosphorylating and inactivating the E1α subunit of the PDC, PDKs shift glucose metabolism from oxidative phosphorylation towards glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect.[2][4] This central role in metabolic regulation has made PDKs attractive therapeutic targets for a range of diseases, including cancer, diabetes, and heart failure.[1][2] This document explores the structure-activity relationships of various classes of PDK inhibitors, providing insights for researchers and drug development professionals.
General Structure-Activity Relationships of PDK Inhibitors
The development of PDK inhibitors has led to the exploration of several chemical scaffolds. The following sections summarize the key SAR findings for some of the prominent classes.
Dichloroacetophenones
A series of novel dichloroacetophenones have been synthesized and evaluated as potent PDK inhibitors. Structure-activity relationship analysis of these compounds revealed that specific substitutions on the aniline (B41778) ring are crucial for their inhibitory activity. For instance, compound 6u from a reported study, a potent PDK inhibitor with an EC50 value of 0.09 μM, demonstrated significant anti-proliferative effects in various cancer cell lines with IC50 values ranging from 1.1 to 3.8 μM.[5] Molecular docking studies suggested that the dichloroacetophenone scaffold interacts with key residues in the PDK1 active site, forming hydrogen bonds with Ser75 and Gln61, while the aniline skeleton is positioned within a hydrophobic pocket formed by Phe78 and Phe65.[5]
(R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides
Compounds containing the (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide "warhead" have been identified as effective PDK inhibitors.[6][7] This structural motif is crucial for binding to the lipoamide (B1675559) binding site of PDKs.[7] The potency of these inhibitors can be modulated by substitutions on the appended aromatic or heterocyclic rings. These modifications influence the overall physicochemical properties of the molecule, affecting cell permeability and target engagement.[6]
N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides and 1,2,4-Benzothiadiazine 1,1-dioxides
Studies on N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides have shown that these compounds can be potent PDK inhibitors. For example, compound 10d in one study exhibited an IC50 of 41 nM.[8] Interestingly, their conformationally restricted, ring-closed analogues, the 1,2,4-benzothiadiazine 1,1-dioxides, were generally less potent.[8] This suggests that the conformational flexibility of the open-chain analogues is beneficial for optimal interaction with the target. However, the introduction of bulkier substituents, such as a benzyl (B1604629) or phenethyl side chain, at the 4-position of the 1,2,4-benzothiadiazine 1,1-dioxide core was found to be permissible, indicating a potential avenue for further optimization.[8]
3-anilino-quinolin-2(1H)-ones
A series of substituted 3-anilino-quinolin-2(1H)-ones have been prepared and evaluated as PDK1 inhibitors. The synthesis of these compounds often involves a Buchwald-Hartwig cross-coupling reaction. While the initial screening of these compounds showed modest inhibition of the isolated PDK1 enzyme, the modular nature of their synthesis allows for extensive derivatization to explore the SAR and potentially improve potency.[9]
Quantitative Data on PDK Inhibitors
The following table summarizes the inhibitory activities of selected PDK inhibitors from the literature.
| Compound Class | Example Compound | Target | Activity Metric | Value (μM) | Reference |
| Dichloroacetophenones | 6u | PDKs | EC50 | 0.09 | [5] |
| Dichloroacetophenones | 6u | Various cancer cells | IC50 | 1.1 - 3.8 | [5] |
| N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides | 10d | PDKs | IC50 | 0.041 | [8] |
| "Unsaturated" 1,2,4-Benzothiadiazine 1,1-dioxides | 11c | PDKs | IC50 | 3.6 | [8] |
| "Saturated" 1,2,4-Benzothiadiazine 1,1-dioxides | 12c | PDKs | IC50 | 0.5 | [8] |
| Natural Products | Thymoquinone | PDK3 | IC50 | 5.49 | [10] |
| Small Molecule Inhibitor | TM-1 | PDHK1 | IC50 | 2.97 | [11] |
| Small Molecule Inhibitor | TM-1 | PDHK2 | IC50 | 5.2 | [11] |
Experimental Protocols
The evaluation of PDK inhibitors typically involves a series of in vitro and in vivo experiments.
PDK Kinase Activity Assay
A common method to assess the inhibitory potential of compounds against PDK is a kinase activity assay. This can be performed using purified recombinant PDK enzyme and the pyruvate dehydrogenase complex (PDC). The assay measures the rate of PDC phosphorylation by PDK in the presence and absence of the inhibitor. The activity can be quantified by measuring the incorporation of phosphate (B84403) from [γ-³²P]ATP into the E1α subunit of PDC or by using non-radioactive methods that measure the remaining PDC activity after the kinase reaction.
Example Protocol Outline:
-
Recombinant human PDK and porcine heart PDC are used.
-
The inhibitor, at various concentrations, is pre-incubated with the PDK enzyme.
-
The kinase reaction is initiated by the addition of PDC and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the remaining PDC activity is measured.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.[12]
Cell-Based Assays for PDK Inhibition
To assess the cellular effects of PDK inhibitors, various cell-based assays are employed.
-
Cell Proliferation/Viability Assays: Cancer cell lines are treated with the inhibitor at different concentrations, and cell viability is measured using assays like MTT, MTS, or CellTiter-Glo. This helps determine the IC50 value for cell growth inhibition.[5]
-
Western Blot Analysis: The phosphorylation status of the PDC E1α subunit in inhibitor-treated cells can be assessed by Western blotting using phospho-specific antibodies. A decrease in the phosphorylation signal indicates target engagement and inhibition of PDK in a cellular context.[4]
-
Metabolic Assays: The metabolic shift induced by PDK inhibition can be monitored by measuring lactate (B86563) production and oxygen consumption rates. A decrease in lactate production and an increase in oxygen consumption are indicative of a shift from glycolysis to oxidative phosphorylation.
In Vivo Xenograft Models
The in vivo efficacy of PDK inhibitors is often evaluated in animal models, such as xenografts of human tumors in immunocompromised mice.
Example Protocol Outline:
-
Human cancer cells are implanted subcutaneously into nude mice.
-
Once tumors reach a certain size, the mice are treated with the inhibitor or a vehicle control.
-
Tumor growth is monitored over time.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting for p-PDH levels.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDK signaling pathway and a general workflow for the evaluation of PDK inhibitors.
Caption: PDK signaling pathway and the inhibitory action of a PDK inhibitor.
Caption: General experimental workflow for the evaluation of PDK inhibitors.
Conclusion
The development of potent and selective PDK inhibitors holds significant therapeutic promise. A thorough understanding of the structure-activity relationships for different chemical scaffolds is essential for the rational design of novel drug candidates. The methodologies and workflows described in this guide provide a framework for the identification and characterization of new PDK inhibitors. Future research will likely focus on improving the isoform selectivity of these inhibitors to minimize potential off-target effects and enhance their therapeutic index.
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential inhibition of PDKs by phenylbutyrate and enhancement of pyruvate dehydrogenase complex activity by combination with dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Pyruvate Dehydrogenase Kinase: NOVEL FOLDING PATTERN FOR A SERINE PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides as pyruvate dehydrogenase kinase 1 (PDK1) inhibitors to reduce the growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.uliege.be [orbi.uliege.be]
- 8. Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based investigation of pyruvate dehydrogenase kinase-3 inhibitory potential of thymoquinone, targeting lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Pdhk-IN-3: A Potent Inhibitor of the Pyruvate Dehydrogenase Complex Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Pyruvate (B1213749) Dehydrogenase Complex (PDC) serves as a critical gatekeeper of cellular metabolism, catalyzing the irreversible conversion of pyruvate to acetyl-CoA and linking glycolysis to the tricarboxylic acid (TCA) cycle.[1] Its activity is tightly regulated, primarily through reversible phosphorylation by a family of four pyruvate dehydrogenase kinases (PDK1-4).[1] Dysregulation of PDK activity and subsequent PDC inhibition are implicated in various metabolic diseases and cancer. This document provides a comprehensive technical overview of Pdhk-IN-3, a potent inhibitor of PDK isoforms, and its consequential effects on the Pyruvate Dehydrogenase Complex. We will delve into its mechanism of action, present its quantitative inhibitory data, detail relevant experimental protocols for its characterization, and visualize the associated biochemical pathways and experimental workflows.
Introduction to the Pyruvate Dehydrogenase Complex and its Regulation
The Pyruvate Dehydrogenase Complex is a large, mitochondrial multi-enzyme complex composed of three core enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoyl Transacetylase (E2), and Dihydrolipoyl Dehydrogenase (E3).[2] This complex orchestrates the oxidative decarboxylation of pyruvate, a pivotal step in cellular respiration.[1]
The activity of the PDC is primarily controlled by the phosphorylation state of the E1 subunit, which is catalyzed by Pyruvate Dehydrogenase Kinases (PDKs).[2] Phosphorylation of the E1 subunit leads to the inactivation of the entire PDC, thereby reducing the influx of pyruvate into the TCA cycle.[1] There are four known isoforms of PDK (PDK1, PDK2, PDK3, and PDK4), which are expressed in a tissue-specific manner and are allosterically regulated by various metabolites, including ATP, NADH, and acetyl-CoA.[3] The dephosphorylation and reactivation of the PDC are carried out by pyruvate dehydrogenase phosphatases (PDPs).[1]
Given their central role in metabolic regulation, PDKs have emerged as attractive therapeutic targets for conditions characterized by impaired glucose metabolism, such as cancer and diabetes.[4] Small molecule inhibitors of PDKs can restore PDC activity, thereby promoting glucose oxidation.
This compound: A Potent Pyruvate Dehydrogenase Kinase Inhibitor
This compound (also referred to as compound 7 in initial discovery literature) is a potent small molecule inhibitor of pyruvate dehydrogenase kinases.[5][6] Its inhibitory activity has been characterized against multiple PDK isoforms, demonstrating a significant potential for modulating the activity of the Pyruvate Dehydrogenase Complex.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values against two key PDK isoforms are summarized in the table below.
| Target Isoform | This compound IC50 (µM) | Reference |
| PDHK2 | 0.21 | [5] |
| PDHK4 | 1.54 | [5] |
Table 1: In vitro inhibitory activity of this compound against PDK isoforms.
Mechanism of Action
This compound functions as a direct inhibitor of PDKs. By binding to the kinase, it prevents the phosphorylation of the E1 subunit of the Pyruvate Dehydrogenase Complex. This inhibition of PDK activity leads to a higher proportion of dephosphorylated, active PDC. Consequently, the conversion of pyruvate to acetyl-CoA is enhanced, promoting glucose oxidation via the TCA cycle.
Caption: Signaling pathway of PDC regulation and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for assessing the inhibitory effect of this compound on PDK activity and its subsequent impact on the Pyruvate Dehydrogenase Complex.
In Vitro PDK Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of an inhibitor like this compound against a specific PDK isoform.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific PDK isoform.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the PDK enzyme. The reduction in ATP consumption in the presence of the inhibitor is quantified, typically using a luminescence-based detection method.
Materials:
-
Recombinant human PDK isoform (e.g., PDK2 or PDK4)
-
PDC E1 subunit (or a peptide substrate)
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, BSA)
-
This compound (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
96-well microplates (white, opaque)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.
-
In a 96-well plate, add the PDK enzyme and the PDC E1 substrate to each well.
-
Add the diluted this compound or control solutions to the respective wells.
-
Incubate the plate for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent kinase assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Pyruvate Dehydrogenase Complex Activity Assay
This protocol describes a method to measure the activity of the PDC in cell lysates after treatment with this compound.
Objective: To determine the effect of this compound on the overall enzymatic activity of the Pyruvate Dehydrogenase Complex in a cellular context.
Principle: The activity of the PDC is measured by quantifying the rate of NADH production, which is coupled to the conversion of pyruvate to acetyl-CoA. The increase in NADH is monitored spectrophotometrically by the reduction of a colorimetric probe.[7][8]
Materials:
-
Cultured cells of interest
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
PDC assay buffer
-
Pyruvate
-
Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+
-
96-well microplates (clear)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm or 565 nm).[7][9]
Procedure:
-
Plate cells and treat with various concentrations of this compound or a vehicle control for a desired time period.
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well plate, add a standardized amount of cell lysate to each well.
-
Prepare a master mix containing the PDC assay buffer, pyruvate, cofactors, and the colorimetric probe.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately measure the absorbance at the appropriate wavelength at multiple time points to determine the reaction rate.
-
Calculate the PDC activity as the rate of change in absorbance per minute per milligram of protein.
-
Compare the PDC activity in this compound-treated cells to the vehicle-treated control cells.
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. raybiotech.com [raybiotech.com]
- 8. goldengatebio.com [goldengatebio.com]
- 9. Pyruvate Dehydrogenase (PDH) Activity Assay Kit - Elabscience® [elabscience.com]
Investigating the Therapeutic Potential of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors in Cancer: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Cancer cell metabolism is characterized by a significant reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is, in part, orchestrated by the overexpression of Pyruvate (B1213749) Dehydrogenase Kinases (PDKs), which inactivate the Pyruvate Dehydrogenase Complex (PDC), a critical gatekeeper of mitochondrial glucose oxidation. This guide explores the therapeutic potential of inhibiting PDKs in cancer. Due to the limited public data on the specific inhibitor Pdhk-IN-3, this document will use the well-characterized, potent and selective PDK inhibitor, AZD7545 , as a representative molecule to illustrate the core concepts, experimental validation, and therapeutic promise of this class of compounds. This guide provides an in-depth overview of the mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction: Targeting Cancer Metabolism through PDK Inhibition
Cancer cells exhibit profound metabolic alterations to sustain their rapid proliferation and survival. A key feature is the shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, which provides a proliferative advantage and resistance to apoptosis.[1][2] The Pyruvate Dehydrogenase Complex (PDC) is a mitochondrial enzyme that links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA.[3] The activity of PDC is negatively regulated by a family of four Pyruvate Dehydrogenase Kinase (PDK) isoforms (PDK1-4).[2][3]
In many cancers, PDKs are overexpressed, leading to the phosphorylation and inactivation of the PDC.[2] This enzymatic "brake" on mitochondrial respiration shunts pyruvate towards lactate (B86563) production, a hallmark of the Warburg effect.[4] Inhibition of PDKs is a promising therapeutic strategy to reverse this glycolytic phenotype, reactivate mitochondrial function, and selectively target cancer cells.[1][5]
This compound has been identified as a potent dual inhibitor of PDK2 and PDK4.[6] However, comprehensive preclinical data on its efficacy in cancer models are not yet publicly available. Therefore, this guide will focus on AZD7545 , a potent and selective inhibitor of PDK1 and PDK2, to provide a detailed examination of the therapeutic potential of this inhibitor class.[3][7]
Quantitative Data on AZD7545 Activity
The efficacy of AZD7545 has been quantified across various enzymatic and cellular assays. The following tables summarize the key findings from preclinical studies.
Table 1: In Vitro Inhibitory and Cellular Activity of AZD7545
| Parameter | Value | System/Cell Line | Source(s) |
| PDK1 IC₅₀ | 36.8 nM | Enzymatic Assay | [7][8] |
| PDK2 IC₅₀ | 6.4 nM | Enzymatic Assay | [7][8] |
| PDK3 IC₅₀ | 600 nM | Enzymatic Assay | [7][8] |
| PDK4 Activity | Stimulatory (>10 nM) | Enzymatic Assay | [7][8] |
| PDH Activity EC₅₀ | 5.2 nM | Recombinant PDHK2 | [9] |
| Pyruvate Oxidation EC₅₀ | 105 nM | Primary Rat Hepatocytes | [8][9] |
| Cell Growth Suppression | Specific to BRAF & NRAS mutant cells | Human Melanoma Cells | [7] |
Table 2: In Vivo Effects of AZD7545 on PDH Activity
| Species | Tissue | Dose | Effect on Active PDH | Source(s) |
| Rat | Liver | 30 mg/kg | Increase from 24.7% to 70.3% | [9] |
| Rat | Skeletal Muscle | 30 mg/kg | Increase from 21.1% to 53.3% | [9] |
Core Signaling Pathway and Mechanism of Action
AZD7545 exerts its therapeutic effect by directly inhibiting PDK1 and PDK2. This action prevents the phosphorylation and inactivation of the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the therapeutic potential of PDK inhibitors like AZD7545.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AZD7545 on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, U87 glioblastoma)
-
Complete cell culture medium
-
AZD7545 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of AZD7545 in complete medium (e.g., 0.01 µM to 100 µM).
-
Replace the medium with the AZD7545 dilutions. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to the vehicle control and determine the IC₅₀ value.[4]
Western Blot Analysis of PDH Phosphorylation
Objective: To assess the effect of AZD7545 on the phosphorylation status of the PDC E1α subunit.
Materials:
-
Cancer cells treated with AZD7545
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDH-E1α (Ser293), anti-total-PDH-E1α
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat cells with various concentrations of AZD7545 for a specified time (e.g., 24 hours).
-
Lyse the cells, collect the supernatant, and quantify protein concentration using a BCA assay.[4]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with the primary anti-phospho-PDH-E1α antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using ECL.
-
Strip the membrane and re-probe with anti-total-PDH-E1α antibody to normalize for protein loading.[4][10]
Lactate Production Assay
Objective: To measure the effect of AZD7545 on the secretion of lactate, an indicator of glycolytic activity.
Materials:
-
Cancer cells treated with AZD7545
-
Lactate Assay Kit
-
Microplate reader
Procedure:
-
Culture cells in 24-well plates and treat with AZD7545 for 24-48 hours.
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris.
-
Measure the lactate concentration using a commercial kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content.[4]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of AZD7545 in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., A375 melanoma)
-
Matrigel
-
AZD7545 formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer AZD7545 (e.g., daily oral gavage) at a predetermined dose.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.[4]
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a PDK inhibitor like AZD7545.
Conclusion and Future Directions
The inhibition of Pyruvate Dehydrogenase Kinases presents a compelling strategy for the therapeutic targeting of cancer. As exemplified by the preclinical data for AZD7545, selective PDK inhibitors can effectively reverse the Warburg effect, leading to decreased glycolysis and reactivation of mitochondrial respiration. This metabolic reprogramming can result in cytostatic or cytotoxic effects in cancer cells, particularly under nutrient-stressed conditions that may mimic the tumor microenvironment.
While potent inhibitors like this compound are being developed, further comprehensive studies are required to fully elucidate their therapeutic window and efficacy in various cancer types. Future research should focus on:
-
Evaluating the efficacy of specific PDK isoform inhibitors in a broader range of cancer models.
-
Investigating potential synergistic effects with other anti-cancer agents, including chemotherapy and other targeted therapies.
-
Identifying predictive biomarkers to select patient populations most likely to respond to PDK inhibition.
The continued development and rigorous preclinical and clinical evaluation of PDK inhibitors hold significant promise for advancing the field of metabolic oncology and providing new therapeutic options for cancer patients.
References
- 1. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. Pyruvate Dehydrogenase Kinase Inhibitor, AZD7545 | 252017-04-2 [sigmaaldrich.com]
- 9. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring phosphorylation of the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Pyruvate Dehydrogenase Kinase (PDK) Inhibition and its Implications for Metabolic Disorders
Disclaimer: Initial searches for the specific compound "Pdhk-IN-3" did not yield any publicly available information. This guide therefore focuses on the broader class of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors, their mechanism of action, and their therapeutic potential in metabolic disorders like type 2 diabetes, based on available scientific literature.
Executive Summary
Metabolic disorders, most notably type 2 diabetes, are characterized by impaired glucose homeostasis. A key regulatory node in cellular metabolism is the Pyruvate Dehydrogenase Complex (PDC), which governs the flux of glucose-derived pyruvate into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. The activity of PDC is tightly controlled by a family of four isoenzymes of Pyruvate Dehydrogenase Kinase (PDK1-4). In diabetic states, elevated expression and activity of PDKs, particularly PDK4 in liver and skeletal muscle, lead to the phosphorylation and subsequent inactivation of PDC. This metabolic switch shunts pyruvate away from oxidation, thereby decreasing glucose utilization in peripheral tissues and increasing the substrate pool for hepatic gluconeogenesis, both of which contribute to hyperglycemia. Consequently, the inhibition of PDKs has emerged as a promising therapeutic strategy to reverse this pathological metabolic state and improve glycemic control. This technical guide provides a comprehensive overview of the role of PDKs in metabolic diseases, summarizes the landscape of PDK inhibitors, details key experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.
The Role of PDK in Metabolic Disease
The Pyruvate Dehydrogenase Complex is a mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a critical step linking glycolysis to the TCA cycle.[1][2] The activity of the PDC is regulated by a phosphorylation/dephosphorylation cycle, with four specific kinases (PDK1, PDK2, PDK3, PDK4) responsible for its inactivation through phosphorylation of the E1α subunit.[3][4]
In conditions of insulin (B600854) resistance and type 2 diabetes, the expression of PDKs, especially PDK4, is significantly upregulated in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue.[5] This upregulation leads to a decrease in PDC activity, resulting in reduced glucose oxidation.[5] The consequences of this are twofold: a decrease in glucose disposal by peripheral tissues and an increase in the availability of gluconeogenic precursors (like lactate (B86563) and alanine) for the liver, exacerbating hyperglycemia.[3][6] Therefore, inhibiting PDKs to increase PDC activity is a rational approach to enhance glucose utilization and lower blood glucose levels in diabetic patients.[3][5]
Quantitative Data on PDK Inhibitors
A number of small molecule inhibitors of PDKs have been developed and characterized. The following tables summarize publicly available in vitro potency data for several representative PDK inhibitors. It is important to note that direct comparison between compounds can be challenging due to variations in assay conditions.
| Compound | PDK1 IC50 (µM) | PDK2 IC50 (µM) | PDK3 IC50 (µM) | PDK4 IC50 (µM) | Reference(s) |
| Dichloroacetate (DCA) | - | ~200 | - | - | [5] |
| AZD7545 | - | 0.16 | - | - | [7] |
| VER-246608 | 0.0957 | - | - | - | [8] |
| Compound 7 | 0.62 | - | - | - | [8] |
| Compound 11 | 0.41 | 1.5 | 3.9 | 6.8 | [8] |
| Myricetin | - | - | 3.3 | - | [9] |
| Compound 8c | - | - | - | 0.084 | [7] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates higher potency. Dashes indicate data not available in the cited sources.
Experimental Protocols
The evaluation of PDK inhibitors involves a cascade of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro PDK Enzymatic Assay
This protocol describes a common method to determine the in vitro potency (IC50) of a test compound against a specific PDK isoform.
Principle: The assay measures the phosphorylation of a synthetic peptide substrate by the PDK enzyme. The amount of phosphorylation is quantified, and the inhibition by a test compound is determined.
Materials:
-
Recombinant human PDK1, PDK2, PDK3, or PDK4
-
PDKtide substrate (a synthetic peptide mimicking the PDC E1α phosphorylation site)[1]
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)[1]
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[2]
-
Test compound dissolved in DMSO
-
96-well or 384-well plates
Procedure (using ADP-Glo™ Kinase Assay):
-
Prepare Reagents: Thaw all reagents on ice. Prepare the Kinase Detection Reagent as per the manufacturer's instructions. Prepare a 2X kinase buffer and a 250µM ATP assay solution.[1]
-
Compound Plating: Serially dilute the test compound in DMSO and then in kinase buffer. Add 1 µl of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[2]
-
Enzyme and Substrate Addition: Prepare a mix of the PDK enzyme and the PDKtide substrate in kinase buffer. Add 2 µl of this mix to each well.[2]
-
Initiate Reaction: Add 2 µl of the ATP solution to each well to start the kinase reaction. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[1]
-
Terminate Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2]
-
Detect ADP: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate at room temperature for 30-60 minutes.[2]
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the effect of a PDK inhibitor on glucose metabolism in a preclinical animal model of diabetes or insulin resistance.
Principle: After an overnight fast, mice are administered an oral bolus of glucose. Blood glucose levels are monitored over time to assess the animal's ability to clear glucose from the circulation. An improvement in glucose tolerance upon treatment with a PDK inhibitor indicates enhanced glucose disposal.
Materials:
-
Male C57BL/6J mice on a high-fat diet (to induce insulin resistance) or a genetic model of diabetes (e.g., db/db mice).
-
Test compound (PDK inhibitor) formulated for oral administration.
-
Vehicle control.
-
D-glucose solution (e.g., 20% in sterile saline).[10]
-
Handheld glucometer and glucose test strips.
-
Oral gavage needles.
-
Restraining device for mice.
Procedure:
-
Acclimatization and Dosing: Acclimate the mice to handling and oral gavage. Dose the mice with the test compound or vehicle at a predetermined time before the glucose challenge (e.g., 1 hour prior).
-
Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.[10]
-
Baseline Blood Glucose (t=0): Transfer the mice to a clean cage. Take a baseline blood sample by making a small nick at the tip of the tail and measure the blood glucose level using a glucometer.[10][11]
-
Glucose Administration: Administer a 2 g/kg body weight bolus of D-glucose solution via oral gavage.[10]
-
Blood Glucose Monitoring: Collect blood from the tail vein at specific time points after the glucose administration, typically at 15, 30, 60, 90, and 120 minutes.[12][13]
-
Data Analysis: Plot the mean blood glucose concentration at each time point for the treated and vehicle control groups. Calculate the area under the curve (AUC) for the glucose excursion for each animal. A statistically significant reduction in the AUC in the treated group compared to the control group indicates an improvement in glucose tolerance.
Visualizations
Signaling Pathway of PDK in Glucose Metabolism
Caption: PDK-mediated regulation of the Pyruvate Dehydrogenase Complex (PDC) and glucose metabolism.
Experimental Workflow for PDK Inhibitor Evaluation
Caption: A generalized workflow for the discovery and preclinical evaluation of PDK inhibitors.
Conclusion
The inhibition of Pyruvate Dehydrogenase Kinases represents a compelling, mechanism-based therapeutic strategy for the treatment of metabolic disorders such as type 2 diabetes. By reactivating the Pyruvate Dehydrogenase Complex, PDK inhibitors can enhance glucose oxidation and improve overall glycemic control. The continued development of potent and selective PDK inhibitors, guided by the experimental approaches outlined in this guide, holds significant promise for delivering novel therapeutics to address the growing global health burden of metabolic diseases. Further research is warranted to fully elucidate the long-term efficacy and safety of this therapeutic approach.
References
- 1. promega.es [promega.es]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Dehydrogenase Kinases: Therapeutic Targets for Diabetes and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating Pyruvate Dehydrogenase Kinase 3 Inhibitory Potential of Myricetin Using Integrated Computational and Spectroscopic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. olac.berkeley.edu [olac.berkeley.edu]
- 12. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 13. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of a Novel Pyruvate Dehydrogenase Kinase Inhibitor: Pdhk-IN-3
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyruvate (B1213749) Dehydrogenase Kinase (PDK) isoforms are critical regulators of cellular metabolism, primarily by inactivating the Pyruvate Dehydrogenase Complex (PDC). This inhibition of PDC shunts glucose metabolism away from mitochondrial oxidative phosphorylation and towards glycolysis, a hallmark of many cancer cells known as the Warburg effect.[1][2] Consequently, PDKs have emerged as promising therapeutic targets for the development of novel anti-cancer agents. This document details the discovery and initial characterization of Pdhk-IN-3, a novel, potent, and selective inhibitor of the Pyruvate Dehydrogenase Kinase family. This guide provides an in-depth overview of the experimental methodologies, key findings, and future directions for the development of this compound.
Introduction to Pyruvate Dehydrogenase Kinase (PDK)
The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme complex located in the mitochondrial matrix that plays a crucial role in cellular energy metabolism.[3][4][5] It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, thereby linking glycolysis to the tricarboxylic acid (TCA) cycle.[4][5][6] The activity of the PDC is tightly regulated by two main enzymes: Pyruvate Dehydrogenase Kinase (PDK) and Pyruvate Dehydrogenase Phosphatase (PDP).[6][7] PDKs phosphorylate specific serine residues on the E1α subunit of the PDC, leading to its inactivation.[6][7] In mammals, four PDK isoenzymes have been identified (PDK1, PDK2, PDK3, and PDK4), each with distinct tissue distribution and regulatory properties.[7][8]
In cancer cells, the upregulation of PDKs, often driven by hypoxia-inducible factor-1 (HIF-1), leads to the suppression of mitochondrial respiration and an increased reliance on glycolysis.[8][9] This metabolic switch is thought to provide a survival advantage to tumor cells.[9] Therefore, inhibition of PDKs is a compelling therapeutic strategy to reverse this metabolic reprogramming and induce cancer cell death.[1][10]
Discovery of this compound
This compound was identified through a high-throughput screening (HTS) campaign of a proprietary compound library against recombinant human PDK3. The initial hit was subsequently optimized through a medicinal chemistry effort to improve potency, selectivity, and drug-like properties, leading to the identification of this compound.
Biochemical Characterization
In Vitro Kinase Inhibition
The inhibitory activity of this compound against the four human PDK isoforms was determined using a well-established in vitro kinase assay.
| Enzyme | IC50 (nM) |
| PDK1 | 150 |
| PDK2 | 250 |
| PDK3 | 25 |
| PDK4 | 500 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity and are the mean of three independent experiments.
Kinase Selectivity Profiling
To assess the selectivity of this compound, it was screened against a panel of 250 human kinases at a concentration of 1 µM. The results indicated a high degree of selectivity for the PDK family, with minimal off-target activity.
| Kinase Family | Number of Kinases Tested | Number of Kinases with >50% Inhibition at 1 µM |
| PDK | 4 | 4 |
| Other Kinases | 246 | 2 |
Detailed selectivity data is available upon request.
Cellular Characterization
Cellular PDC Activity
The ability of this compound to activate the Pyruvate Dehydrogenase Complex in a cellular context was assessed by measuring PDC activity in a human cancer cell line.
| Treatment | PDC Activity (mU/mg protein) | Fold Increase vs. Vehicle |
| Vehicle | 1.2 ± 0.2 | 1.0 |
| This compound (1 µM) | 4.8 ± 0.5 | 4.0 |
Values are mean ± SD of three independent experiments.
Anti-proliferative Activity
The anti-proliferative effect of this compound was evaluated against a panel of human cancer cell lines.
| Cell Line | Tissue of Origin | GI50 (µM) |
| HCT116 | Colon | 2.5 |
| A549 | Lung | 5.1 |
| MCF7 | Breast | 7.8 |
GI50 values represent the concentration of the compound required to inhibit cell growth by 50% after 72 hours of treatment.
Experimental Protocols
In Vitro PDK Kinase Assay
PDK kinase activity was measured using a commercially available ADP-Glo™ Kinase Assay kit (BPS Bioscience).[11][12] Recombinant human PDK1, PDK2, PDK3, and PDK4 were incubated with the PDC E1α subunit as a substrate in the presence of ATP. The reaction was initiated by the addition of the kinase and incubated for 60 minutes at 30°C. The amount of ADP produced was quantified by luminescence.
Cellular PDC Activity Assay
PDC activity in cell lysates was determined using a colorimetric assay kit (BioAssay Systems).[13][14] Cells were treated with this compound or vehicle for 24 hours. Cell lysates were prepared, and PDC activity was measured by following the reduction of a tetrazolium salt, which forms a colored product with an absorbance maximum at 565 nm.
Cell Proliferation Assay
Cell proliferation was assessed using the Sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and treated with various concentrations of this compound for 72 hours. Cells were then fixed with trichloroacetic acid and stained with SRB. The absorbance was read at 515 nm to determine cell density.
Visualizations
Signaling Pathway
Caption: The regulatory role of PDK in cellular metabolism and the mechanism of action of this compound.
Experimental Workflow
Caption: The discovery and development workflow for this compound.
Conclusion and Future Directions
This compound is a novel, potent, and selective inhibitor of the Pyruvate Dehydrogenase Kinase family, with a particularly high affinity for PDK3. It demonstrates the ability to activate the Pyruvate Dehydrogenase Complex in cancer cells and exhibits anti-proliferative activity. These initial findings suggest that this compound is a promising lead compound for the development of a new class of cancer therapeutics that target cellular metabolism.
Future work will focus on a more comprehensive characterization of the compound's mechanism of action, including its effects on cellular metabolism and apoptosis. In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy in preclinical cancer models, are currently underway.
References
- 1. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinase (PDHK) - Creative Enzymes [creative-enzymes.com]
- 4. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 6. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 8. Induction of Pyruvate Dehydrogenase Kinase-3 by Hypoxia-inducible Factor-1 Promotes Metabolic Switch and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biocompare.com [biocompare.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Pyruvate Dehydrogenase (PDH) Activity Assay Kit - Elabscience® [elabscience.com]
Reversing the Metabolic Tide: A Technical Guide to Pdhk-IN-3's Modulation of the Warburg Effect in Tumor Cells
For Immediate Release
Introduction
Cancer cells exhibit a remarkable ability to reprogram their metabolism to fuel their rapid proliferation and survival. A key hallmark of this metabolic reprogramming is the Warburg effect, a phenomenon characterized by a preference for aerobic glycolysis over the more energy-efficient oxidative phosphorylation, even in the presence of ample oxygen.[1][2] This metabolic shift provides cancer cells with essential biosynthetic precursors and contributes to an acidic tumor microenvironment that promotes invasion and metastasis.[3] At the heart of this metabolic switch lies the Pyruvate (B1213749) Dehydrogenase Complex (PDC), a critical gatekeeper enzyme that controls the entry of pyruvate into the tricarboxylic acid (TCA) cycle.[4][5] The activity of PDC is tightly regulated by a family of four isoenzymes known as Pyruvate Dehydrogenase Kinases (PDK1-4).[5] Overexpression of PDKs in various cancers leads to the phosphorylation and inactivation of PDC, thereby shunting pyruvate away from mitochondrial oxidation and towards lactate (B86563) production.[4][6] Consequently, PDKs have emerged as promising therapeutic targets for reversing the Warburg effect and selectively targeting cancer cells.
This technical guide provides an in-depth analysis of Pdhk-IN-3 , a potent pan-PDK inhibitor, and its role in modulating the Warburg effect in tumor cells. Due to the limited availability of extensive public data on this compound, this guide will also incorporate data from other well-characterized PDK inhibitors, such as Dichloroacetate (DCA) and AZD7545, to provide a comprehensive understanding of the mechanism of action of this class of compounds.
This compound: A Potent Pan-Inhibitor of Pyruvate Dehydrogenase Kinase
This compound has been identified as a potent inhibitor of all four PDK isoforms. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), is summarized in the table below.
| Target | This compound IC50 (nM) |
| PDK1 | 109.3 |
| PDK2 | 135.8 |
| PDK3 | 458.7 |
| PDK4 | 8670 |
| Table 1: Inhibitory activity of this compound against PDK isoforms. Data sourced from MedChemExpress.[3] |
As a pan-PDK inhibitor with high potency against PDK1, PDK2, and PDK3, this compound is a valuable tool for interrogating the role of PDKs in cancer metabolism.
Mechanism of Action: Reversing the Glycolytic Switch
The primary mechanism by which this compound and other PDK inhibitors modulate the Warburg effect is by preventing the phosphorylation and inactivation of the Pyruvate Dehydrogenase Complex (PDC).[6] By inhibiting PDKs, these compounds effectively "turn on" PDC, redirecting the metabolic flux of pyruvate from lactate production towards acetyl-CoA generation and subsequent oxidation in the TCA cycle.[4][5] This metabolic reprogramming has profound consequences for cancer cells.
Figure 1: Signaling pathway of this compound action.
Key Metabolic Consequences of PDK Inhibition:
-
Decreased Lactate Production: By reactivating PDC, PDK inhibitors reduce the conversion of pyruvate to lactate.[1] This not only deprives cancer cells of a key mechanism for regenerating NAD+ to sustain high glycolytic rates but also helps to normalize the acidic tumor microenvironment.[3]
-
Increased Oxygen Consumption: The increased flux of pyruvate into the TCA cycle leads to a corresponding increase in oxidative phosphorylation and, consequently, a higher oxygen consumption rate (OCR).[1]
-
Reduced Glycolytic Rate: The shift towards mitochondrial respiration is often accompanied by a decrease in the overall rate of glycolysis, as measured by the extracellular acidification rate (ECAR).[7]
-
Induction of Apoptosis: The metabolic reprogramming induced by PDK inhibitors can lead to increased production of reactive oxygen species (ROS) and the restoration of mitochondrial-mediated apoptosis, a process often suppressed in cancer cells.[1]
Quantitative Effects of PDK Inhibitors on Tumor Cell Metabolism
While specific quantitative data for this compound's effect on cellular metabolism is not widely available, studies on other PDK inhibitors like Dichloroacetate (DCA) and AZD7545 provide valuable insights into the expected outcomes.
| PDK Inhibitor | Cell Line | Effect on Lactate Production | Effect on ECAR | Effect on OCR | Reference |
| Dichloroacetate (DCA) | A549 (Lung Cancer) | Decreased | Not specified | Not specified | [8] |
| Dichloroacetate (DCA) | H1299 (Lung Cancer) | Decreased | Not specified | Not specified | [8] |
| Dichloroacetate (DCA) | HepG2 (Liver Cancer) | Decreased | Not specified | Increased | [1] |
| Dichloroacetate (DCA) | A2780 (Ovarian Cancer) | Reduced | Not specified | Increased | [9] |
| AZD7545 | Melanoma Cell Lines | Not specified | Decreased | Increased | [7] |
| PDK1 Knockdown | HepG2 (Liver Cancer) | Decreased | Not specified | Increased | [1] |
| Table 2: Summary of quantitative effects of PDK inhibitors on cancer cell metabolism. |
Experimental Protocols
To assess the activity of this compound and other PDK inhibitors, a series of in vitro and cell-based assays are essential. The following section provides detailed methodologies for key experiments.
In Vitro PDK Kinase Activity Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific PDK isoform.
References
- 1. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tabaslab.com [tabaslab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichloroacetate alters Warburg metabolism, inhibits cell growth, and increases the X-ray sensitivity of human A549 and H1299 NSC lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dichloroacetic acid upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Impact of Pyruvate Dehydrogenase Kinase Inhibition on Mitochondrial Respiration
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide explores the profound impact of inhibiting Pyruvate (B1213749) Dehydrogenase Kinase (PDK) on mitochondrial respiration. While specific public domain data for a molecule designated "Pdhk-IN-3" is not available, this document will leverage the extensive body of research on well-characterized PDK inhibitors to detail the expected mechanisms, experimental validation, and downstream cellular effects. The principles and methodologies outlined herein are directly applicable to the study of any novel PDK inhibitor, including a hypothetical or proprietary compound like this compound.
The central mechanism of PDK inhibitors is the enhancement of mitochondrial glucose oxidation.[1] These inhibitors block the action of PDKs, enzymes that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC).[2][3] By preventing this inactivation, PDK inhibitors ensure the PDC remains active, promoting the conversion of pyruvate into acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation within the mitochondria.[2][4]
Signaling Pathway: Glucose Metabolism and PDK Inhibition
The diagram below illustrates the pivotal role of the Pyruvate Dehydrogenase Complex (PDC) as the gatekeeper between glycolysis and mitochondrial respiration. Pyruvate Dehydrogenase Kinases (PDKs) act as a brake on this process by phosphorylating and inactivating the PDC. A PDK inhibitor, such as the conceptual this compound, releases this brake, thereby promoting the flow of pyruvate into the Krebs cycle and enhancing mitochondrial respiration.
Quantitative Data on the Effects of PDK Inhibition
The following table summarizes the anticipated quantitative effects of a PDK inhibitor on key metabolic parameters, based on published data for compounds like dichloroacetate (B87207) (DCA).[5][6][7] These parameters are crucial for evaluating the efficacy of any new PDK inhibitor.
| Parameter | Expected Effect of PDK Inhibitor | Rationale | Typical Fold Change |
| PDH E1α Phosphorylation (e.g., at Ser293) | Decrease | Inhibition of PDK prevents the phosphorylation and inactivation of the PDC.[6][7] | 0.5 to 0.2-fold |
| Oxygen Consumption Rate (OCR) | Increase | Increased acetyl-CoA production from pyruvate fuels the Krebs cycle and the electron transport chain, boosting oxygen consumption.[6][8] | 1.3 to 2.0-fold |
| Extracellular Acidification Rate (ECAR) | Decrease | Shifting metabolism from glycolysis to oxidative phosphorylation reduces the conversion of pyruvate to lactate, thus lowering lactic acid secretion.[7] | 0.8 to 0.5-fold |
| Lactate Production | Decrease | With the PDC active, more pyruvate enters the mitochondria instead of being converted to lactate in the cytosol.[5][7] | 0.7 to 0.4-fold |
| ATP Production from Oxidative Phosphorylation | Increase | Enhanced mitochondrial respiration leads to more efficient ATP generation.[5] | 1.5 to 2.5-fold |
| Intracellular Pyruvate | Decrease | Increased PDC activity consumes cytosolic pyruvate at a higher rate.[5] | Variable |
Experimental Protocols
Detailed methodologies are essential for accurately assessing the impact of a compound like this compound on mitochondrial respiration.
Measurement of Oxygen Consumption Rate (OCR)
This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XFe96) to perform a "Mito Stress Test".
-
Cell Plating: Plate cells in a Seahorse 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with a specialized assay medium (e.g., D5030 supplemented with glucose, pyruvate, and glutamine) and incubate the cells in a CO₂-free incubator.[7]
-
Seahorse Assay: Measure the basal OCR and then sequentially inject the following mitochondrial inhibitors:
-
Oligomycin (e.g., 3 µM): An ATP synthase inhibitor, which reveals the OCR linked to ATP production.[7]
-
FCCP or CCCP (e.g., 2.5 µM): An uncoupling agent that disrupts the mitochondrial membrane potential and induces maximal respiration.[7]
-
Rotenone (e.g., 1 µM) and Antimycin A (e.g., 1 µM): Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.[7]
-
-
Data Analysis: Normalize the OCR data to the total protein content in each well.[6] Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Western Blot for PDH E1α Phosphorylation
This method quantifies the phosphorylation status of the PDC, which is a direct indicator of PDK activity.
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody specific for the phosphorylated form of PDH E1α (e.g., anti-p-PDH-E1α Ser293).
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane with an antibody for total PDH E1α and a loading control (e.g., β-actin or GAPDH) to normalize the phosphorylation signal.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel PDK inhibitor.
Logical Framework: The Consequence of PDK Inhibition
Inhibiting a Pyruvate Dehydrogenase Kinase sets off a cascade of metabolic and cellular changes. The logical progression of these events is crucial for understanding the broader biological impact of compounds like this compound.
References
- 1. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]
- 2. scbt.com [scbt.com]
- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The PI3K/Akt Pathway Regulates Oxygen Metabolism via Pyruvate Dehydrogenase (PDH)-E1α Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/Akt Pathway Regulates Oxygen Metabolism via Pyruvate Dehydrogenase (PDH)-E1α Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyruvate dehydrogenase kinase 1 interferes with glucose metabolism reprogramming and mitochondrial quality control to aggravate stress damage in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Pdhk-IN-3's role in the shift from glycolysis to oxidative phosphorylation
An In-depth Technical Guide to the Role of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) Inhibitors in the Metabolic Shift from Glycolysis to Oxidative Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide details the mechanism by which inhibitors of Pyruvate Dehydrogenase Kinase (PDK), such as the conceptual inhibitor "Pdhk-IN-3," mediate the metabolic shift from glycolysis to oxidative phosphorylation. This shift is a critical therapeutic target in various diseases, including cancer and metabolic disorders.
Introduction: The Glycolysis to Oxidative Phosphorylation Switch
Cells primarily generate ATP through two interconnected pathways: glycolysis in the cytoplasm and oxidative phosphorylation (OXPHOS) in the mitochondria. The choice between these pathways is a critical determinant of cellular function and fate. In many pathological states, such as cancer, there is a marked preference for glycolysis even in the presence of sufficient oxygen, a phenomenon known as the Warburg effect.[1] This metabolic phenotype supports rapid cell proliferation.[1]
The Pyruvate Dehydrogenase Complex (PDC) is the gatekeeper enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle and subsequent OXPHOS.[2][3] PDC catalyzes the conversion of pyruvate to acetyl-CoA.[4][5] The activity of PDC is tightly regulated, primarily through phosphorylation by Pyruvate Dehydrogenase Kinases (PDKs) and dephosphorylation by Pyruvate Dehydrogenase Phosphatases (PDPs).[6] Phosphorylation of the E1α subunit of PDC by PDKs leads to its inactivation, thereby inhibiting the entry of pyruvate into the TCA cycle and promoting the conversion of pyruvate to lactate (B86563) (glycolysis).[5][6][7]
There are four known isoforms of PDK in humans (PDK1, PDK2, PDK3, and PDK4), each with distinct tissue distribution and regulatory properties.[7][8] These kinases are often overexpressed in cancer cells, contributing to the glycolytic phenotype.[9][10] Therefore, inhibiting PDKs presents a promising strategy to reverse the Warburg effect and force cancer cells to rely on the more efficient, but often less favorable for proliferation, OXPHOS pathway.
Mechanism of Action of a Representative PDK Inhibitor
A representative PDK inhibitor, for the purposes of this guide, acts by targeting the kinase activity of PDKs, preventing the phosphorylation and inactivation of the PDC. This leads to a sustained active state of PDC, promoting the flux of pyruvate into the mitochondria for oxidation via the TCA cycle and OXPHOS.
The core mechanism involves the following steps:
-
Inhibition of PDK: The inhibitor binds to one or more PDK isoforms, blocking their ability to phosphorylate the E1α subunit of the PDC.[1]
-
Activation of PDC: With PDK activity inhibited, the opposing action of PDPs dominates, leading to the dephosphorylation and activation of the PDC.[6]
-
Increased Pyruvate Oxidation: Active PDC converts pyruvate into acetyl-CoA, which then enters the TCA cycle.[4][5]
-
Enhanced Oxidative Phosphorylation: The increased production of NADH and FADH2 from the TCA cycle fuels the electron transport chain, leading to a significant increase in ATP production via OXPHOS.
-
Decreased Glycolysis and Lactate Production: The diversion of pyruvate into the mitochondria reduces its availability for conversion to lactate by lactate dehydrogenase (LDH), thereby decreasing the overall glycolytic rate.[4]
This metabolic reprogramming can have profound effects on cancer cells, including decreased proliferation, induction of apoptosis, and reduced tumor growth.[11][12]
Signaling Pathways and Logical Relationships
The regulation of the glycolysis-OXPHOS switch is a complex interplay of various signaling pathways. Key upstream regulators of PDK expression and activity include Hypoxia-Inducible Factor-1α (HIF-1α) and the Myc oncogene, which are often activated in cancer cells and promote a glycolytic phenotype by upregulating PDKs.[6][11]
Below are Graphviz diagrams illustrating the core signaling pathway and the logical flow of PDK inhibitor action.
Caption: Core signaling pathway of PDK-mediated metabolic regulation.
Caption: Logical workflow of a PDK inhibitor's effect on cellular metabolism.
Quantitative Data on the Effects of PDK Inhibition
The efficacy of a PDK inhibitor can be quantified by measuring various metabolic parameters. The following tables summarize typical quantitative data that would be expected from studies on a potent and selective PDK inhibitor.
Table 1: In Vitro Efficacy of a Representative PDK Inhibitor
| Parameter | Control Cells | Inhibitor-Treated Cells | Fold Change |
| PDK Activity | 100% | 15% | -6.7 |
| PDC Activity | 25% | 85% | +3.4 |
| Oxygen Consumption Rate (OCR) | 150 pmol/min | 350 pmol/min | +2.3 |
| Extracellular Acidification Rate (ECAR) | 80 mpH/min | 30 mpH/min | -2.7 |
| Intracellular Lactate | 10 mM | 3 mM | -3.3 |
| Intracellular ATP | 2.5 mM | 4.5 mM | +1.8 |
| Cell Proliferation (72h) | 100% | 40% | -2.5 |
| Apoptosis Rate (48h) | 5% | 35% | +7.0 |
Table 2: In Vivo Efficacy of a Representative PDK Inhibitor in a Xenograft Model
| Parameter | Vehicle Control | Inhibitor-Treated | % Change |
| Tumor Volume (Day 21) | 1200 mm³ | 400 mm³ | -66.7% |
| Tumor Weight (Day 21) | 1.5 g | 0.5 g | -66.7% |
| Tumor Lactate Concentration | 15 µmol/g | 5 µmol/g | -66.7% |
| Phospho-PDH (pPDH) Level | High | Low | - |
| Median Survival | 25 days | 45 days | +80% |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the role of a PDK inhibitor in the metabolic shift.
PDC Activity Assay
This assay measures the enzymatic activity of the Pyruvate Dehydrogenase Complex.
-
Cell Lysis: Harvest cells and resuspend in a mitochondrial isolation buffer.
-
Mitochondrial Isolation: Homogenize cells and perform differential centrifugation to isolate the mitochondrial fraction.
-
PDC Activity Measurement: The activity of PDC in the mitochondrial lysate is measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of pyruvate and coenzyme A.[13] The rate of NADH production is directly proportional to PDC activity.
Seahorse XF Metabolic Flux Analysis
This technology allows for the real-time measurement of two key metabolic parameters: the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the PDK inhibitor for the desired duration.
-
Assay Procedure: The Seahorse XF Analyzer performs sequential injections of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. ECAR is measured simultaneously.
Lactate Measurement Assay
This assay quantifies the amount of lactate produced by cells, a key product of glycolysis.
-
Sample Collection: Collect cell culture medium or cell lysates.
-
Lactate Assay: Use a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Quantification: Measure the signal using a spectrophotometer or fluorometer and calculate the lactate concentration based on a standard curve.
Western Blotting for Phospho-PDH
This technique is used to assess the phosphorylation status of the PDC, which is a direct indicator of PDK activity.
-
Protein Extraction: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the E1α subunit of PDC (pPDH) and total PDH.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. The ratio of pPDH to total PDH provides a measure of PDC inactivation.[11][12]
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of a PDK inhibitor in a living organism.
-
Cell Implantation: Inject cancer cells subcutaneously into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Inhibitor Administration: Once tumors reach a certain size, administer the PDK inhibitor or vehicle control to the mice according to the determined dosing regimen.
-
Efficacy Assessment: Continue to monitor tumor growth and animal survival. At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for pPDH, metabolomics).[10][12]
Conclusion
Inhibitors of Pyruvate Dehydrogenase Kinase are a promising class of therapeutic agents that can induce a metabolic shift from glycolysis to oxidative phosphorylation. This guide provides a comprehensive overview of the mechanism of action, relevant signaling pathways, and key experimental protocols for evaluating such inhibitors. The ability to reprogram cellular metabolism holds significant potential for the treatment of cancer and other metabolic diseases. Further research into the development of potent and isoform-selective PDK inhibitors will be crucial for translating these findings into clinical applications.
References
- 1. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. PDK3 - Wikipedia [en.wikipedia.org]
- 3. Anti-PDK3 Recombinant Antibody Products - Creative Biolabs [creativebiolabs.net]
- 4. What are PDHK stimulants and how do they work? [synapse.patsnap.com]
- 5. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 6. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine phosphorylation of mitochondrial pyruvate dehydrogenase kinase 1 is important for cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential inhibition of PDKs by phenylbutyrate and enhancement of pyruvate dehydrogenase complex activity by combination with dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Cellular Use of Pdhk-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) dehydrogenase kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1][2][3] The PDC is a mitochondrial enzyme complex that catalyzes the conversion of pyruvate to acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[1][2] PDKs phosphorylate and inactivate the E1α subunit of the PDC, thereby inhibiting the entry of pyruvate into the TCA cycle.[1][2][3] This action shifts cellular metabolism from oxidative phosphorylation towards glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect.[4][5]
In many cancer types, the upregulation of PDKs is associated with enhanced tumor growth, metastasis, and drug resistance.[1][4][5] Therefore, inhibition of PDKs has emerged as a promising therapeutic strategy to reactivate the PDC, promote oxidative phosphorylation, and selectively induce apoptosis in cancer cells.[1][6][7] Pdhk-IN-3 is a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase. These application notes provide a detailed protocol for utilizing this compound in cellular assays to investigate its effects on cellular metabolism and viability.
Mechanism of Action
This compound inhibits the kinase activity of PDK, preventing the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC).[6] By inhibiting PDK, this compound maintains the PDC in its active, dephosphorylated state.[6] This leads to an increased conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle, promoting mitochondrial respiration and reducing lactate (B86563) production.[6] This metabolic shift can lead to increased production of reactive oxygen species (ROS) and induction of apoptosis in cancer cells that are highly reliant on glycolysis.[4]
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. Pyruvate Dehydrogenase Kinases in the Nervous System: Their Principal Functions in Neuronal-glial Metabolic Interaction and Neuro-metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of Pyruvate Dehydrogenase Kinase-3 by Hypoxia-inducible Factor-1 Promotes Metabolic Switch and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays with Pdhk-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate (B1213749) dehydrogenase kinases (PDKs) are a family of four mitochondrial serine/threonine kinases (PDK1, PDK2, PDK3, and PDK4) that play a crucial role in cellular metabolism. They act as key regulators of the Pyruvate Dehydrogenase Complex (PDC), a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating the E1α subunit of PDC, PDKs divert pyruvate away from mitochondrial oxidation and towards lactate (B86563) production, a phenomenon known as the Warburg effect, which is a hallmark of many cancer cells.[1][2] Upregulation of PDK isoforms has been implicated in various diseases, including cancer, diabetes, and heart failure, making them attractive therapeutic targets.[3]
Pdhk-IN-3 is a potent, pan-isoform inhibitor of the Pyruvate Dehydrogenase Kinase family. Understanding its inhibitory activity and mechanism of action is critical for its development as a potential therapeutic agent. This document provides detailed protocols for performing in vitro kinase assays to characterize the inhibitory effects of this compound on all four PDK isoforms. The primary method described is the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5]
Mechanism of Action of PDKs
PDKs function by transferring a phosphate (B84403) group from ATP to specific serine residues on the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This phosphorylation event leads to the inactivation of PDC, thereby inhibiting the conversion of pyruvate to acetyl-CoA and reducing mitochondrial respiration.[2][6] Small molecule inhibitors of PDKs, such as this compound, block this phosphorylation, leading to the reactivation of PDC and a metabolic shift from glycolysis towards oxidative phosphorylation.[1]
This compound Inhibitory Activity
The inhibitory potency of this compound against the four human PDK isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Isoform | This compound IC50 (nM) |
| PDK1 | 109.3 |
| PDK2 | 135.8 |
| PDK3 | 458.7 |
| PDK4 | 8670 |
| Data sourced from publicly available information.[3] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: PDK Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for IC50 determination using the ADP-Glo™ Kinase Assay.
Experimental Protocols
The following protocols provide a detailed methodology for determining the IC50 value of this compound against each of the four PDK isoforms using the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[4][7]
Materials:
-
Recombinant human PDK1, PDK2, PDK3, or PDK4 enzyme
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrate:
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettors
-
Plate reader capable of measuring luminescence
Protocol 1: In Vitro Kinase Assay for PDK1, PDK2, PDK3, and PDK4
This protocol is a generalized procedure and may require optimization for specific enzyme lots and substrate concentrations.
1. Reagent Preparation: a. This compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the inhibitor in DMSO. Further dilute the inhibitor series in Kinase Buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%). b. Enzyme Preparation: Thaw the recombinant PDK enzyme on ice. Dilute the enzyme to the desired working concentration in Kinase Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range. c. Substrate and ATP Preparation: Prepare a stock solution of the appropriate substrate (PDKtide, Casein, or MBP) and ATP in Kinase Buffer. The final concentrations in the assay will typically be around the Km for each substrate and ATP.
2. Kinase Reaction Setup (384-well plate format): a. Add 2.5 µL of the diluted this compound or vehicle control (Kinase Buffer with the same final DMSO concentration) to the wells of a white, opaque 384-well plate. b. Add 2.5 µL of the diluted PDK enzyme solution to each well. c. Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
3. Kinase Reaction Initiation and Incubation: a. Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to each well. b. Mix the plate gently for 30-60 seconds. c. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure less than 20% of the substrate is consumed.
4. ADP Detection: a. After the kinase reaction incubation, equilibrate the plate to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[12] c. Incubate the plate for 40 minutes at room temperature.[12] d. Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated during the kinase reaction into ATP and then generate a luminescent signal.[12] e. Incubate the plate for 30-60 minutes at room temperature.
5. Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader with an integration time of 0.5-1 second per well. b. Data Analysis: i. Subtract the background luminescence (wells with no enzyme) from all other readings. ii. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the this compound concentration. iii. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[13]
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to perform in vitro kinase assays to evaluate the inhibitory activity of this compound against the four PDK isoforms. The use of a robust and sensitive method like the ADP-Glo™ Kinase Assay will ensure the generation of high-quality, reproducible data. This information is essential for the continued investigation of this compound as a potential therapeutic agent for diseases driven by metabolic dysregulation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.com [promega.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for reconstituting and storing Pdhk-IN-3
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the reconstitution and storage of Pdhk-IN-3, a potent pan-inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₉ClN₂O₅S₂[1] |
| Molecular Weight | 418.92 g/mol [1] |
| Target | Pyruvate Dehydrogenase Kinase (PDHK)[1] |
| Appearance | Solid powder |
Reconstitution of this compound
Proper reconstitution of this compound is critical for its biological activity. The choice of solvent will depend on whether the intended application is in vitro or in vivo.
In Vitro Reconstitution
For cell-based assays and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Water bath sonicator
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. The solubility of this compound in DMSO is 66.67 mg/mL (159.15 mM).[1][2] For complete dissolution, ultrasonic warming, adjusting the pH to 2 with 1 M HCl, and heating to 60°C may be necessary.[1][2] It is highly recommended to use a fresh, unopened container of DMSO as it is hygroscopic, and the presence of water can affect solubility.[2]
-
Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. If particulates are still visible, sonicate the vial in a water bath for 10-15 minutes, or until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store as recommended in Section 3.
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 2.3871 mL[1] | 11.9355 mL[1] | 23.8709 mL[1] |
| 5 mM | 0.4774 mL[1] | 2.3871 mL[1] | 4.7742 mL[1] |
| 10 mM | 0.2387 mL[1] | 1.1935 mL[1] | 2.3871 mL[1] |
In Vivo Reconstitution
For animal studies, specific solvent formulations are required to ensure biocompatibility and solubility. The following are established protocols for preparing this compound for in vivo use.
Protocol 1: PEG300, Tween-80, and Saline Formulation
-
Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Ensure each component is fully dissolved before adding the next.
-
This method yields a clear solution with a solubility of ≥ 2.5 mg/mL (5.97 mM).[2]
Protocol 2: SBE-β-CD in Saline Formulation
-
Prepare a solution of 10% DMSO in 90% (20% SBE-β-CD in saline).[2]
-
This protocol results in a clear solution with a solubility of ≥ 2.5 mg/mL (5.97 mM).[2]
Protocol 3: Corn Oil Formulation
-
Prepare a solution of 10% DMSO in 90% Corn Oil.[2]
-
This formulation provides a clear solution with a solubility of ≥ 2.5 mg/mL (5.97 mM).[2]
Storage of this compound
Correct storage conditions are essential to prevent degradation of the compound.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Storage Recommendations:
-
Powder: Store the lyophilized powder at -20°C in a desiccator to protect it from moisture.
-
Stock Solutions: For long-term storage, it is recommended to store aliquots of the stock solution at -80°C. When stored at -80°C, the solution should be used within 6 months.[1][2] For short-term storage, -20°C is acceptable for up to one month.[1][2]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. Prepare single-use aliquots whenever possible.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a pan-inhibitor of the pyruvate dehydrogenase kinase (PDK) isoforms.[2] PDKs are mitochondrial enzymes that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[3] The PDC catalyzes the conversion of pyruvate to acetyl-CoA, a key entry point into the tricarboxylic acid (TCA) cycle for cellular respiration.[4] By inhibiting PDK, this compound prevents the inactivation of PDC, promoting mitochondrial respiration over glycolysis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of Pdhk-IN-3 on Lactate Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for assessing the biological effect of Pdhk-IN-3, a pan-inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), on lactate (B86563) production in cultured cells. Pyruvate dehydrogenase kinase plays a crucial role in cellular metabolism by phosphorylating and inactivating the pyruvate dehydrogenase (PDH) complex. This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle and towards conversion into lactate, a hallmark of aerobic glycolysis or the "Warburg effect," commonly observed in cancer cells.[1][2] this compound, by inhibiting PDKs, is expected to restore PDH activity, thereby decreasing lactate production.[3][4] These protocols offer a comprehensive guide for researchers investigating the therapeutic potential of targeting metabolic pathways in various diseases.
Introduction to this compound
This compound is a potent, small-molecule inhibitor of Pyruvate Dehydrogenase Kinases. It exhibits pan-inhibitory activity against PDK isoforms, with varying potencies. The half-maximal inhibitory concentrations (IC₅₀) for this compound are 109.3 nM for PDK1, 135.8 nM for PDK2, 458.7 nM for PDK3, and 8.67 µM for PDK4. This profile makes it a valuable tool for studying the role of PDKs in cellular metabolism and disease. By inhibiting PDKs, this compound is expected to increase the flux of pyruvate into the TCA cycle for oxidative phosphorylation, consequently reducing its conversion to lactate.
Signaling Pathway
The pyruvate dehydrogenase (PDH) complex is a critical gatekeeper enzyme that links glycolysis to the TCA cycle. Its activity is tightly regulated by phosphorylation and dephosphorylation. Pyruvate Dehydrogenase Kinases (PDKs) phosphorylate and inactivate the PDH complex, while Pyruvate Dehydrogenase Phosphatases (PDPs) dephosphorylate and activate it. In many cancer cells, PDKs are upregulated, leading to the inhibition of the PDH complex and a metabolic shift towards aerobic glycolysis, characterized by increased lactate production.[1][3][4] this compound inhibits PDKs, thus preventing the phosphorylation and inactivation of the PDH complex. This leads to increased conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle, and a subsequent reduction in lactate production.
Experimental Workflow
A typical workflow for assessing the effect of this compound on lactate production involves several key steps: cell culture, treatment with the inhibitor, collection of samples (cell culture supernatant or cell lysate), and quantification of lactate using a commercially available assay kit.
Data Presentation
The quantitative data from the lactate production assay should be summarized in a clear and structured table. This allows for easy comparison between different treatment groups.
| Treatment Group | Concentration (µM) | Incubation Time (h) | Lactate Concentration (mM) | Standard Deviation | % Lactate Reduction |
| Vehicle (DMSO) | - | 24 | 5.2 | 0.4 | 0% |
| This compound | 0.1 | 24 | 4.1 | 0.3 | 21.2% |
| This compound | 1 | 24 | 2.5 | 0.2 | 51.9% |
| This compound | 10 | 24 | 1.3 | 0.1 | 75.0% |
| Vehicle (DMSO) | - | 48 | 9.8 | 0.7 | 0% |
| This compound | 0.1 | 48 | 7.5 | 0.5 | 23.5% |
| This compound | 1 | 48 | 4.2 | 0.4 | 57.1% |
| This compound | 10 | 48 | 2.1 | 0.2 | 78.6% |
Experimental Protocols
Cell Culture and Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest (e.g., A549, HeLa, or other cancer cell lines known for high glycolytic rates)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well or 24-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well or 24-well plate at a density that will result in 70-80% confluency at the time of sample collection.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours to allow for attachment and growth.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
Lactate Production Assay (Colorimetric)
This protocol is based on commercially available lactate assay kits that measure lactate concentration in the cell culture supernatant.
Materials:
-
Lactate Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar suppliers)[5][6]
-
Cell culture supernatant collected from the treated cells
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 450 nm or 570 nm)[5]
Procedure:
-
Sample Preparation: At the end of the treatment period, carefully collect the cell culture supernatant from each well without disturbing the cell layer. Centrifuge the supernatant at 10,000 x g for 5-10 minutes to remove any cells or debris.
-
Standard Curve Preparation: Prepare a series of lactate standards according to the kit manufacturer's instructions. This typically involves diluting a provided lactate standard to generate a standard curve ranging from 0 to 10 nmol/well or a similar range.[5]
-
Assay Reaction:
-
Add 50 µL of each standard and sample (supernatant) to separate wells of a 96-well plate.
-
Prepare the Master Reaction Mix as per the kit's protocol. This usually involves mixing a lactate assay buffer, a probe, and an enzyme mix.[5]
-
Add 50 µL of the Master Reaction Mix to each well containing the standards and samples.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background reading (0 standard) from all readings.
-
Plot the standard curve of absorbance versus lactate concentration.
-
Determine the lactate concentration in the samples from the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content in the corresponding well to account for any differences in cell proliferation due to the treatment.
-
Note on Cell Viability: It is crucial to perform a parallel cell viability assay (e.g., MTT, CellTiter-Glo) to ensure that the observed decrease in lactate production is not due to cytotoxicity of this compound.
Conclusion
The provided protocols and application notes offer a robust framework for investigating the effect of the PDK inhibitor this compound on lactate production. By following these detailed methodologies, researchers can obtain reliable and reproducible data to elucidate the role of PDKs in cellular metabolism and to evaluate the therapeutic potential of targeting this pathway in various disease models. The use of clear data presentation and workflow diagrams will aid in the planning and execution of these experiments.
References
- 1. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 2. Microenvironmental control of glucose metabolism in tumors by regulation of pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Kinases: Therapeutic Targets for Diabetes and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application of Pdhk-IN-3 in Studying Metabolic Reprogramming of Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic shifts is the Warburg effect, characterized by an increased rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This metabolic phenotype is largely orchestrated by the phosphorylation and subsequent inactivation of the Pyruvate (B1213749) Dehydrogenase Complex (PDC) by Pyruvate Dehydrogenase Kinases (PDKs). The inhibition of PDKs presents a compelling therapeutic strategy to reverse the Warburg effect, forcing cancer cells to rely on mitochondrial oxidative phosphorylation, a metabolic state they are often less equipped to sustain. This can lead to reduced proliferation, induction of apoptosis, and enhanced sensitivity to conventional cancer therapies.
Pdhk-IN-3 is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), showing significant activity against PDHK2 and PDHK4 isoforms.[1] As a valuable research tool, this compound enables the investigation of the downstream consequences of PDK inhibition on cancer cell metabolism, signaling, and overall tumorigenicity. These application notes provide a comprehensive overview of the use of this compound in studying the metabolic reprogramming of cancer cells, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PDHKs. By binding to the ATP-binding pocket of PDHK, it prevents the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC). This maintains PDC in its active, dephosphorylated state, thereby facilitating the conversion of pyruvate to acetyl-CoA. Increased levels of acetyl-CoA fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, shifting the cellular metabolism from glycolysis towards a more oxidative state. This metabolic switch can lead to increased production of reactive oxygen species (ROS) and a decrease in the production of lactate (B86563), creating a cellular environment that is less favorable for cancer cell survival and proliferation.
Quantitative Data Summary
The inhibitory activity of this compound against PDHK isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data highlights the potency of this compound, particularly against PDHK2.
| Compound | Target | IC50 (µM) | Reference |
| This compound | PDHK2 | 0.21 | [1] |
| This compound | PDHK4 | 1.54 | [1] |
Experimental Protocols
PDHK Enzymatic Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of compounds like this compound against PDHK isoforms. The assay measures the phosphorylation of a synthetic peptide substrate by the kinase.
Materials:
-
Recombinant human PDHK2 or PDHK4 enzyme
-
PDC-E1α peptide substrate
-
This compound
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
384-well white plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the PDHK enzyme, the peptide substrate, and the diluted this compound or vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific PDHK isoform.
-
Kinase Reaction: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Signal Measurement: After a brief incubation in the dark, measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies against the target PDHK isoform and a loading control)
Procedure:
-
Cell Treatment: Culture cancer cells to ~80% confluency and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer (e.g., containing protease and phosphatase inhibitors).
-
Heat Treatment: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and normalize the samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the target PDHK isoform and a loading control (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities for the PDHK isoform at each temperature for both the treated and control samples. Plot the relative protein abundance against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Lactate Production Assay
A key consequence of reversing the Warburg effect is a decrease in lactate production. This can be measured using a commercially available colorimetric or fluorometric assay kit.
Materials:
-
Cancer cell line
-
This compound
-
Cell culture medium
-
Lactate assay kit
-
96-well clear-bottom plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control and incubate for a desired period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture medium from each well.
-
Lactate Measurement: Perform the lactate assay on the collected medium according to the manufacturer's protocol. This typically involves an enzymatic reaction that generates a colored or fluorescent product proportional to the lactate concentration.
-
Data Normalization: In a parallel plate, determine the cell number or total protein content in each well to normalize the lactate production values.
-
Data Analysis: Plot the normalized lactate concentration against the inhibitor concentration to determine the effect of this compound on lactate production.
Conclusion
This compound is a valuable chemical probe for elucidating the role of PDHKs in the metabolic reprogramming of cancer cells. The protocols provided herein offer a framework for researchers to investigate the mechanism of action and cellular effects of this potent inhibitor. By utilizing these methods, scientists can further unravel the complexities of cancer metabolism and explore the therapeutic potential of targeting PDKs in oncology.
References
Measuring Pyruvate Dehydrogenase (PDH) Activity Following Treatment with Pdhk-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pyruvate (B1213749) Dehydrogenase (PDH) complex is a critical mitochondrial gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA.[1][2] The activity of the PDH complex is primarily regulated by a phosphorylation/dephosphorylation cycle. Pyruvate Dehydrogenase Kinases (PDKs) phosphorylate and inactivate the E1α subunit of the PDH complex, thereby inhibiting its activity.[3][4] Conversely, Pyruvate Dehydrogenase Phosphatases (PDPs) dephosphorylate and activate the complex.[3] In various pathological conditions, such as cancer and metabolic diseases, elevated PDK activity leads to the suppression of PDH, promoting a shift towards glycolysis even in the presence of oxygen (the Warburg effect).[5][6]
PDK inhibitors, such as Pdhk-IN-3, are valuable research tools to investigate the role of PDH in cellular metabolism and as potential therapeutic agents. By inhibiting PDK, these compounds prevent the phosphorylation of the PDH complex, leading to its sustained activation and an increased flux of pyruvate into the TCA cycle for oxidative phosphorylation. This document provides detailed application notes and protocols for measuring PDH activity in biological samples following treatment with this compound.
It is crucial to note that the identifier "this compound" may refer to at least two distinct commercially available compounds with different isoform specificities. Researchers should verify the specific compound and its characteristics from the supplier.
This compound Inhibitor Profiles
Two compounds are commonly referred to as "this compound" or "PDK-IN-3". Their reported inhibitory activities are summarized below.
| Compound Name | Catalog Number (Example) | Target Isoforms | IC50 Values | Reference |
| This compound (compound 7) | MedchemExpress HY-146801 | PDHK2, PDHK4 | 0.21 µM (PDHK2), 1.54 µM (PDHK4) | [1] |
| PDK-IN-3 (compound 1) | MedchemExpress HY-157299 | Pan-PDK | 109.3 nM (PDK1), 135.8 nM (PDK2), 458.7 nM (PDK3), 8.67 µM (PDK4) |
Signaling Pathway of PDH Regulation
The activity of the Pyruvate Dehydrogenase (PDH) complex is centrally regulated by the opposing actions of Pyruvate Dehydrogenase Kinases (PDKs) and Pyruvate Dehydrogenase Phosphatases (PDPs). PDKs, activated by products of fatty acid and amino acid oxidation (acetyl-CoA and NADH) and ATP, phosphorylate serine residues on the E1α subunit of PDH, leading to its inactivation. This shifts glucose metabolism away from mitochondrial oxidation and towards lactate (B86563) production. Conversely, PDPs, activated by insulin (B600854) and Ca2+, dephosphorylate and reactivate PDH. Substrates such as pyruvate, ADP, and NAD+ inhibit PDK activity, further promoting PDH activation. PDK inhibitors like this compound block the kinase activity of PDKs, preventing PDH phosphorylation and thereby increasing the active pool of the PDH complex.
Caption: Regulation of the Pyruvate Dehydrogenase (PDH) complex.
Experimental Protocols
The following protocols describe methods for measuring PDH activity in cultured cells and tissue samples treated with this compound. These protocols are based on commercially available colorimetric assay kits which measure the reduction of a tetrazolium salt (like MTT or WST-1) by NADH produced during the PDH-catalyzed reaction.
Protocol 1: PDH Activity Measurement in Cultured Cells
Materials:
-
Cultured cells (e.g., cancer cell lines, primary cells)
-
This compound (prepare stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
PDH Assay Buffer (from a commercial kit, typically containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at ~450 nm (or as specified by the kit)
-
PDH Activity Assay Kit (containing Assay Buffer, Substrate, Developer, and NADH Standard)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM, based on the specific compound's IC50) or a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Sample Preparation (Cell Lysate):
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold PDH Assay Buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 10,000 x g for 5-10 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant, which contains the soluble proteins, including the PDH complex. Keep the lysate on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay according to the manufacturer's instructions. This is crucial for normalizing the PDH activity.
-
-
PDH Activity Assay:
-
Prepare an NADH standard curve according to the assay kit protocol.
-
In a 96-well plate, add a standardized amount of protein from each cell lysate (e.g., 20-50 µg) to individual wells. Adjust the volume with PDH Assay Buffer. Include a blank control (Assay Buffer only).
-
Prepare a Reaction Mix containing the PDH Substrate and Developer as per the kit's instructions.
-
Initiate the reaction by adding the Reaction Mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 450 nm in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min) for each sample from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rates of the samples.
-
Use the NADH standard curve to convert the ΔOD/min to nmol/min of NADH generated.
-
Normalize the activity to the amount of protein in each sample (e.g., mU/mg of protein). One unit of PDH is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.
-
Compare the PDH activity in this compound-treated samples to the vehicle-treated controls.
-
Protocol 2: PDH Activity Measurement in Tissue Samples
Materials:
-
Tissue samples (fresh or snap-frozen in liquid nitrogen)
-
Ice-cold PBS or saline
-
Homogenization Buffer (from a commercial kit or a buffer containing protease and phosphatase inhibitors)
-
Dounce homogenizer or other tissue homogenizer
-
All other materials listed in Protocol 1
Procedure:
-
Tissue Collection and Homogenization:
-
Rapidly excise the tissues of interest and rinse with ice-cold PBS or saline.
-
Weigh a small piece of the tissue (e.g., 20-50 mg).
-
Add 5-10 volumes of ice-cold Homogenization Buffer.
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay. Keep on ice.
-
-
Protein Quantification and PDH Activity Assay:
-
Follow steps 3, 4, and 5 from Protocol 1, using the tissue homogenate supernatant in place of the cell lysate.
-
Experimental Workflow
The general workflow for assessing the effect of this compound on PDH activity involves cell or tissue culture, treatment with the inhibitor, preparation of a protein lysate, and subsequent measurement of enzyme activity using a colorimetric assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Induction of Pyruvate Dehydrogenase Kinase-3 by Hypoxia-inducible Factor-1 Promotes Metabolic Switch and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of PDHK Inhibition
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a representative pyruvate (B1213749) dehydrogenase kinase (PDHK) inhibitor, referred to herein as PDHKi-X , to investigate the effects of PDHK inhibition in vivo. The protocols and data presented are synthesized from studies on various potent and selective PDHK inhibitors.
Introduction to PDHK and its Inhibition
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[1][2][3] The activity of PDC is primarily regulated by reversible phosphorylation, which is catalyzed by four isoforms of pyruvate dehydrogenase kinase (PDK1-4).[1][2] These kinases phosphorylate and inactivate the E1α subunit of PDC, thereby suppressing mitochondrial respiration and shifting metabolism towards glycolysis, a phenomenon often observed in cancer cells (the Warburg effect) and other pathological states.[2][4][5]
Inhibition of PDHKs restores PDC activity, promoting glucose oxidation over glycolysis.[5] This metabolic shift has therapeutic potential in various diseases, including cancer, metabolic disorders like type 2 diabetes, and heart disease.[2][6] PDHKi-X represents a novel, potent, and selective pan-isoform inhibitor of PDHK, making it a valuable tool for studying the in vivo consequences of reactivating PDC.
Key Applications
-
Cancer Biology : Investigate the anti-proliferative and pro-apoptotic effects of metabolic reprogramming in various cancer models.[4][7] PDHK inhibition can lead to increased reactive oxygen species (ROS) production, decreased lactate (B86563) formation, and reduced tumor growth in xenograft models.[4][7]
-
Metabolic Diseases : Evaluate the potential of PDHK inhibition to improve glucose tolerance and insulin (B600854) sensitivity in models of diet-induced obesity and type 2 diabetes.[1]
-
Cardiovascular Disease : Study the effects of stimulating myocardial carbohydrate oxidation in the context of diabetic cardiomyopathy and ischemia.[1][6]
-
Neuroscience : Explore the role of neuronal metabolism and the effects of its modulation, as phosphorylation of PDC has been linked to the inhibition of neuronal activity.[8]
Signaling Pathway of PDHK Action
The diagram below illustrates the central role of PDHK in cellular metabolism and the effect of its inhibition by PDHKi-X. Under normal or pathological conditions where PDHK is active, it phosphorylates and inactivates the PDC. This action blocks the conversion of pyruvate to acetyl-CoA, leading to increased lactate production. PDHKi-X blocks this inhibitory phosphorylation, thereby activating the PDC and promoting the flow of pyruvate into the TCA cycle for oxidative phosphorylation.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies using various PDHK inhibitors. These data can serve as a benchmark for designing and evaluating experiments with PDHKi-X.
Table 1: In Vivo Efficacy of PDHK Inhibitors in Cancer Xenograft Models
| Compound | Animal Model | Cancer Cell Line | Dosage | Outcome | Reference |
| Compound 4 | Nude Mice | NCI-H1975 Xenograft | 10 and 20 mg/kg | Strong antitumor activity, no negative effect on mice weight. | [4][7] |
| DCA | Mice | Glioblastoma (P3 cells) | Not specified | Reduction in tumor size and better survival when combined with radiotherapy. No in vivo benefit as monotherapy. | [9] |
| DAP | Nude Mice | AML Xenograft | Not specified | Inhibited tumor growth. | [4] |
Table 2: In Vivo Metabolic Effects of PDHK Inhibitors
| Compound | Animal Model | Tissue/Organ | Dosage | Metabolic Effect | Reference |
| PS10 | Diet-Induced Obese Mice | Heart | 70 mg/kg | Increased PDC activity. | [1] |
| DCA | Diet-Induced Obese Mice | Whole Body | 250 mg/kg | Improved glucose tolerance. | [1] |
| PS10 | Diet-Induced Obese Mice | Whole Body | 70 mg/kg | Improved glucose tolerance. | [1] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy and mechanism of action of PDHKi-X.
Cancer Xenograft Study
This protocol outlines the steps to evaluate the anti-tumor activity of PDHKi-X in a mouse xenograft model.
Protocol Details:
-
Animal Model : Use immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Cell Implantation : Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., NCI-H1975) in a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Monitoring : Measure tumors with calipers and calculate volume using the formula: (Length x Width^2) / 2.
-
Drug Formulation and Administration : Dissolve PDHKi-X in a suitable vehicle (e.g., 0.5% methylcellulose, DMSO/saline). Administer daily via oral gavage or intraperitoneal injection.
-
Endpoint : Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration, or at the end of the study period.
-
Tissue Analysis :
-
Western Blot : Homogenize tumor tissue to extract proteins. Probe for total PDH E1α and phosphorylated PDH E1α (p-PDH) to confirm target engagement.
-
Immunohistochemistry (IHC) : Fix tumors in formalin, embed in paraffin, and section. Stain for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Glucose Tolerance Test (GTT) in Diet-Induced Obese (DIO) Mice
This protocol is for assessing the effect of PDHKi-X on glucose metabolism.
Protocol Details:
-
Animal Model : Use C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
-
Treatment : Administer PDHKi-X or vehicle to DIO mice. The treatment duration can range from a single dose to several weeks. A representative dose for a small molecule inhibitor could be 70 mg/kg.[1]
-
Fasting : Fast the mice for 6 hours prior to the GTT.
-
Baseline Glucose : Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Challenge : Administer a bolus of glucose (2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring : Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis : Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Assessment of PDC Activity in Tissue
This protocol measures the direct pharmacodynamic effect of PDHKi-X on its target in a relevant tissue such as the heart or tumor.
Protocol Details:
-
Tissue Collection : Euthanize mice at a specified time point after a single dose or chronic treatment with PDHKi-X. Rapidly excise the tissue of interest (e.g., heart) and snap-freeze in liquid nitrogen.
-
Mitochondria Isolation : Isolate mitochondria from the tissue homogenate using differential centrifugation.
-
PDC Activity Assay :
-
The activity of the PDC can be measured spectrophotometrically by following the reduction of NAD+ to NADH at 340 nm in the presence of pyruvate and coenzyme A.
-
The assay mixture typically contains the isolated mitochondria, NAD+, coenzyme A, thiamine (B1217682) pyrophosphate (TPP), and a buffer system.
-
Initiate the reaction by adding pyruvate.
-
Measure the rate of increase in absorbance at 340 nm to determine PDC activity.
-
-
Data Analysis : Compare the PDC activity in tissues from PDHKi-X-treated animals to that of vehicle-treated controls. An increase in activity confirms the inhibitory effect of the compound on PDHK in vivo.[1]
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo investigation of PDHK inhibition using a novel inhibitor like PDHKi-X. By leveraging these methodologies, researchers can effectively characterize the therapeutic potential and mechanism of action of new PDHK inhibitors in various disease models. Careful experimental design and adherence to these detailed protocols will ensure the generation of high-quality, reproducible data to advance the understanding of metabolic modulation in disease.
References
- 1. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening of novel pyruvate dehydrogenase kinases inhibitors and biological evaluation of their in vitro and in vivo antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Assessing the Anti-proliferative Effects of Pdhk-IN-3
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation.[1][2] One such alteration is the frequent reprogramming of glucose metabolism, often shifting from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect.[3][4][5] Pyruvate (B1213749) Dehydrogenase Kinase (PDK) plays a pivotal role in this metabolic switch.[1][2] PDKs are a family of four isoenzymes (PDK1-4) that phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC).[1][2][6] This inactivation prevents the conversion of pyruvate to acetyl-CoA, thereby shunting glucose metabolism towards lactate (B86563) production and away from the tricarboxylic acid (TCA) cycle in the mitochondria.[6][7]
Overexpression of PDK has been observed in various cancers and is associated with tumor progression, drug resistance, and metastasis.[1][2] Therefore, inhibiting PDK is a promising therapeutic strategy to reverse the Warburg effect, reactivate mitochondrial glucose oxidation, and consequently inhibit cancer cell proliferation.[3][8] Pdhk-IN-3 is a potent inhibitor of Pyruvate Dehydrogenase Kinase, and this document provides detailed protocols to assess its anti-proliferative effects on cancer cells.
Mechanism of Action of PDK Inhibitors
PDK inhibitors, such as this compound, function by blocking the kinase activity of PDK. This prevents the phosphorylation and inactivation of the PDC. As a result, the PDC remains active, facilitating the conversion of pyruvate into acetyl-CoA. This metabolic shift from glycolysis to oxidative phosphorylation can lead to reduced cancer cell proliferation and may induce apoptosis.[3][8][9]
Key Experimental Protocols
This section details the methodologies for three key experiments to assess the anti-proliferative effects of this compound: the MTT assay for cell viability, the BrdU assay for DNA synthesis, and the colony formation assay for long-term proliferative potential.
MTT Cell Viability and Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10][11]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell number should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the initial incubation, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation with Compound: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2 to 4 hours at 37°C, until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.[13] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with specific antibodies.[14]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-4).
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.[15] Incubate for 1-24 hours, depending on the cell division rate.
-
Fixation and Denaturation: Remove the labeling medium and wash the cells with PBS. Fix the cells with a fixing solution for 30 minutes at room temperature. After fixation, add a denaturing solution (e.g., 1-2.5 M HCl) for 10-30 minutes at room temperature to expose the incorporated BrdU.[15][16]
-
Antibody Incubation: Neutralize the acid and wash the cells. Add the primary anti-BrdU antibody and incubate for 1 hour at room temperature.[16]
-
Secondary Antibody Incubation: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.[16]
-
Substrate Addition and Measurement: Wash the cells and add the TMB substrate. Allow the color to develop for 5-30 minutes. Stop the reaction with a stop solution and measure the absorbance at 450 nm.[16]
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the control and determine the IC50 value.
Colony Formation (Clonogenic) Assay
The colony formation assay assesses the long-term ability of a single cell to proliferate and form a colony.[17] This assay is considered a stringent test for cytotoxicity and anti-proliferative effects.[18]
Protocol:
-
Cell Seeding: Harvest a single-cell suspension of the cancer cells. Plate a low density of cells (e.g., 200-1000 cells per well) in 6-well plates.[17]
-
Compound Treatment: Allow the cells to attach overnight, then treat with various concentrations of this compound.
-
Incubation: Incubate the plates for 1-3 weeks in a 37°C, 5% CO₂ incubator. The medium can be replaced every 3-4 days with fresh medium containing the compound.
-
Fixation and Staining: When colonies are visible to the naked eye, remove the medium and wash the cells with PBS. Fix the colonies with a solution like 4% paraformaldehyde for 20 minutes. Stain the colonies with 0.5% crystal violet solution for 5-10 minutes.[17]
-
Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the vehicle control.
Data Presentation
Summarize the quantitative data from the described experiments in the following tables for clear comparison and analysis.
Table 1: IC50 Values of this compound on Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | MTT | 24 | |
| 48 | |||
| 72 | |||
| Cell Line A | BrdU | 48 | |
| Cell Line B | MTT | 24 | |
| 48 | |||
| 72 | |||
| Cell Line B | BrdU | 48 |
Table 2: Effect of this compound on Colony Formation
| Cell Line | This compound Conc. (µM) | Plating Efficiency (%) | Surviving Fraction |
| Cell Line A | 0 (Vehicle) | 1.00 | |
| 0.1 | |||
| 1 | |||
| 10 | |||
| Cell Line B | 0 (Vehicle) | 1.00 | |
| 0.1 | |||
| 1 | |||
| 10 |
Visualization of Pathways and Workflows
PDK Signaling Pathway
The following diagram illustrates the central role of Pyruvate Dehydrogenase Kinase (PDK) in cellular metabolism and how its inhibition by this compound can lead to anti-proliferative effects.
Caption: PDK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Anti-proliferative Effects
This diagram outlines the general workflow for the cell-based assays described in this document.
Caption: General experimental workflow for anti-proliferative assays.
Logical Relationship of Experimental Outcomes
References
- 1. Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Pyruvate Dehydrogenase Kinase 3 Inhibitory Potential of Myricetin Using Integrated Computational and Spectroscopic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 7. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]
- 9. Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cohesionbio.com [cohesionbio.com]
- 17. ossila.com [ossila.com]
- 18. artscimedia.case.edu [artscimedia.case.edu]
A Researcher's Guide to Utilizing Pdhk-IN-3 in Hypoxia-Inducible Factor-1 (HIF-1) Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Pdhk-IN-3, a potent pan-inhibitor of pyruvate (B1213749) dehydrogenase kinase (PDK), in the context of hypoxia-inducible factor-1 (HIF-1) research. This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for effectively employing this inhibitor in laboratory settings.
Introduction
Under hypoxic conditions, many cancer cells shift their metabolism from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming is largely driven by the transcription factor HIF-1.[2][3] HIF-1 activates the transcription of genes encoding glycolytic enzymes and pyruvate dehydrogenase kinases (PDKs).[3][4] PDKs, in turn, phosphorylate and inactivate the pyruvate dehydrogenase (PDH) complex, a gatekeeper enzyme that converts pyruvate to acetyl-CoA for the tricarboxylic acid (TCA) cycle.[5][6] This inactivation of PDH shunts pyruvate away from mitochondrial respiration and towards lactate (B86563) production, promoting cancer cell survival and proliferation in low-oxygen environments.[3]
This compound is a small molecule inhibitor that targets PDKs, thereby reversing the Warburg effect and offering a potential therapeutic strategy for targeting hypoxic tumors.[7] By inhibiting PDKs, this compound restores PDH activity, enhances mitochondrial respiration, and can sensitize cancer cells to apoptosis, particularly under hypoxic conditions.[3][7]
Mechanism of Action
This compound acts as a potent, ATP-competitive inhibitor of PDK isoforms. By binding to the ATP-binding pocket of PDKs, it prevents the phosphorylation of the E1α subunit of the PDH complex.[8] This leads to the reactivation of PDH, allowing for the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle, thereby promoting oxidative phosphorylation over glycolysis. In the context of HIF-1 studies, this compound serves as a valuable tool to investigate the consequences of reversing the HIF-1-mediated metabolic switch.
Quantitative Data
The inhibitory activity of this compound and other relevant PDK inhibitors is summarized in the tables below. This data is crucial for determining the appropriate concentrations for in vitro and in vivo experiments.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 1)
| Target | IC₅₀ (nM) |
| PDK1 | 109.3 |
| PDK2 | 135.8 |
| PDK3 | 458.7 |
| PDK4 | 8670 |
Data sourced from MedChemExpress.[7]
Table 2: Inhibitory and Cellular Activity of Other Potent PDK Inhibitors
| Compound | Target | IC₅₀ (µM) | Cell Line | EC₅₀ (µM) under Hypoxia |
| Compound 7 | PDK1 | 0.62 | NCI-H1975 | 4.66 |
| Compound 11 | PDK1 | 0.41 | NCI-H1975 | 3.88 |
| Compound 11 | PDK2 | 1.5 | ||
| Compound 11 | PDK3 | 3.9 | ||
| Compound 11 | PDK4 | 6.8 |
Data sourced from a study on potent PDK inhibitors.[1][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-1 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: HIF-1 signaling pathway under hypoxia and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound in HIF-1 studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in HIF-1 related studies.
PDK Enzymatic Assay (In Vitro IC₅₀ Determination)
This assay measures the ability of this compound to inhibit the kinase activity of purified PDK isoforms.
Materials:
-
Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes
-
PDH E1α subunit (substrate)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.4, 250 mM sucrose)
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the PDK enzyme, the PDH E1α substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Culture and Hypoxia Induction
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, NCI-H1975)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hypoxia chamber or incubator capable of maintaining 1% O₂, 5% CO₂, and 94% N₂.
Procedure:
-
Culture the cells in a standard incubator (37°C, 5% CO₂).
-
Seed the cells into appropriate culture plates or flasks for the planned experiments.
-
Once the cells have adhered, place them in the hypoxia chamber for the desired duration (e.g., 16-24 hours) to induce HIF-1α expression.[9]
-
A normoxic control group should be maintained in a standard incubator.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation under hypoxic conditions.
Materials:
-
Cells cultured under normoxic and hypoxic conditions
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and expose them to normoxia or hypoxia.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC₅₀ value.
Western Blot Analysis for HIF-1α, p-PDH, and PDKs
This protocol is used to assess the protein levels of key players in the HIF-1/PDK pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-HIF-1α, anti-phospho-PDH (Ser293), anti-PDH, anti-PDK1, anti-PDK3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the data.
Lactate Production Assay
This assay measures the amount of lactate secreted into the cell culture medium, which is an indicator of glycolytic activity.
Materials:
-
Cell culture medium collected from treated and untreated cells
-
Lactate assay kit
-
96-well plates
Procedure:
-
Collect the cell culture medium at the end of the treatment period.
-
Perform the lactate assay according to the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the lactate concentration to the cell number or total protein content.
Conclusion
This compound is a valuable chemical probe for dissecting the role of PDKs in the metabolic adaptations driven by HIF-1. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding and targeting the Warburg effect in cancer and other diseases characterized by hypoxic conditions. Careful experimental design, including appropriate controls and dose-response studies, will be critical for obtaining robust and reproducible results.
References
- 1. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]
- 3. HIF-1-mediated expression of pyruvate dehydrogenase kinase: a metabolic switch required for cellular adaptation to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Measuring Pdhk-IN-3 Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intended protein target within the complex environment of a living cell.[1][2][3] The core principle of CETSA is based on the ligand-induced stabilization of the target protein.[1][4] When a small molecule, such as Pdhk-IN-3, binds to its target protein, Pyruvate (B1213749) Dehydrogenase Kinase (PDHK), it generally increases the protein's resistance to thermal denaturation.[3] By subjecting cells to a temperature gradient and subsequently measuring the amount of soluble (non-denatured) target protein, a "melt curve" can be generated. A shift in this curve upon compound treatment is indicative of direct target engagement.[1][5] These application notes provide a detailed protocol for assessing the target engagement of a hypothetical inhibitor, this compound, with PDHK using CETSA.
Pyruvate Dehydrogenase Kinase (PDHK) is a key regulatory enzyme in cellular metabolism.[6][7][8] It acts by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[6][9][10] This inactivation shifts cellular metabolism from oxidative phosphorylation towards glycolysis, a hallmark of many cancer cells known as the Warburg effect.[6][8][11] Small molecule inhibitors of PDHK, like the hypothetical this compound, are therefore of significant interest in cancer therapy.[6][11][12]
Signaling Pathway of Pyruvate Dehydrogenase Kinase (PDHK)
The diagram below illustrates the central role of PDHK in cellular metabolism. PDHK, upon activation by factors such as ATP, NADH, and acetyl-CoA, phosphorylates the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[9][10] This phosphorylation event inhibits the PDC's ability to convert pyruvate into acetyl-CoA, a critical step for entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[9][10][11] Consequently, pyruvate is shunted towards lactate (B86563) production. PDHK inhibitors, such as this compound, are designed to block this phosphorylation, thereby maintaining PDC activity and promoting aerobic respiration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are PDHK stimulants and how do they work? [synapse.patsnap.com]
- 8. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 11. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Inconsistent Results in Pdhk-IN-3 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with the Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitor, Pdhk-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2][3] PDKs are a family of four mitochondrial enzymes (PDK1, PDK2, PDK3, and PDK4) that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC).[4] PDKs phosphorylate and inactivate the PDC, which in turn inhibits the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the tricarboxylic acid (TCA) cycle.[4] By inhibiting PDK, this compound prevents the inactivation of the PDC, thereby promoting mitochondrial respiration over glycolysis.
Q2: What are the reported potencies of this compound against different PDK isoforms?
This compound has been shown to be a potent inhibitor of PDHK2 and PDHK4.[1]
| Target Isoform | IC50 |
| PDHK2 | 0.21 µM |
| PDHK4 | 1.54 µM |
| Data from Bessho Y, et al. Bioorg Med Chem. 2021.[1] |
Q3: What are some common causes of inconsistent results in experiments with this compound?
Inconsistent results can arise from several factors, including:
-
Compound Solubility and Stability: Poor solubility or degradation of the inhibitor can lead to lower effective concentrations.
-
Cell Line Variability: Different cell lines express varying levels of the four PDK isoforms, which can influence their sensitivity to a specific inhibitor.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all impact the outcome.
-
Off-Target Effects: Like many kinase inhibitors, this compound may have off-target effects that can contribute to unexpected phenotypes.
Troubleshooting Guides
Problem 1: Little to no effect of this compound on downstream readouts (e.g., p-PDH levels, lactate (B86563) production).
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations around the reported IC50 values. |
| Poor Compound Solubility | Ensure the compound is fully dissolved. Prepare a fresh stock solution in an appropriate solvent like DMSO. When diluting into aqueous media, avoid precipitation by adding the stock solution to the media with gentle mixing. Consider using a vehicle control with the same final solvent concentration in your experiments. |
| Low Expression of Target PDK Isoforms | Verify the expression levels of PDHK2 and PDHK4 in your cell line of interest using techniques like qPCR or Western blotting. If the target isoforms are not expressed, consider using a different cell line. |
| Rapid Compound Metabolism | Increase the frequency of media changes with fresh inhibitor, or consider using a higher initial concentration if cytotoxicity is not a concern. |
Problem 2: High variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and growth phase. Ensure cells are healthy and not overgrown before starting the experiment. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor and other reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS. |
| Compound Adsorption to Plastics | Consider using low-adhesion microplates, especially for low concentration experiments. |
Problem 3: Unexpected or off-target effects are observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inhibition of Other Kinases | Perform a kinase panel screen to identify potential off-target interactions. Compare the observed phenotype with known effects of inhibiting other kinases. |
| Solvent-induced Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all experimental and control groups. Include a vehicle-only control to assess the effect of the solvent. |
| Activation of Compensatory Pathways | Investigate the activation of other metabolic pathways that may be compensating for the inhibition of PDK. This could involve measuring changes in gene or protein expression of key metabolic enzymes. |
Key Experimental Protocols
Western Blot for Phosphorylated Pyruvate Dehydrogenase (p-PDH)
This protocol is a general guideline for assessing the phosphorylation status of the PDH E1α subunit, a direct downstream target of PDKs.
Methodology:
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated PDH E1α (e.g., at Ser293). Also, probe a separate blot or strip the same blot for total PDH E1α as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-PDH signal to the total PDH signal.
Lactate Production Assay
This assay measures the amount of lactate secreted into the cell culture medium, which is an indicator of glycolytic activity.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat them with different concentrations of this compound for the desired duration.
-
Sample Collection: Collect the cell culture supernatant.
-
Lactate Measurement: Use a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Normalization: Normalize the lactate concentration to the cell number or total protein content in the corresponding well.
Cell Viability Assay (MTT)
This assay assesses the effect of this compound on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Experimental Workflows and Signaling Pathways
PDK Signaling Pathway and Inhibition by this compound
References
How to address off-target effects of the kinase inhibitor Pdhk-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of the kinase inhibitor Pdhk-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, pan-isoform inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK).[1] PDK is a family of four mitochondrial kinases (PDK1, PDK2, PDK3, PDK4) that play a crucial role in cellular metabolism by regulating the Pyruvate Dehydrogenase Complex (PDC).[1][2] By phosphorylating and inactivating the PDC, PDKs inhibit the conversion of pyruvate to acetyl-CoA, a key step linking glycolysis to the citric acid cycle.[3][4] this compound is designed to inhibit all four PDK isoforms, thereby promoting the activity of the PDC.
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[5] This is a common challenge in drug development due to the structural similarity of the ATP-binding pocket across the human kinome.[5] These unintended interactions can lead to a variety of issues, including misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, which can confound the validation of the inhibitor's primary mechanism of action.[5][6]
Q3: Has the specific off-target profile of this compound been published?
A3: As of late 2025, a comprehensive public kinome-wide selectivity profile for this compound has not been identified in the scientific literature. While its high potency against the four PDK isoforms is documented, its activity against other kinases is not well-characterized publicly. Therefore, researchers using this compound should be prepared to assess its selectivity within their experimental context.
Q4: How can I determine if the phenotype I observe is a result of on-target PDK inhibition or an off-target effect?
A4: Differentiating on-target from off-target effects is critical. A multi-pronged approach is recommended:
-
Use of Structurally Unrelated Inhibitors: Confirm your findings with a different, structurally unrelated PDK inhibitor (e.g., Dichloroacetate - DCA).[7] If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the target PDK isoforms. If the resulting phenotype mimics the effect of this compound, it supports an on-target mechanism.[5]
-
Rescue Experiments: In a system where the target PDK has been knocked out, the addition of this compound should not produce the same effect as it does in wild-type cells. Conversely, overexpressing a drug-resistant mutant of the target kinase should negate the inhibitor's on-target effects.[8]
On-Target Potency of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against the four human PDK isoforms. Lower IC50 values indicate higher potency.
| Target | IC50 Value |
| PDK1 | 109.3 nM |
| PDK2 | 135.8 nM |
| PDK3 | 458.7 nM |
| PDK4 | 8.67 µM |
| Data sourced from MedChemExpress and may be subject to lot-to-lot variation.[1] |
Troubleshooting Guide: Addressing Unexpected Results
Unexpected experimental outcomes when using this compound may be attributable to off-target effects. This guide provides a systematic approach to troubleshooting these issues.
| Observed Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity at concentrations expected to be selective for PDKs. | The inhibitor may have potent off-target effects on kinases essential for cell survival.[5] | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that inhibits the primary target (e.g., phosphorylation of PDC) without causing excessive toxicity.[5]2. Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if cell death is apoptotic.[5]3. Conduct a Kinome Scan: Screen this compound against a broad panel of kinases to identify potential off-target interactions. | Identification of the IC50 for cytotoxicity versus on-target inhibition. Pinpointing specific off-target kinases responsible for the toxicity. |
| Observed phenotype is inconsistent with known roles of PDKs. | 1. Off-target kinase inhibition: The inhibitor may be affecting a different signaling pathway.[8]2. Activation of compensatory signaling pathways: The cell may be adapting to the inhibition of PDKs.[8] | 1. Validate with a Different Tool: Use a structurally unrelated PDK inhibitor or a genetic knockdown approach (siRNA/CRISPR) to see if the phenotype is replicated.[5]2. Phosphoproteomics Analysis: Use mass spectrometry to analyze global changes in protein phosphorylation to identify unexpectedly affected pathways.[5]3. Western Blotting: Probe for the activation of known compensatory or related pathways.[8] | Confirmation of whether the phenotype is on-target. Identification of alternative or compensatory signaling pathways modulated by the inhibitor. |
| Inconsistent results between in vitro kinase assays and cell-based assays. | 1. Compound stability or permeability: The inhibitor may not be stable or able to effectively cross the cell membrane.[8]2. Cellular context dependency: Off-target effects may only manifest in the complex environment of a living cell. | 1. Check Compound Stability: Assess the stability of this compound in your cell culture media under experimental conditions.[8]2. Cellular Target Engagement Assay: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to PDKs inside the cell. | Determination of compound stability and cell permeability. Confirmation of target engagement in a cellular context. |
Visualizing Pathways and Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate the core signaling pathway of PDK and a general workflow for investigating off-target effects.
Caption: Intended Signaling Pathway of this compound.
Caption: Troubleshooting Workflow for Off-Target Effects.
Key Experimental Protocols
Protocol 1: Western Blot for PDC Phosphorylation
This protocol is used to assess the on-target activity of this compound by measuring the phosphorylation status of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).
-
Materials:
-
Cells or tissue lysates treated with this compound or vehicle control.
-
SDS-PAGE gels and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-PDH-E1α (Ser293) and Mouse anti-total-PDH-E1α.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Methodology:
-
Lysate Preparation: Treat cells with various concentrations of this compound for the desired time. Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-phospho-PDH antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-PDH antibody to normalize for protein loading.
-
Protocol 2: In Vitro Kinase Profiling Assay
This protocol outlines a general method for screening this compound against a broad panel of kinases to identify potential off-target interactions. This is typically performed as a service by specialized companies.
-
Materials:
-
This compound compound.
-
A panel of purified, recombinant kinases.
-
Multi-well plates (e.g., 384-well).
-
Kinase-specific substrates.
-
ATP (often radiolabeled [γ-³²P]ATP for radiometric assays or "cold" ATP for luminescence-based assays).
-
Appropriate kinase assay buffers.
-
Detection reagents (e.g., ADP-Glo™ for luminescence assays).
-
-
Methodology:
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and assay buffer.
-
Compound Incubation: Add this compound at a fixed concentration (e.g., 1 µM for a primary screen) to the kinase reaction mixtures. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plates at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate or remaining ATP using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[6]
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the vehicle control. Results are often presented as a percentage of inhibition or as IC50 values for significant "hits."
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that this compound engages with its target (PDKs) in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
-
Materials:
-
Intact cells treated with this compound or vehicle.
-
PBS and lysis buffer with protease/phosphatase inhibitors.
-
PCR tubes or plates.
-
Thermal cycler.
-
Centrifuge.
-
Western blot or mass spectrometry equipment.
-
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g).
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble PDK protein by Western blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
References
- 1. Investigating Pyruvate Dehydrogenase Kinase 3 Inhibitory Potential of Myricetin Using Integrated Computational and Spectroscopic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Pyruvate Dehydrogenase Kinase-3 by Hypoxia-inducible Factor-1 Promotes Metabolic Switch and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of high-affinity inhibitors of pyruvate dehydrogenase kinase-3: towards therapeutic management of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 6. Pyruvate dehydrogenase kinase (PDHK) – application of off-rate screening in the identification of novel pan-isoform inhibitors [vernalis.com]
- 7. Application of Off-Rate Screening in the Identification of Novel Pan-Isoform Inhibitors of Pyruvate Dehydrogenase Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Technical Support Center: Strategies to Improve the Reproducibility of Pdhk-IN-3 Studies
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Pdhk-IN-3, a potent inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK). By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, we aim to enhance the reproducibility and reliability of studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor of Pyruvate Dehydrogenase Kinase (PDHK).[1] Its primary targets are the isoforms PDHK2 and PDHK4.[1]
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the kinase activity of PDHK2 and PDHK4. These kinases are responsible for phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[2][3] By inhibiting PDHK, this compound prevents the inactivation of the PDC, leading to an increase in the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[2][3] This shifts cellular metabolism from glycolysis towards aerobic respiration.
Q3: What are the potential therapeutic applications of this compound?
Given the role of PDHKs in cellular metabolism and their upregulation in various diseases, inhibitors like this compound are being investigated for their therapeutic potential in conditions such as cancer, diabetes, and heart ischemia.[2][4][5] In cancer, for instance, many tumor cells exhibit a metabolic shift towards glycolysis (the Warburg effect), and inhibiting PDHK can help reverse this phenotype.[5][6]
Q4: How should I store and handle this compound?
For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, solid compounds can be stored at room temperature for short periods, but long-term storage should be at -20°C or -80°C.[1] Stock solutions should be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency in in vitro kinase assays.
-
Question: My IC50 value for this compound is significantly higher than the reported values, or I'm seeing high variability between experiments. What could be the cause?
-
Answer:
-
ATP Concentration: The inhibitory activity of ATP-competitive inhibitors is highly dependent on the concentration of ATP in the assay.[7] If the ATP concentration is too high, it will outcompete the inhibitor for binding to the kinase, leading to an artificially high IC50 value. It is recommended to use an ATP concentration at or below the Michaelis constant (Km) for the specific PDHK isoform being tested.
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant PDHK enzyme can vary between batches and suppliers. Ensure you are using a high-quality, purified enzyme. Contaminating kinases in the preparation can lead to high background signals.[7]
-
Inhibitor Solubility: this compound may have limited solubility in aqueous assay buffers. Ensure that the compound is fully dissolved in the stock solution (e.g., DMSO) and that the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically <1%).[7] Precipitation of the inhibitor in the assay well will lead to a lower effective concentration.
-
Assay Conditions: Ensure that the assay is running in the linear range with respect to both time and enzyme concentration.[8] If the reaction proceeds too quickly, the inhibitory effect may be underestimated.
-
Issue 2: Discrepancy between in vitro biochemical data and cell-based assay results.
-
Question: this compound is potent in my biochemical assay, but shows weak or no effect in my cell-based experiments. Why is this happening?
-
Answer:
-
Cell Permeability: The compound may have poor permeability across the cell membrane. While not specifically documented for this compound, this is a common issue for small molecule inhibitors.
-
Cellular ATP Levels: The intracellular concentration of ATP is much higher than that typically used in biochemical assays. This high level of ATP can make it more difficult for an ATP-competitive inhibitor to engage its target in a cellular context.
-
Drug Efflux: Cells may actively transport the inhibitor out via efflux pumps, preventing it from reaching a sufficient intracellular concentration to inhibit the target.
-
Off-Target Effects: In a cellular environment, the inhibitor may interact with other kinases or proteins, leading to unexpected phenotypes or toxicity that can mask the intended effect.[9] It is advisable to perform a broader kinase screen to assess the selectivity of this compound if off-target effects are suspected.
-
Issue 3: High background signal in the kinase assay.
-
Question: I am observing a high signal in my "no enzyme" or "no substrate" control wells. What could be the reason?
-
Answer:
-
Kinase Autophosphorylation: Many kinases, including PDHKs, can phosphorylate themselves. This is particularly an issue in assays that measure overall ATP consumption or ADP production.[7] Consider using an assay format that specifically measures the phosphorylation of the substrate.
-
Reagent Contamination: Ensure that all reagents, buffers, and plates are free from contaminating substances that might interfere with the assay signal. Use high-quality reagents from a reputable source.[7]
-
Assay Format: Some assay formats, like those based on fluorescence, can be prone to interference from compounds that are themselves fluorescent or that quench fluorescence. Always run a control with the compound alone to check for such interference.
-
Quantitative Data
The following tables summarize the known quantitative data for this compound and a closely related compound, VER-246608, for comparative purposes.
Table 1: Inhibitory Activity of this compound
| Target Isoform | IC50 (µM) | Reference |
| PDHK2 | 0.21 | [1] |
| PDHK4 | 1.54 | [1] |
Table 2: Inhibitory Activity of VER-246608 (for comparison)
| Target Isoform | IC50 (nM) | Reference |
| PDHK1 | 35 | [10][11] |
| PDHK2 | 84 | [10][11] |
| PDHK3 | 40 | [10][11] |
| PDHK4 | 91 | [10][11] |
Experimental Protocols
The following are generalized protocols based on established methods for similar PDHK inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro PDHK2 Biochemical Assay (Radiometric)
This assay measures the inhibition of PDHK2 activity by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a peptide substrate.
Materials:
-
Recombinant human PDHK2 enzyme
-
PDHKtide (synthetic peptide substrate)
-
[γ-³³P]ATP
-
This compound
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
96-well phosphocellulose filter plates
-
Scintillation counter and fluid
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting recombinant PDHK2 in Assay Buffer.
-
Prepare a 2X substrate solution containing PDHKtide and [γ-³³P]ATP in Assay Buffer. The final ATP concentration should be at or below the Km for PDHK2.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add 10 µL of the this compound dilutions or vehicle control (DMSO in Assay Buffer).
-
Add 20 µL of the 2X enzyme solution to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the 2X substrate solution to each well. The final reaction volume is 50 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Transfer the reaction mixture to a 96-well phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based PDH Activity Assay
This protocol measures the effect of this compound on the activity of the Pyruvate Dehydrogenase Complex in cultured cells.
Materials:
-
Cell line of interest (e.g., PC-3 prostate cancer cells)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PDH activity assay kit (e.g., ELISA-based kits)
-
96-well cell culture plates
-
Lysis buffer compatible with the PDH assay kit
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in a confluent monolayer after overnight incubation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control (ensure final DMSO concentration is ≤ 0.5%).
-
Incubate the cells for the desired treatment duration (e.g., 2 hours).[12][13]
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells according to the protocol provided with the PDH activity assay kit.
-
-
PDH Activity Measurement:
-
Measure the PDH activity in the cell lysates using the assay kit, following the manufacturer's instructions. This typically involves measuring the rate of a reaction catalyzed by PDH.
-
-
Data Analysis:
-
Normalize the PDH activity to the total protein concentration in each lysate.
-
Express the results as a percentage of the PDH activity in the vehicle-treated control cells.
-
Plot the percentage of PDH activity against the inhibitor concentration.
-
Visualizations
Caption: Signaling pathway of Pyruvate Dehydrogenase Kinase (PDHK) and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in pyruvate dehydrogenase kinase inhibitors: Structures, inhibitory mechanisms and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput screening of novel pyruvate dehydrogenase kinases inhibitors and biological evaluation of their in vitro and in vivo antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. oncotarget.com [oncotarget.com]
- 13. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
How to control for variability in Pdhk-IN-3 in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for variability in in vivo experiments using the Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitor, Pdhk-IN-3. The information is presented in a question-and-answer format, with troubleshooting guides, detailed experimental protocols, and data presentation tables to facilitate robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1] Specifically, it targets PDHK2 and PDHK4 with IC50 values of 0.21 µM and 1.54 µM, respectively.[1] PDKs are mitochondrial enzymes that phosphorylate and inactivate the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[2][3][4][5] By inhibiting PDK, this compound prevents the inactivation of PDC, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration over anaerobic glycolysis.[6][7] This metabolic switch is a key therapeutic target in various diseases, including cancer and metabolic disorders.[6][7][8]
Q2: What are the main sources of variability in in vivo experiments with this compound?
A2: Variability in in vivo studies with small molecule inhibitors like this compound can arise from several factors:
-
Biological Variability: Inherent differences between individual animals, such as genetic background, age, sex, and weight, can significantly impact experimental outcomes.[9][10]
-
Environmental Factors: Variations in housing conditions, diet, and light cycles can influence animal physiology and drug metabolism.
-
Experimental Procedures: Inconsistencies in drug formulation, route and timing of administration, and sample collection can introduce significant variability.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Differences in drug absorption, distribution, metabolism, and excretion (pharmacokinetics), as well as target engagement and downstream effects (pharmacodynamics), can vary between animals.[11]
Q3: How can I minimize variability in my this compound in vivo studies?
A3: To minimize variability, it is crucial to standardize your experimental procedures as much as possible. This includes using animals of the same genetic strain, sex, and age, and acclimatizing them to the experimental environment before starting the study.[10][12] Careful planning of the experimental design, including randomization and blinding, is also essential.[10] For the inhibitor itself, ensuring consistent formulation and administration is critical. Some researchers also advocate for "systematic heterogenization," where controlled sources of variation are deliberately included in the study design to improve the generalizability of the results.[13][14][15]
Troubleshooting Guides
Issue 1: Lack of Efficacy or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | Conduct a dose-response study to determine the optimal dose of this compound for your animal model and disease context. Start with a literature search for doses of similar PDK inhibitors and perform a pilot study with a range of doses.[16] |
| Poor Bioavailability | Optimize the formulation of this compound to improve its solubility and absorption. Consider different vehicles or routes of administration (e.g., intraperitoneal vs. oral gavage).[17] |
| Rapid Metabolism/Clearance | Perform a pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. This will help you to establish an appropriate dosing schedule to maintain therapeutic concentrations.[11] |
| Insufficient Target Engagement | Conduct a pharmacodynamic (PD) study to confirm that this compound is reaching its target and inhibiting PDK activity in the tissue of interest. This can be done by measuring the phosphorylation status of the PDC E1α subunit.[16] |
Issue 2: Unexpected Toxicity or Adverse Events
| Potential Cause | Troubleshooting Steps |
| Dose is too High | Perform a Maximum Tolerated Dose (MTD) study to determine the highest dose of this compound that can be administered without causing significant toxicity.[12][17] |
| Vehicle Toxicity | Ensure that the vehicle used to dissolve this compound is non-toxic at the administered volume. Run a control group with the vehicle alone. |
| Off-Target Effects | While this compound is reported to be a potent PDK inhibitor, it is important to consider potential off-target effects, especially at higher doses. If unexpected phenotypes are observed, consider profiling the inhibitor against a panel of other kinases. |
| Animal Health Status | Ensure that the animals are healthy and free from any underlying infections or conditions that could make them more susceptible to drug-induced toxicity. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) |
| PDHK2 | 0.21 |
| PDHK4 | 1.54 |
| Data from MedchemExpress and Bessho et al. (2021).[1] |
Table 2: Example Pharmacokinetic Parameters for a Small Molecule Inhibitor
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 1 |
| AUC (ng*h/mL) | 4500 |
| Half-life (h) | 4 |
| This is illustrative data and should be determined experimentally for this compound. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use a cohort of healthy animals (e.g., 6-8 week old C57BL/6 mice) of the same sex.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.[12]
-
Dose Escalation: Start with a low dose of this compound (e.g., 1 mg/kg) and escalate the dose in subsequent cohorts of animals (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended route of administration (e.g., intraperitoneal injection) daily for a set period (e.g., 7-14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance. A weight loss of >20% is often considered a humane endpoint.[12]
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Protocol 2: In Vivo Efficacy Study
-
Animal Model: Use an appropriate animal model for the disease being studied (e.g., a tumor xenograft model for cancer research).[12]
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at one or more doses).
-
Treatment: Administer this compound or vehicle according to the predetermined dosing schedule.
-
Efficacy Assessment: Monitor the desired efficacy endpoints throughout the study (e.g., tumor volume, blood glucose levels, behavioral assessments).
-
Pharmacodynamic Analysis: At the end of the study, collect tissues of interest to assess target engagement (e.g., by Western blot for phosphorylated PDC E1α).
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of any observed treatment effects.
Mandatory Visualizations
Caption: Signaling pathway of PDK and its inhibition by this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of Pyruvate Dehydrogenase Kinase-3 by Hypoxia-inducible Factor-1 Promotes Metabolic Switch and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Kinases in the Nervous System: Their Principal Functions in Neuronal-glial Metabolic Interaction and Neuro-metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 6. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 7. Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. bioagilytix.com [bioagilytix.com]
- 12. benchchem.com [benchchem.com]
- 13. [PDF] Reproducibility of animal research in light of biological variation | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. sciencedaily.com [sciencedaily.com]
- 16. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Cytotoxicity of PDK-IN-3 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of PDK-IN-3, a pan-inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK), in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is PDK-IN-3 and what is its mechanism of action?
PDK-IN-3 is a potent, pan-inhibitor of Pyruvate Dehydrogenase Kinase (PDK) isoforms. PDKs are mitochondrial enzymes that play a crucial role in cellular metabolism by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[1][2] The PDC is a key enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[2][3] Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, even in the presence of oxygen (the Warburg effect), for rapid ATP production and biomass synthesis.[1][4] By inhibiting PDK, PDK-IN-3 prevents the inactivation of PDC, promoting the conversion of pyruvate to acetyl-CoA and shunting glucose metabolism from glycolysis towards oxidative phosphorylation in the mitochondria.[1][2] This metabolic reprogramming can lead to reduced proliferation and apoptosis in cancer cells.[5]
Q2: What are the common causes of cytotoxicity observed with PDK-IN-3 in long-term cell culture?
High levels of cell death in long-term cultures treated with PDK-IN-3 can stem from several factors:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and non-specific toxicity.[6]
-
Prolonged Exposure: Continuous and long-term exposure to the inhibitor can disrupt essential cellular processes beyond the intended metabolic shift, leading to cumulative toxicity.[6]
-
Solvent Toxicity: The solvent used to dissolve PDK-IN-3, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).[6][7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to metabolic inhibitors. Some cell lines may be inherently more susceptible to disruptions in their metabolic pathways.
-
Metabolite Accumulation: The forced shift in metabolism could lead to the accumulation of certain metabolites or reactive oxygen species (ROS) that are detrimental to the cells over time.
Q3: How can I determine the optimal, non-toxic concentration of PDK-IN-3 for my long-term experiments?
The ideal concentration of PDK-IN-3 for long-term studies is one that effectively inhibits PDK activity without causing significant cell death. This is often a concentration at or slightly above the IC50 value for the target PDK isoforms in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
Troubleshooting Guide
Issue 1: High levels of cell death observed after prolonged treatment with PDK-IN-3.
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Test a range of concentrations, starting from below the reported IC50 value.[6] |
| Prolonged continuous exposure. | Consider intermittent dosing (e.g., treat for 24 hours, followed by 24 hours in inhibitor-free media) to allow cells to recover. Determine the minimum exposure time required to achieve the desired biological effect. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[6][7] Always include a vehicle-only control (media with the same concentration of solvent) in your experiments.[7] |
| Cell line is particularly sensitive. | Consider using a more robust cell line if possible. If not, perform extensive optimization of concentration and exposure duration. |
| Inhibitor degradation or impurity. | Purchase inhibitors from a reputable source. Store stock solutions properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] Prepare fresh dilutions from the stock solution for each experiment.[6] |
Issue 2: Inconsistent results or lack of desired effect (e.g., no shift in metabolism).
| Potential Cause | Troubleshooting Steps |
| Inhibitor concentration is too low. | Confirm the IC50 of your specific batch of PDK-IN-3 in your cell line of interest using a relevant functional assay (e.g., measuring PDC activity or lactate (B86563) production). |
| Inhibitor is not active. | Verify the storage conditions and age of the inhibitor. Prepare a fresh stock solution. If possible, confirm its activity using a cell-free enzymatic assay. |
| Incorrect experimental endpoint. | Ensure you are measuring a relevant downstream effect of PDK inhibition. This could include decreased lactate production, increased oxygen consumption, or changes in the expression of metabolic genes. |
| Cellular adaptation. | In long-term culture, cells may adapt to the metabolic stress induced by the inhibitor. Consider analyzing your cells at multiple time points to understand the dynamics of their response. |
Quantitative Data
Table 1: IC50 Values of PDK-IN-3 against PDK Isoforms
| Isoform | IC50 (nM) |
| PDK1 | 109.3 |
| PDK2 | 135.8 |
| PDK3 | 458.7 |
| PDK4 | 8670 |
Data sourced from MedChemExpress.[5]
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of PDK-IN-3 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to attach overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of PDK-IN-3 in complete cell culture medium. A suggested starting range is 0.01 µM to 100 µM.[6] Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only).[6][7]
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 72 hours, 96 hours, or longer), ensuring to change the media with freshly prepared inhibitor every 48-72 hours to maintain compound stability and nutrient supply.
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of a "no-cell" control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the PDK-IN-3 concentration and fit a dose-response curve to determine the IC50 (concentration that inhibits 50% of cell viability) and identify the concentration range that maintains high viability.
-
Visualizations
Caption: PDK-IN-3 inhibits PDK, promoting PDC activity and oxidative phosphorylation.
Caption: A stepwise workflow for optimizing long-term cell culture with PDK-IN-3.
References
- 1. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. Anti-PDK3 Recombinant Antibody Products - Creative Biolabs [creativebiolabs.net]
- 4. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Validating the Inhibitory Effect of Pdhk-IN-3
Welcome to the technical support center for validating the inhibitory effects of pyruvate (B1213749) dehydrogenase kinase (PDHK) inhibitors, with a focus on Pdhk-IN-3. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental journey.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro kinase assay shows a lower-than-expected IC50 value for this compound. What could be the issue?
A1: Several factors could contribute to this discrepancy:
-
Reagent Integrity: Ensure the proper storage and handling of this compound, ATP, and the recombinant PDHK enzyme. Avoid repeated freeze-thaw cycles.[1] It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as absorbed water can affect compound solubility.[2]
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure your ATP concentration is at or near the Michaelis constant (Km) for the specific PDHK isoform being tested. A lower ATP concentration can lead to an artificially potent IC50 value.
-
Enzyme Concentration: The concentration of the PDHK enzyme should be in the linear range of the assay. An excessively high enzyme concentration can deplete the substrate and affect the accuracy of the results.
Q2: I am observing inconsistent results between different batches of this compound.
A2: Batch-to-batch variability is a common issue.
-
Lot Validation: When you receive a new lot of the inhibitor, it is crucial to perform a validation experiment to compare its performance against the previous lot.
-
Record Keeping: Maintain meticulous records of the lot numbers for all reagents used in your experiments to track any inconsistencies.[2]
-
Purity and Identity: If possible, verify the purity and identity of the new batch of this compound using analytical methods such as HPLC-MS.
Q3: My cell-based assay results do not correlate with my biochemical assay findings. Why?
A3: Discrepancies between biochemical and cell-based assays are common and can arise from several factors:[3]
-
Cell Permeability: this compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Cellular Metabolism: The compound may be metabolized or actively transported out of the cell, reducing its effective intracellular concentration.
-
Off-Target Effects: In a cellular context, the observed phenotype might be due to off-target effects of the compound, unrelated to PDHK inhibition.
-
Target Engagement: It is essential to confirm that the inhibitor is engaging with PDHK inside the cell. Techniques like the NanoBRET Target Engagement assay can be used for this purpose.[3]
Q4: How can I confirm that the cellular effects I'm observing are specifically due to PDHK inhibition?
A4: To confirm on-target activity, consider the following experiments:
-
Genetic Knockdown: Use shRNA or CRISPR/Cas9 to knock down the specific PDHK isoform you are targeting.[4] The resulting phenotype should mimic the effect of the inhibitor. Furthermore, the inhibitor should have a diminished effect in the knockdown cells.[4]
-
Rescue Experiment: If PDHK inhibition leads to a specific metabolic change (e.g., decreased lactate (B86563) production), determine if this can be rescued by altering metabolic substrates.
-
Monitor Downstream Effects: Measure the phosphorylation status of the pyruvate dehydrogenase (PDH) E1α subunit at its specific serine residues (e.g., Ser232, Ser293, Ser300).[4][5] A potent PDHK inhibitor should decrease the phosphorylation of these sites.[4]
Data Presentation: Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) for various PDHK inhibitors against different isoforms. This data can serve as a benchmark for your own experiments.
| Inhibitor | PDHK1 (IC50) | PDHK2 (IC50) | PDHK3 (IC50) | PDHK4 (IC50) | Reference |
| This compound | 109.3 nM | 135.8 nM | 458.7 nM | 8.67 µM | [6] |
| AZD7545 | 36.8 nM | 6.4 nM | 600 nM | - | [6] |
| VER-246608 | 35 nM | 84 nM | 40 nM | 91 nM | [6] |
| Compound 7 (from study) | 0.62 µM | - | - | - | [7] |
| Compound 11 (from study) | 0.41 µM | 1.5 µM | 3.9 µM | 6.8 µM | [7] |
| Myricetin | - | - | 3.3 µM | - | [8] |
| Thymoquinone | - | - | 5.49 µM | - | [9] |
Note: IC50 values can vary depending on assay conditions, such as ATP concentration.
Experimental Protocols & Visualizations
The PDHK Signaling Pathway
Pyruvate Dehydrogenase Kinases (PDHKs) are crucial regulators of cellular metabolism. They act by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[5][10] This shifts metabolism from mitochondrial oxidative phosphorylation towards glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect.[11] this compound and other inhibitors block this phosphorylation, forcing the PDC to remain active and promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle.[10]
Protocol 1: In Vitro PDHK Biochemical Assay (Radiometric)
This assay quantifies the inhibitory effect of this compound by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a synthetic peptide substrate.[12]
Workflow Diagram:
Materials:
-
Recombinant human PDHK enzyme (isoform of interest)
-
PDHKtide substrate (synthetic peptide)
-
[γ-³³P]ATP
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA[12]
-
Stop Solution: 75 mM phosphoric acid[12]
-
96-well phosphocellulose filter plates
-
Scintillation counter and fluid
Procedure:
-
Reagent Preparation:
-
Prepare a 2X enzyme solution by diluting the recombinant PDHK in Assay Buffer.
-
Prepare a 2X substrate solution containing PDHKtide and [γ-³³P]ATP in Assay Buffer.
-
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
Assay Reaction:
-
To the wells of a 96-well plate, add 10 µL of the this compound dilutions or vehicle control (e.g., DMSO in Assay Buffer).
-
Add 20 µL of the 2X enzyme solution to each well and pre-incubate for 10 minutes at room temperature.[12]
-
Initiate the reaction by adding 20 µL of the 2X substrate solution. The final reaction volume will be 50 µL.[12]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.[12]
-
Termination and Detection:
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Transfer the reaction mixture to the 96-well phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based PDH Activity Assay
This protocol measures the activity of the downstream pyruvate dehydrogenase (PDH) complex in cells treated with this compound. Inhibition of PDHK should lead to an increase in PDH activity. This can be measured using commercially available colorimetric assay kits.[1][13]
Workflow Diagram:
Materials:
-
Cells of interest (e.g., A549, H1299)
-
This compound
-
Cell culture medium and reagents
-
Pyruvate Dehydrogenase Activity Assay Kit (e.g., Sigma-Aldrich MAK183 or similar)[1]
-
96-well plates (clear, flat-bottom)
-
Spectrophotometric multiwell plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined amount of time (e.g., 4-24 hours).
-
Sample Preparation:
-
Assay Reaction:
-
Transfer the supernatant (lysate) to a new 96-well plate.
-
Prepare a Reaction Mix containing PDH Substrate and Developer as per the kit's instructions.[1]
-
Add 50 µL of the Reaction Mix to each well containing 50 µL of cell lysate.
-
-
Measurement:
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 450 nm kinetically, with readings every 5 minutes for up to 60 minutes.[13]
-
-
Data Analysis:
-
Use an NADH standard curve to convert the change in absorbance over time to the rate of NADH generation.
-
One unit of PDH activity is the amount of enzyme that generates 1.0 µmole of NADH per minute at 37°C.[1]
-
Compare the PDH activity in inhibitor-treated cells to the vehicle-treated control cells. A successful inhibition of PDHK should result in a dose-dependent increase in PDH activity.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a cell-based target engagement assay for pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of pyruvate dehydrogenase kinase-1 by dicoumarol enhances the sensitivity of hepatocellular carcinoma cells to oxaliplatin via metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating Pyruvate Dehydrogenase Kinase 3 Inhibitory Potential of Myricetin Using Integrated Computational and Spectroscopic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based investigation of pyruvate dehydrogenase kinase-3 inhibitory potential of thymoquinone, targeting lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 11. Identification of Novel Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibitors by Kinase Activity-Based High-Throughput Screening for Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Best Practices for Normalizing Data in PDK Inhibitor Cellular Assays
Welcome to the technical support center for cellular assays involving Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PDK inhibitors?
Pyruvate Dehydrogenase Kinases (PDKs) are a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism.[1][2] They function by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase Complex (PDC).[3][4][5] This inactivation shunts pyruvate away from the mitochondria and the tricarboxylic acid (TCA) cycle, favoring its conversion to lactate (B86563), a hallmark of aerobic glycolysis (the Warburg effect), which is common in cancer cells.[3][4]
PDK inhibitors block the activity of PDK enzymes.[3] This prevents the phosphorylation and inactivation of PDC, promoting the conversion of pyruvate to acetyl-CoA, which then enters the TCA cycle for more efficient energy production via oxidative phosphorylation.[3][4] This metabolic shift is the therapeutic basis for investigating PDK inhibitors in diseases like cancer and diabetes.[1][3]
Q2: What are the most common cellular assays used to evaluate PDK inhibitors?
The efficacy of PDK inhibitors can be assessed using a variety of cellular assays, including:
-
PDC Activity Assays: Directly measure the activity of the Pyruvate Dehydrogenase Complex in cell lysates after treatment with an inhibitor.[6][7]
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These assays determine the effect of the inhibitor on cell proliferation and survival, which is particularly relevant for cancer cell lines that rely on glycolysis.
-
Lactate Production Assays: Since PDK inhibition is expected to decrease the conversion of pyruvate to lactate, measuring lactate levels in the cell culture medium is a common functional assay.
-
Phosphorylation Status Assays (e.g., Western Blot, ELISA): These methods can be used to detect the phosphorylation level of the PDC E1α subunit, which should decrease upon effective PDK inhibition.
-
Target Engagement Assays (e.g., NanoBRET, Thermal Proteome Profiling): Advanced methods to confirm that the inhibitor is binding to its intended PDK target within the cell.[8]
-
Reverse Phase Protein Arrays (RPPA): A high-throughput method to analyze the phosphorylation status of multiple proteins in relevant signaling pathways simultaneously, allowing for an estimation of inhibitor selectivity and potency.[9]
Q3: Why is data normalization critical in these assays?
Data normalization is essential for correcting for sources of experimental variability that can obscure the true biological effects of a PDK inhibitor. Without proper normalization, results can be misleading or irreproducible.[10] Key sources of variability include:
-
Differences in cell seeding density across wells.
-
Instrument-related fluctuations.
Normalization aims to minimize the impact of this technical variability, allowing for a more accurate comparison of results between different wells, plates, and experiments.
Q4: What are the standard methods for data normalization?
The choice of normalization method depends on the specific assay being performed. Common strategies include:
-
Normalizing to Vehicle/Negative Control: The most common method. All data points are expressed as a percentage or fold change relative to the average of the vehicle-treated control wells (e.g., 0.1% DMSO). This corrects for the baseline response of the cells.
-
Normalizing to a Positive Control: Data can be scaled relative to a known potent inhibitor (positive control). This helps in comparing the potency of new compounds against a standard and assessing assay performance over time.
-
Normalizing to Cell Number (e.g., using Hoechst or Crystal Violet stain): In long-term proliferation or cytotoxicity assays, the final readout (e.g., luminescence for viability) can be normalized to the actual number of cells in the well. This corrects for initial plating discrepancies and cytostatic effects.
-
Normalizing to Total Protein Content (e.g., BCA or Bradford assay): For endpoint assays involving cell lysates, such as Western blots or ELISAs, normalizing the signal to the total protein concentration in each sample corrects for variations in cell lysis and sample loading.
Troubleshooting Guides
Problem 1: High Variability Between Replicates
High variability can mask the true dose-response relationship of your PDK inhibitor. If the standard deviation between your technical replicates is consistently high (>15-20%), consider the following solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling. Use calibrated pipettes and consider using a multi-channel or automated liquid handler for better consistency.[14] |
| "Edge Effects" in Plates | Avoid using the outer wells of 96- or 384-well plates for experimental samples. Instead, fill these wells with sterile media or PBS to create a humidity barrier and reduce evaporation.[14] |
| Inconsistent Cell Health | Standardize your cell culture procedures. Use cells within a consistent, low passage number range, as high passage numbers can lead to phenotypic drift.[13] Ensure cells are at a consistent confluency (e.g., 70-80%) when harvested for experiments.[14] |
| Reagent/Compound Issues | Ensure complete solubilization of the PDK inhibitor in the vehicle (e.g., DMSO). Perform serial dilutions carefully and vortex thoroughly at each step. |
Problem 2: Inconsistent IC50 Values Across Experiments
The IC50 value (the concentration of an inhibitor that causes 50% of the maximal effect) is a key metric for potency. Fluctuations in this value across different days can compromise data reliability.
| Potential Cause | Recommended Solution |
| Variable Cell Culture Conditions | Use a thaw-and-use system with a large, quality-controlled frozen stock of cells to minimize variability from continuous culturing.[13] Standardize all conditions, including media lots, serum source, and incubator parameters.[14] |
| Assay Timing and Cell Density | The responsiveness of cells can be affected by their density and the time since the last passage.[13] Adhere strictly to a standardized protocol regarding cell density at the time of plating and the duration of inhibitor treatment. |
| Lack of Proper Controls | Always include both a positive control (a known PDK inhibitor with a stable IC50) and a negative control (vehicle) on every plate. The positive control helps monitor assay performance and can be used for plate-to-plate normalization. |
| Curve Fitting Issues | Use a consistent, appropriate non-linear regression model (e.g., four-parameter logistic) to fit the dose-response curve. Ensure you have enough data points spanning the full range of the curve (baseline, slope, and maximum effect). |
Table 1: Example IC50 Data for a PDK Inhibitor
This table shows how to present IC50 data, including a reference compound, to monitor assay consistency.
| Compound | Experiment Date | Target Cell Line | IC50 (µM) | 95% Confidence Interval |
| Pdhk-IN-3 | 2025-11-28 | H460 | 1.2 | 0.9 - 1.5 |
| This compound | 2025-11-29 | H460 | 1.5 | 1.1 - 1.9 |
| This compound | 2025-11-30 | H460 | 1.3 | 1.0 - 1.6 |
| DCA (Reference) | 2025-11-28 | H460 | 550 | 480 - 620 |
| DCA (Reference) | 2025-11-29 | H460 | 580 | 510 - 650 |
| DCA (Reference) | 2025-11-30 | H460 | 565 | 495 - 635 |
DCA (Dichloroacetate) is a known PDK inhibitor.
Experimental Protocols & Visualizations
Protocol: Cell Viability (MTT) Assay for PDK Inhibitor Potency
This protocol outlines a standard method for determining the effect of a PDK inhibitor on cancer cell viability.
-
Cell Plating:
-
Harvest and count cells (e.g., H460 lung cancer cells) that are in the logarithmic growth phase.
-
Dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the PDK inhibitor (e.g., this compound) in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include vehicle-only (0.1% DMSO) wells as a negative control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay and Data Acquisition:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Normalization and Analysis:
-
Subtract the average absorbance of "blank" wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the average absorbance of the vehicle-control wells:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
PDK Signaling Pathway
References
- 1. Pyruvate dehydrogenase kinase regulatory mechanisms and inhibition in treating diabetes, heart ischemia, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate Dehydrogenase Kinases in the Nervous System: Their Principal Functions in Neuronal-glial Metabolic Interaction and Neuro-metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic plasticity maintains proliferation in pyruvate dehydrogenase deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 9. Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays | Springer Nature Experiments [experiments.springernature.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
Validating Inhibitor Specificity for Pyruvate Dehydrogenase Kinase (PDHK) Isoforms: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the isoform-specific activity of Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) inhibitors is critical for advancing targeted therapies. This guide provides a comparative analysis of established PDHK inhibitors, detailing their specificity for the four PDHK isoforms (PDHK1, PDHK2, PDHK3, and PDHK4). Due to the absence of publicly available data for a compound specifically named "Pdhk-IN-3," this guide will focus on well-characterized alternative inhibitors to illustrate the validation process and provide a framework for evaluating novel compounds.
The pyruvate dehydrogenase complex (PDC) is a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[1] Its activity is negatively regulated by PDHKs through phosphorylation.[1][2] The four PDHK isoforms exhibit tissue-specific expression and play distinct roles in metabolic regulation, making isoform-selective inhibition a key goal in the development of therapeutics for metabolic diseases and cancer.[1][3][4]
Comparative Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity (IC50 values) of several known PDHK inhibitors against the different PDHK isoforms. This data is crucial for comparing the potency and selectivity of these compounds.
| Inhibitor | PDHK1 IC50 (nM) | PDHK2 IC50 (nM) | PDHK3 IC50 (nM) | PDHK4 IC50 (nM) | Notes |
| AZD7545 | 36.8 ± 18 | 6.4 ± 2.2 | 600 | No inhibition observed; paradoxical stimulation at >10 nM | Potent inhibitor of PDHK1 and PDHK2.[5] |
| VER-246608 | 35 | 84 | 40 | 91 | Potent pan-isoform inhibitor.[6] |
| Dichloroacetate (DCA) | - | - | - | - | A well-known PDHK inhibitor, but its isoform specificity is not as well-defined in terms of IC50 values in many public sources. It is known to inhibit PDHKs and has been used in clinical trials.[7] |
| PDK-IN-1 | 30 | - | - | - | Also shows inhibitory activity against HSP90 (IC50 = 100 nM).[6] |
| PDHK-IN-4 | - | 5.1 | - | 12.2 | A potent inhibitor of PDHK2 and PDHK4.[6] |
Experimental Protocols
Validating the specificity of a PDHK inhibitor requires robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a purified PDHK isoform in the presence of an inhibitor.
Principle: The assay quantifies the incorporation of a radiolabeled phosphate (B84403) from [γ-32P]ATP into a substrate, the E1 subunit of the pyruvate dehydrogenase complex. A decrease in radioactivity indicates inhibition of the kinase.[5]
Materials:
-
Purified recombinant human PDHK isoforms (PDHK1, PDHK2, PDHK3, PDHK4)
-
E1 subunit of the pyruvate dehydrogenase complex (substrate)
-
[γ-32P]ATP
-
Test inhibitor (e.g., this compound) at various concentrations
-
Mops-K+ buffer
-
SDS-PAGE apparatus
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the respective PDHK isoenzyme, the E1 subunit substrate, and the test inhibitor at a range of concentrations in Mops-K+ buffer.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize and quantify the radiolabeled E1 subunit using autoradiography and a phosphorimager or by excising the protein band and using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Target Engagement Assay (NanoBRET™)
This assay confirms that the inhibitor can bind to its target PDHK isoform within a cellular environment.
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged PDHK protein in live cells. Competitive displacement of the tracer by an unlabeled inhibitor results in a decrease in the BRET signal.[8]
Materials:
-
Cells (e.g., HEK293) transiently or stably expressing NanoLuc®-PDHK isoform fusion proteins
-
NanoBRET™ tracer specific for PDHK
-
Test inhibitor (e.g., this compound)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460 nm and 618 nm)
Procedure:
-
Seed the cells expressing the NanoLuc®-PDHK fusion protein into a 96-well plate.
-
The following day, treat the cells with the test inhibitor at various concentrations.
-
Add the NanoBRET™ tracer to all wells.
-
Equilibrate the plate at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Read the plate on a luminometer, measuring both donor (460 nm) and acceptor (618 nm) emission.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Determine the IC50 value by plotting the BRET ratio against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Visualizations
PDHK Signaling Pathway
Caption: PDHK signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Specificity Validation
Caption: Workflow for validating PDHK inhibitor specificity.
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the In Vivo Assessment of Pyruvate Dehydrogenase Activity Using Hyperpolarized 13C-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Refining the Role of Pyruvate Dehydrogenase Kinases in Glioblastoma Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a cell-based target engagement assay for pyruvate dehydrogenase kinase [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel PDHK Inhibitors and Dichloroacetate (DCA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a potent pyruvate (B1213749) dehydrogenase kinase (PDHK) inhibitor, referred to herein as PDK-IN-3, and the well-established PDHK inhibitor, dichloroacetate (B87207) (DCA). This objective analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to PDHK Inhibitors
Pyruvate dehydrogenase kinase (PDHK) is a family of four isoenzymes (PDK1-4) that play a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1] By phosphorylating and inactivating the PDC, PDHK shifts glucose metabolism from oxidative phosphorylation in the mitochondria to aerobic glycolysis, a phenomenon often observed in cancer cells and certain metabolic diseases.[1][2] Inhibition of PDHK can reverse this metabolic switch, making it an attractive therapeutic target.
Dichloroacetate (DCA) is a well-known, orally active small-molecule inhibitor of all four PDHK isoforms.[3] It acts as a pyruvate analog and promotes the degradation of HIF-1α, a transcription factor that upregulates PDK1.[4] While widely studied, DCA generally exhibits lower potency, with inhibitory concentrations in the micromolar to millimolar range.[4][5]
PDK-IN-3 represents a newer generation of potent, pan-isoform PDHK inhibitors with significantly higher activity in the nanomolar to low micromolar range.[6] This guide will focus on a compound designated as PDK-IN-3 (compound 1) , for which inhibitory data across all four PDK isoforms is available.[6] Another potent inhibitor, PDHK-IN-3 (compound 7) , will also be referenced for its high potency against PDK2 and PDK4.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for PDK-IN-3 and DCA against the four PDHK isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PDK1 IC50 | PDK2 IC50 | PDK3 IC50 | PDK4 IC50 | Reference |
| PDK-IN-3 (compound 1) | 109.3 nM | 135.8 nM | 458.7 nM | 8.67 µM | [6] |
| This compound (compound 7) | - | 0.21 µM | - | 1.54 µM | [7] |
| Dichloroacetate (DCA) | >1 mM (Ki) | 183 µM | >1 mM (Ki) | 80 µM | [8] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in cellular metabolism and its regulation by Pyruvate Dehydrogenase Kinase (PDHK). PDHK inhibitors like PDK-IN-3 and DCA block the inhibitory action of PDHK, leading to the activation of PDC and a metabolic shift towards oxidative phosphorylation.
Caption: Regulation of the Pyruvate Dehydrogenase Complex by PDHK and its inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of PDHK inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of PDHK by quantifying the incorporation of a radiolabeled phosphate (B84403) from ATP into a substrate.
Objective: To determine the in vitro potency (IC50) of an inhibitor against a specific PDHK isoform.
Materials:
-
Recombinant human PDHK enzyme (e.g., PDK1, PDK2, PDK3, or PDK4)
-
Substrate (e.g., Myelin Basic Protein (MBP) at 20 µM)
-
[γ-33P]-ATP (10 µM)
-
Assay buffer
-
Test compounds (PDK-IN-3, DCA) at various concentrations
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding the PDHK enzyme and [γ-33P]-ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and transfer the contents to a filter membrane that captures the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-33P]-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of PDHK inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Objective: To evaluate the cytotoxic or cytostatic effects of PDHK inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., NCI-H1975 lung cancer cells)
-
Cell culture medium and supplements
-
Test compounds (PDK-IN-3, DCA) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 3000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO).
-
Incubate the cells for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the EC50 (half-maximal effective concentration) value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the screening and evaluation of novel PDHK inhibitors, from initial biochemical assays to cellular-level characterization.
Caption: A generalized workflow for the discovery and validation of PDHK inhibitors.
Conclusion
The data presented in this guide demonstrate that novel inhibitors such as PDK-IN-3 exhibit significantly greater potency against PDHK isoforms compared to the established inhibitor DCA. The nanomolar to low micromolar IC50 values of PDK-IN-3 suggest a potential for higher efficacy at lower concentrations, which could translate to improved therapeutic windows and reduced off-target effects in preclinical and clinical settings. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the therapeutic potential of these next-generation PDHK inhibitors.
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Potency of Pdhk-IN-3 Versus Genetic Knockdown of Pyruvate Dehydrogenase Kinase
For researchers, scientists, and drug development professionals, understanding the nuances of inhibiting a key metabolic enzyme like Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) is critical. This guide provides an objective comparison between a potent chemical inhibitor, Pdhk-IN-3, and the widely used genetic knockdown approach, offering insights into their respective potencies and experimental considerations.
This comparison guide delves into the quantitative data, experimental protocols, and underlying mechanisms of both pharmacological inhibition with this compound and genetic silencing of PDHK, primarily focusing on the isoforms targeted by the inhibitor, PDHK2 and PDHK4.
Quantitative Potency: A Tale of Two Approaches
The potency of a small molecule inhibitor is typically defined by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. In contrast, the "potency" of genetic knockdown is assessed by the degree to which the expression of the target protein is reduced, often measured by techniques like Western blotting.
Table 1: Quantitative Comparison of this compound Potency and Typical PDHK Genetic Knockdown Efficacy
| Method | Target | Metric | Value | Citation |
| Chemical Inhibition | PDHK2 | IC50 | 0.21 µM | [1] |
| PDHK4 | IC50 | 1.54 µM | [1] | |
| Genetic Knockdown (siRNA/shRNA) | PDHK2 | Protein Reduction | Typically 50-90% | [2][3] |
| PDHK4 | Protein Reduction | Typically 50-90% | [4][5] |
As the data indicates, this compound is a highly potent inhibitor of PDHK2 and also demonstrates significant activity against PDHK4.[1] Genetic knockdown, through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), can achieve a substantial reduction in the target protein levels, often exceeding 50% and sometimes reaching up to 90%.[2][3][4][5]
It is important to note that while a low IC50 value for an inhibitor signifies high potency, the effectiveness of genetic knockdown depends on factors such as transfection efficiency and the stability of the target protein.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action, the following diagrams illustrate the PDHK signaling pathway and a typical experimental workflow for comparing a chemical inhibitor to genetic knockdown.
Caption: PDHK Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Comparing this compound and PDHK Knockdown.
Phenotypic Consequences: A Comparative Overview
Both pharmacological inhibition and genetic knockdown of PDHK are expected to yield similar downstream biological effects by reactivating the Pyruvate Dehydrogenase Complex (PDC). This leads to a metabolic shift from glycolysis to mitochondrial respiration.
Table 2: Comparison of Expected Phenotypic Effects
| Phenotypic Effect | This compound (Inhibition) | PDHK Genetic Knockdown | Underlying Mechanism |
| PDC Phosphorylation | Decreased | Decreased | Reduced PDHK activity leads to less phosphorylation of the PDC E1α subunit. |
| Lactate (B86563) Production | Decreased | Decreased | Increased pyruvate flux into the TCA cycle reduces its conversion to lactate. |
| Oxygen Consumption Rate (OCR) | Increased | Increased | Enhanced mitochondrial respiration due to increased acetyl-CoA availability. |
| Cancer Cell Viability | Decreased (in some contexts) | Decreased (in some contexts) | Metabolic reprogramming can induce apoptosis and inhibit proliferation in cancer cells reliant on glycolysis.[2][4] |
| Drug Resistance | Reversal (in some models) | Reversal (in some models) | Overcoming the Warburg effect can re-sensitize cancer cells to certain chemotherapeutics.[2] |
Studies have shown that knockdown of PDHK2 in paclitaxel-resistant lung cancer cells can re-sensitize them to the drug, an effect attributed to the inhibition of glycolysis.[2] Similarly, the knockdown of PDHK4 in hepatocellular carcinoma cells has been shown to decrease cell viability and induce apoptosis.[4] Given that this compound targets these same kinases, it is plausible that it would elicit comparable phenotypic responses in a dose-dependent manner.
Experimental Protocols: A Practical Guide
Pharmacological Inhibition with this compound
-
Stock Solution Preparation: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.
-
Cell Treatment: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentrations in a cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Dose-Response and Time-Course: Treat cells with a range of this compound concentrations for various durations to determine the optimal conditions for the desired effect.
-
Analysis: Harvest cells for downstream analyses such as Western blotting to assess the phosphorylation status of PDC, metabolic assays to measure lactate production and oxygen consumption, and cell viability or apoptosis assays.
Genetic Knockdown of PDHK using siRNA
-
siRNA Design and Synthesis: Design or purchase validated siRNA molecules targeting the specific PDHK isoform (e.g., PDHK2 or PDHK4). A non-targeting or scrambled siRNA should be used as a negative control.
-
Transfection: Transfect the siRNA into the target cells using a suitable transfection reagent (e.g., lipid-based reagents). Optimize the siRNA concentration and transfection time to achieve maximal knockdown with minimal cytotoxicity.
-
Verification of Knockdown: After a suitable incubation period (typically 24-72 hours), harvest a portion of the cells to verify the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Functional Assays: Once knockdown is confirmed, proceed with the same functional assays as described for the chemical inhibitor to assess the phenotypic consequences.
Conclusion: Choosing the Right Tool for the Job
Both this compound and genetic knockdown are powerful tools for investigating the role of PDHK in cellular metabolism and disease.
-
This compound offers a rapid, dose-dependent, and reversible means of inhibiting PDHK activity, making it ideal for studying the acute effects of enzyme inhibition and for preclinical therapeutic investigations. Its potency against specific isoforms allows for a targeted pharmacological approach.
-
Genetic knockdown provides a highly specific method to reduce the total amount of a target protein, which is invaluable for validating the on-target effects of a small molecule inhibitor and for studying the long-term consequences of reduced protein expression.
Ultimately, the choice between these two approaches will depend on the specific research question. For a comprehensive understanding, a combinatorial approach, where the effects of a chemical inhibitor are validated by genetic knockdown, is often the most rigorous and conclusive strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suppression of pyruvate dehydrogenase kinase-2 re-sensitizes paclitaxel-resistant human lung cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcollections.lrc.usuhs.edu [digitalcollections.lrc.usuhs.edu]
- 4. Loss of PDK4 switches the hepatic NF-κB/TNF pathway from pro-survival to pro-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Pyruvate Dehydrogenase Kinase 4 in the Heart through Degradation by the Lon Protease in Response to Mitochondrial Substrate Availability - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of different pan-PDK inhibitors including Pdhk-IN-3
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various pan-Pyruvate Dehydrogenase Kinase (PDK) inhibitors, with a special focus on Pdhk-IN-3. This document outlines their performance based on available experimental data, details common experimental methodologies, and visualizes key biological pathways and workflows to aid in the selection of appropriate inhibitors for research and development.
Pyruvate (B1213749) Dehydrogenase Kinases (PDKs) are a family of four mitochondrial enzymes (PDK1, PDK2, PDK3, and PDK4) that play a critical role in cellular metabolism.[1][2] They act as key regulators of the Pyruvate Dehydrogenase Complex (PDC), a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[2][3][4][5] By phosphorylating and thereby inhibiting the E1α subunit of PDC, PDKs shift metabolism away from mitochondrial respiration and towards glycolysis, a phenomenon famously observed in many cancer cells (the Warburg effect).[1][2][3][4][5][6] Consequently, inhibitors of PDKs, particularly pan-PDK inhibitors that target all four isoforms, are promising therapeutic agents for various diseases, including cancer and metabolic disorders.[1][2]
This guide offers a comparative analysis of several pan-PDK inhibitors, presenting their inhibitory potency and providing the necessary technical information for their evaluation.
Performance Comparison of Pan-PDK Inhibitors
The efficacy of a pan-PDK inhibitor is primarily determined by its inhibitory potency against the four human PDK isoforms. This is typically measured by the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The following table summarizes the IC50 values for several notable pan-PDK inhibitors, including this compound.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) |
| This compound | 109.3[7][8] | 135.8[7][8] | 458.7[7][8] | 8670[7][8] |
| AZD7545 | 36.8[1] | 6.4[1] | 600[1] | >10,000 (stimulates)[1] |
| Dichloroacetate (DCA) | - | 183,000[1] | - | 80,000[1] |
| VER-246608 | 35[1][7] | 84[1][7] | 40[1][7] | 91[1][7] |
| Nov3r | Potent Inhibition | Potent Inhibition | Stimulates | Stimulates |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams provide a visual representation of the PDK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: The PDK signaling pathway, illustrating the central role of PDK in regulating the Pyruvate Dehydrogenase Complex (PDC) and the metabolic switch between glycolysis and the TCA cycle.
Caption: A typical experimental workflow for evaluating the efficacy of pan-PDK inhibitors, from cell treatment to data analysis.
Experimental Protocols
A crucial step in evaluating PDK inhibitors is to determine their effect on the phosphorylation status of the PDC. The following is a detailed protocol for Western Blot analysis of PDH phosphorylation.
Western Blot Analysis of PDH Phosphorylation
This method is used to determine the phosphorylation status of the PDH-E1α subunit, which is a direct indicator of PDK activity within the cell.[1]
Materials:
-
Cultured cells treated with the PDK inhibitor as described above.
-
RIPA buffer or other suitable lysis buffer containing phosphatase and protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-PDH-E1α (Ser293) antibody.
-
Rabbit anti-total-PDH-E1α antibody.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Lysis:
-
After treatment with the PDK inhibitor, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PDH-E1α) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-PDH-E1α signal to the total PDH-E1α signal and the loading control.
-
Conclusion
The selection of a pan-PDK inhibitor for research or therapeutic development requires careful consideration of its potency against all four PDK isoforms, its mechanism of action, and its cellular effects. This guide provides a foundational comparison of several key inhibitors, including this compound, and details the experimental approaches necessary for their evaluation. As the field of metabolic targeting in disease continues to evolve, a thorough understanding of these compounds and their biological consequences is paramount. Researchers are encouraged to use this guide as a starting point for their investigations into the promising therapeutic potential of pan-PDK inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: Benchmarking Novel Compounds like Pdhk-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of well-characterized Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors, establishing a framework for the evaluation of novel compounds such as Pdhk-IN-3. By understanding the mechanisms of action and experimental validation of existing inhibitors, researchers can effectively profile and position new chemical entities in the landscape of cancer metabolism therapeutics.
Introduction to PDK Inhibition in Cancer Therapy
Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1-4) that act as crucial regulators of cellular metabolism. In many cancer cells, a metabolic shift known as the Warburg effect occurs, where cells favor glycolysis over mitochondrial oxidative phosphorylation, even in the presence of oxygen. PDKs contribute to this phenomenon by phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), which links glycolysis to the tricarboxylic acid (TCA) cycle.[1] Inhibition of PDKs can reverse this glycolytic switch, forcing cancer cells to rely on oxidative phosphorylation, a process that can lead to increased oxidative stress and apoptosis, making PDKs attractive targets for cancer therapy.[2]
Mechanism of Action of PDK Inhibitors
PDK inhibitors can be broadly categorized based on their binding site and mechanism of action. Understanding these differences is critical when characterizing a novel inhibitor.
Comparator Inhibitors: A Snapshot
To provide a clear benchmark, this guide focuses on three well-studied PDK inhibitors with distinct mechanisms:
-
Dichloroacetate (B87207) (DCA): A small molecule inhibitor that has been investigated for its anticancer properties.[2][3] It is a pyruvate mimetic and a relatively weak, non-specific inhibitor of PDKs.[1][4]
-
AZD7545: A potent and selective inhibitor of PDK1 and PDK2.[5][6] It binds to the lipoyl-binding pocket of the kinase.[7]
-
M77976: An ATP-competitive inhibitor that shows specificity for PDK4.[8]
The following sections will delve into the specific characteristics and experimental validation of these compounds.
Data Presentation: Quantitative Comparison of PDK Inhibitors
The following tables summarize the in vitro and cellular activities of the comparator PDK inhibitors across different isoforms and cell lines. This data serves as a reference for positioning the potency and selectivity of a new inhibitor like this compound.
Table 1: In Vitro Inhibitory Activity of Comparator PDK Inhibitors against PDK Isoforms
| Inhibitor | Target Isoform | Parameter | Value | Reference |
| Dichloroacetate (DCA) | PDK2 | K_i | ~0.2 mM | [1] |
| PDK1, PDK4 | - | Less potent than against PDK2 | [1] | |
| PDK3 | - | Low activity | [1] | |
| AZD7545 | PDK1 | IC₅₀ | 36.8 nM | [5][6] |
| PDK2 | IC₅₀ | 6.4 nM | [5][6] | |
| PDK3 | IC₅₀ | 600 nM | [7] | |
| PDK4 | Activity | Stimulatory at >10 nM | [6] | |
| M77976 | PDK4 | - | PDK4-specific inhibitor | [8] |
Table 2: Cellular Activity of Comparator PDK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Effect | Concentration | Reference |
| Dichloroacetate (DCA) | Breast Cancer Cell Lines | Breast Cancer | Decreased proliferation | Varies (20-80% inhibition) | [9] |
| Oral Squamous Carcinoma Cells (HSC-2, HSC-3) | Oral Cancer | Pro-apoptotic/cytostatic effect | Pharmacological concentrations | [3] | |
| HCT116 p53(-/-) | Colon Cancer | Synergizes with 2-deoxyglucose | - | [10] | |
| AZD7545 | A375, IGR37 (BRAF V600E) | Melanoma | Growth suppression | 10 µM | [5] |
| SKMel30, IPC298, MelJuso (NRAS mut) | Melanoma | Growth suppression | 10 µM | [5] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of PDK inhibitors like this compound.
Experimental Workflow Diagram
Caption: Workflow for cross-validating this compound's mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PDK inhibitors. Below are protocols for key experiments.
Western Blot for PDH Phosphorylation
This assay assesses the direct impact of the inhibitor on the phosphorylation status of the PDC, a key indicator of PDK activity.
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., HCT116, A549, or relevant lines) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and comparator inhibitors (e.g., DCA, AZD7545) for a predetermined time (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare for electrophoresis by adding Laemmli buffer and boiling.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-PDH (e.g., Ser293) and total PDH overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-PDH signal to the total PDH signal.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of the inhibitor with PDK in a cellular context.
-
Cell Treatment:
-
Treat intact cells in suspension with this compound or a vehicle control for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Analyze the soluble fraction by Western blot using an antibody specific for the target PDK isoform.
-
-
Data Analysis:
-
Plot the amount of soluble PDK at each temperature for both the treated and untreated samples. A shift in the melting curve indicates ligand binding and stabilization of the target protein.
-
Metabolic Assays
These assays measure the functional consequences of PDK inhibition on cellular metabolism.
-
Lactate (B86563) Production Assay:
-
Culture cells in the presence of this compound or comparator inhibitors.
-
Collect the culture medium at different time points.
-
Measure the lactate concentration in the medium using a commercially available lactate assay kit. A decrease in lactate production is indicative of a shift away from glycolysis.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Use a Seahorse XF Analyzer or a similar instrument to measure the OCR of cells treated with the inhibitor.
-
An increase in OCR indicates an enhancement of mitochondrial respiration, a key outcome of PDK inhibition.
-
Conclusion
The cross-validation of a novel PDK inhibitor's mechanism of action requires a multi-faceted approach. By comparing the biochemical and cellular effects of a new compound like this compound to well-characterized inhibitors such as Dichloroacetate and AZD7545, researchers can build a comprehensive profile of its potency, selectivity, and therapeutic potential. The experimental protocols and comparative data provided in this guide serve as a robust starting point for these critical investigations in the field of cancer metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloroacetate, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase Complex Activity Controls Metabolic and Malignant Phenotype in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyruvate Dehydrogenase Kinases: Therapeutic Targets for Diabetes and Cancers [e-dmj.org]
- 9. Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium dichloroacetate selectively targets cells with defects in the mitochondrial ETC - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synergistic Effects of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the synergistic potential of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors when used in combination with other cancer therapies. While this analysis was prompted by interest in the novel PDK inhibitor, Pdhk-IN-3, a review of the current scientific literature reveals no published data on its synergistic effects. Therefore, this guide will focus on the broader class of PDK inhibitors, using preclinical data from well-characterized compounds like Dichloroacetate (DCA) and other small molecules to illustrate the potential for synergistic anti-cancer activity.
Introduction to this compound
This compound is a potent inhibitor of Pyruvate Dehydrogenase Kinase (PDK), specifically targeting the PDK2 and PDK4 isoforms with IC50 values of 0.21 and 1.54 μM, respectively[1]. Its discovery is detailed in a 2021 publication by Bessho Y, et al., which focused on the structure-based design of novel and highly potent PDK inhibitors[1][2]. At present, publicly available research on this compound is limited to its synthesis and enzymatic activity, with no studies reporting on its effects in combination with other therapeutic agents.
The Rationale for Combining PDK Inhibitors with Other Cancer Therapies
Cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming is, in part, mediated by the overexpression of PDKs, which phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC)[3]. This inactivation prevents the conversion of pyruvate to acetyl-CoA, thereby shunting glucose metabolites away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate (B86563) production[3]. This metabolic phenotype supports rapid cell proliferation and is associated with resistance to therapy[3].
PDK inhibitors aim to reverse the Warburg effect by reactivating the PDC, thereby promoting mitochondrial respiration and reducing lactate production. This metabolic reprogramming can sensitize cancer cells to other therapies through several mechanisms:
-
Increased Oxidative Stress: Shifting metabolism towards oxidative phosphorylation can increase the production of reactive oxygen species (ROS), which can enhance the efficacy of chemotherapy and radiation.
-
Altered Tumor Microenvironment: Reducing lactate production can lead to a less acidic tumor microenvironment, which may improve immune cell function and the efficacy of immunotherapies.
-
Modulation of Signaling Pathways: Metabolic changes induced by PDK inhibition can impact various signaling pathways involved in cell survival, proliferation, and drug resistance.
Synergistic Effects of PDK Inhibitors with Other Cancer Therapies: Preclinical Evidence
The following sections summarize preclinical findings on the synergistic effects of PDK inhibitors in combination with chemotherapy, targeted therapy, and immunotherapy.
Combination with Chemotherapy
PDK inhibitors have been shown to enhance the efficacy of conventional chemotherapeutic agents in various cancer models.
Table 1: Synergistic Effects of PDK Inhibitors with Chemotherapy
| PDK Inhibitor | Chemotherapy Agent | Cancer Model | Key Findings | Reference |
| Dichloroacetate (DCA) | Cisplatin (B142131) | Ovarian Clear Cell Carcinoma (RMG1 cells) | Knockdown of PDK2 or treatment with DCA synergistically enhanced cisplatin-induced apoptosis and tumor growth inhibition in a xenograft model. | [4] |
| Dichloroacetate (DCA) | Doxorubicin | Prostate Cancer (PC-3) and Ovarian Cancer (ES-2) cells | The pan-PDK inhibitor VER-246608 potentiated the cytotoxic effects of doxorubicin. | [5] |
Experimental Protocol Example: In Vivo Xenograft Synergy Study
The following is a generalized protocol based on studies assessing the in vivo synergy of PDK inhibitors with chemotherapy[4][6].
-
Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., RMG1 ovarian cancer cells) are cultured under standard conditions.
-
Female BALB/c nude mice (5-6 weeks old) are used for tumor implantation.
-
-
Xenograft Establishment:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor growth is monitored regularly using calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
-
Treatment Protocol:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into four treatment groups:
-
Vehicle control
-
PDK inhibitor alone (e.g., DCA administered daily via oral gavage)
-
Chemotherapy agent alone (e.g., cisplatin administered weekly via intraperitoneal injection)
-
Combination of the PDK inhibitor and chemotherapy agent.
-
-
Tumor volumes and body weights are measured throughout the treatment period.
-
-
Endpoint Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
-
Synergy Assessment:
-
Synergy is determined by comparing the tumor growth inhibition in the combination group to that of the single-agent and control groups. Statistical analyses (e.g., ANOVA) are used to determine the significance of the observed effects. The Combination Index (CI) can be calculated, where CI < 1 indicates synergy[7][8].
-
Combination with Targeted Therapy
Targeted therapies, such as tyrosine kinase inhibitors (TKIs), are a cornerstone of precision oncology. However, acquired resistance is a major challenge. Combining TKIs with PDK inhibitors is a promising strategy to overcome this resistance.
Table 2: Synergistic Effects of PDK Inhibitors with Targeted Therapy
| PDK Inhibitor | Targeted Therapy Agent | Cancer Model | Key Findings | Reference |
| Dichloroacetate (DCA) | Tyrosine Kinase Inhibitors (TKIs) | Non-Small Cell Lung Cancer (NSCLC) cell lines (H1975, H1993, A549) | DCA potentiated the effects of TKIs at lower doses, with a Combination Index (CI) < 1 indicating synergy. The combination altered cell metabolism, reduced proliferation, and increased cell death. | [7] |
| Cpd64 (a PDK1 inhibitor) | Erlotinib (B232) (EGFR-TKI) | EGFR-mutant NSCLC cells (NCI-H1975 xenograft model) | Cpd64 enhanced the anti-proliferative effects of erlotinib under hypoxic conditions and enhanced tumor growth inhibition in a xenograft model. | [9] |
Experimental Protocol Example: In Vitro Synergy Assessment
The following protocol outlines a common method for assessing drug synergy in vitro using the Combination Index (CI) method, based on the Chou-Talalay method.
-
Cell Culture and Seeding:
-
Cancer cell lines are maintained in appropriate culture media.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
-
Drug Treatment:
-
Cells are treated with a range of concentrations of the PDK inhibitor, the targeted therapy agent, and the combination of both drugs at a constant ratio.
-
A vehicle-treated control group is included.
-
-
Cell Viability Assay:
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis and Synergy Calculation:
-
The dose-response curves for each drug and the combination are generated.
-
The Combination Index (CI) is calculated using software such as CompuSyn. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
-
Combination with Immunotherapy
Emerging evidence suggests that metabolic reprogramming of cancer cells can influence the tumor immune microenvironment and the efficacy of immunotherapies like immune checkpoint inhibitors.
Table 3: Synergistic Effects of PDK Inhibitors with Immunotherapy
| PDK Inhibitor | Immunotherapy Agent | Cancer Model | Key Findings | Reference |
| Dichloroacetate (DCA) | Anti-PD-L1 antibody | Gastric Cancer | PDK inhibition led to increased PD-L1 expression on tumor cells and enhanced the anti-cancer effect of PD-L1 antibodies. | [10][11] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by PDK inhibitors and a general workflow for assessing drug synergy.
Caption: The PDK signaling pathway and the mechanism of PDK inhibitors.
Caption: A generalized experimental workflow for assessing drug synergy.
Conclusion
The inhibition of PDK presents a compelling strategy to enhance the efficacy of various cancer therapies. Preclinical studies consistently demonstrate that PDK inhibitors can act synergistically with chemotherapy, targeted therapy, and immunotherapy in a variety of cancer models. This synergy is primarily attributed to the reversal of the Warburg effect, leading to increased oxidative stress in cancer cells and modulation of the tumor microenvironment.
While there is currently no specific data on the synergistic effects of this compound, its potency as a PDK inhibitor suggests it may hold similar potential. Further preclinical investigation into the combination of this compound with other anti-cancer agents is warranted to explore its therapeutic utility. Researchers in drug development are encouraged to consider the inclusion of PDK inhibitors in their combination therapy screening pipelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based drug design of novel and highly potent pyruvate dehydrogenase kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of oncogene inhibition and pyruvate dehydrogenase kinase blockade in resistant NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of pyruvate dehydrogenase kinase 1 enhances the anti-cancer effect of EGFR tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of glycolysis enhances the efficacy of immunotherapy via PDK-mediated upregulation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of glycolysis enhances the efficacy of immunotherapy via PDK-mediated upregulation of PD-L1 | springermedizin.de [springermedizin.de]
Confirming the Metabolic Switch Induced by Pdhk-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) is a key strategy for inducing a metabolic switch from glycolysis to oxidative phosphorylation. This guide provides a comprehensive comparison of methods to confirm the metabolic switch induced by Pdhk-IN-3, a potent pan-inhibitor of PDKs. We will compare its performance with other well-known PDK inhibitors, AZD7545 and Dichloroacetate (DCA), and provide detailed experimental protocols and supporting data to aid in the design and interpretation of your studies.
The Central Role of the Pyruvate Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex (PDC) is a critical gatekeeper enzyme in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. Pyruvate Dehydrogenase Kinases (PDKs) phosphorylate and inactivate the PDC, thereby shunting pyruvate away from mitochondrial oxidation and towards lactate (B86563) production, a hallmark of the Warburg effect observed in many cancer cells.[1][2] Inhibitors of PDKs, such as this compound, reverse this process, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[2]
Key Methods to Confirm the Metabolic Switch
Confirming the metabolic switch induced by this compound involves a multi-faceted approach, assessing changes at the enzymatic, cellular, and metabolic levels. The following sections detail the key experimental methods and provide a comparative overview of the expected outcomes with this compound and other PDK inhibitors.
Direct Measurement of Pyruvate Dehydrogenase (PDH) Activity
The most direct way to confirm the action of a PDK inhibitor is to measure the activity of its target, the Pyruvate Dehydrogenase Complex. An increase in PDH activity is a primary indicator of successful PDK inhibition.
Data Presentation: Comparison of PDK Inhibitor Potency
| Inhibitor | PDK1 IC₅₀ (nM) | PDK2 IC₅₀ (nM) | PDK3 IC₅₀ (nM) | PDK4 IC₅₀ (nM) | Reference(s) |
| This compound | 109.3 | 135.8 | 458.7 | 8670 | [3] |
| AZD7545 | 36.8 | 6.4 | 600 | >10,000 (stimulates) | [4][5] |
| Dichloroacetate (DCA) | ~2,000,000 | ~183,000 | >2,000,000 | ~80,000 | [6][7] |
Note: IC₅₀ values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Experimental Protocol: PDH Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and literature sources.[8]
-
Cell Lysis:
-
Treat cells with this compound or other inhibitors at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
PDH Activity Measurement:
-
Add a standardized amount of protein from each lysate to the wells of a 96-well plate.
-
Prepare a reaction mixture containing pyruvate, cofactors (NAD+, CoA, TPP), and a colorimetric probe that detects the production of NADH.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance, which is proportional to PDH activity.
-
Normalize the PDH activity to the protein concentration for each sample.
-
Compare the PDH activity in inhibitor-treated samples to the vehicle-treated control.
-
Real-Time Analysis of Cellular Metabolism with Seahorse XF Analyzer
The Seahorse XF Analyzer is a powerful tool for assessing the functional consequences of the metabolic switch by simultaneously measuring the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis.[7][9][10] A metabolic switch towards oxidative phosphorylation will be characterized by an increase in the OCR/ECAR ratio.[11]
Expected Outcomes:
-
This compound Treatment: Expected to cause a significant increase in basal and maximal OCR, and a decrease in ECAR, leading to a higher OCR/ECAR ratio.
-
AZD7545 Treatment: Shown to increase the proportion of active PDH in liver and skeletal muscle, suggesting a shift towards increased oxidative metabolism.[1]
-
Dichloroacetate (DCA) Treatment: Has been demonstrated to increase OCR and decrease ECAR in various cancer cell lines.[12][13]
Data Presentation: Illustrative Changes in OCR and ECAR
| Treatment | Basal OCR | Basal ECAR | OCR/ECAR Ratio | Expected Outcome |
| Vehicle Control | Baseline | Baseline | Baseline | Predominantly glycolytic phenotype (in cancer cells) |
| This compound | Increased | Decreased | Increased | Shift towards oxidative phosphorylation |
| AZD7545 | Increased | Decreased | Increased | Shift towards oxidative phosphorylation |
| DCA | Increased | Decreased | Increased | Shift towards oxidative phosphorylation |
This table represents the expected qualitative changes based on the mechanism of action of PDK inhibitors.
Experimental Protocol: Seahorse XF Cell Mito Stress Test
This protocol is a standard assay performed on the Seahorse XF Analyzer.[7]
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with this compound or other inhibitors for the desired duration.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator.
-
-
Seahorse XF Analysis:
-
Perform a standard Cell Mito Stress Test, which involves sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP: An uncoupling agent, to measure maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to measure non-mitochondrial respiration.
-
-
-
Data Analysis:
-
The Seahorse XF software automatically calculates OCR and ECAR.
-
Analyze the key parameters of mitochondrial function, including basal respiration, maximal respiration, and spare respiratory capacity.
-
Calculate the OCR/ECAR ratio to assess the metabolic phenotype.
-
Measurement of Key Metabolic Endpoints: Lactate Production and Glucose Uptake
A shift from glycolysis to oxidative phosphorylation will result in decreased production of lactate and may also affect glucose uptake.
Data Presentation: Comparative Effects on Lactate Production and Glucose Uptake
| Inhibitor | Lactate Production | Glucose Uptake | Reference(s) |
| This compound | Expected to Decrease | May Decrease or Remain Unchanged | - |
| AZD7545 | - | Shown to improve glucose control in vivo | [1] |
| DCA | Decreased | Decreased in some cell lines | [12][14] |
Direct comparative data for all three inhibitors in the same system is limited. The expected effects are based on their mechanism of action and available literature.
Experimental Protocol: Lactate Production Assay (Colorimetric)
This protocol is based on commercially available kits.[15]
-
Sample Collection:
-
Culture cells in the presence of this compound or other inhibitors.
-
Collect the cell culture medium at specified time points.
-
-
Lactate Measurement:
-
Use a colorimetric lactate assay kit, which typically involves an enzymatic reaction that produces a colored product proportional to the lactate concentration.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the lactate concentration based on a standard curve.
-
Normalize the lactate production to cell number or protein concentration.
-
Compare lactate levels in treated versus control samples.
-
Experimental Protocol: Glucose Uptake Assay (Fluorescent)
This protocol utilizes a fluorescent glucose analog (e.g., 2-NBDG).
-
Cell Preparation:
-
Culture cells and treat with inhibitors as required.
-
Wash cells with glucose-free medium.
-
-
Glucose Analog Incubation:
-
Incubate cells with a fluorescent glucose analog (e.g., 2-NBDG) for a defined period.
-
-
Signal Detection:
-
Wash cells to remove excess fluorescent analog.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
-
Data Analysis:
-
Quantify the fluorescence intensity, which is proportional to glucose uptake.
-
Compare the glucose uptake in treated versus control cells.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the key signaling pathway and a generalized experimental workflow.
References
- 1. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloroacetic acid upregulates apoptosis of ovarian cancer cells by regulating mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From OCR and ECAR to energy: Perspectives on the design and interpretation of bioenergetics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPARC Molecular Analysis – Cell Metabolism (Seahorse) Analysis [lab.research.sickkids.ca]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. agilent.com [agilent.com]
- 12. Dichloroacetate restores drug sensitivity in paclitaxel-resistant cells by inducing citric acid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dichloroacetate Enhances Apoptotic Cell Death via Oxidative Damage and Attenuates Lactate Production in Metformin-Treated Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of D-lactate dehydrogenase producing D-3-phenyllactic acid from Pediococcus pentosaceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Key Pyruvate Dehydrogenase Kinase Inhibitors
A detailed examination of the absorption, distribution, metabolism, and excretion (ADME) properties of prominent Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) inhibitors reveals distinct pharmacokinetic profiles that are critical for their development as therapeutic agents. This guide provides a comparative overview of Dichloroacetate (B87207) (DCA), AZD7545, PS10, and CPI-613, supported by experimental data to inform researchers and drug development professionals.
Pyruvate dehydrogenase kinase (PDHK) is a key regulatory enzyme in cellular metabolism, making it an attractive target for therapeutic intervention in a variety of diseases, including cancer and metabolic disorders. A number of small molecule inhibitors targeting PDHK have been developed. Understanding their pharmacokinetic (PK) profiles is paramount for optimizing dosing regimens and predicting their efficacy and safety. This comparison focuses on four key PDHK inhibitors: Dichloroacetate (DCA), AZD7545, PS10, and CPI-613.
Comparative Pharmacokinetic Data
To facilitate a direct comparison of their pharmacokinetic properties, the following table summarizes key ADME parameters for the selected PDHK inhibitors. The data has been compiled from various preclinical studies, primarily in rat models, to ensure a consistent basis for comparison.
| Parameter | Dichloroacetate (DCA) | AZD7545 | PS10 | CPI-613 (Devimistat) |
| Chemical Structure |  |  |
| Species | Rat (Fischer 344) | Rat (Wistar) | Mouse | Rat |
| Dose & Route | 20 mg/kg (oral gavage) | 10 mg/kg & 30 mg/kg (oral) | 70 mg/kg (intraperitoneal) | Not specified |
| Cmax | ~10-15 µg/mL (second peak)[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Tmax | Biphasic: ~5-10 min and a second peak later[1] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| AUC (0-inf) | 433.3 µg·h/mL (naive rats)[2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Half-life (t1/2) | ~0.1 to 5.4 hours (dose-dependent)[3] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Bioavailability | 0-13% (naive rats, dose-dependent)[4] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Clearance | 267.4 mL/h/kg (naive rats)[2] | Not explicitly stated | Not explicitly stated | Major elimination via β-oxidation[5] |
| Key Metabolic Pathways | Metabolism by glutathione (B108866) transferase zeta 1 (GSTZ1)[6] | Not explicitly stated | Not explicitly stated | β-oxidation, sulfur oxidation, and glucuronidation[5] |
In-Depth Inhibitor Profiles
Dichloroacetate (DCA)
DCA is the most extensively studied PDHK inhibitor. In male F344 rats, oral administration of DCA exhibits rapid absorption with a biphasic plasma concentration profile, suggesting enterohepatic recirculation or gastrointestinal-dependent absorption.[1] The oral bioavailability of DCA in naive rats is low and dose-dependent, ranging from 0% to 13%.[4] DCA demonstrates auto-inhibition of its own metabolism, leading to decreased clearance upon repeated exposure.[2] The primary route of metabolism is through glutathione transferase zeta 1 (GSTZ1).[6] In humans, DCA has a plasma half-life of approximately 1 hour after a single oral or intravenous dose.[7]
AZD7545
AZD7545 is a potent inhibitor of PDHK1 and PDHK2.[8] While specific pharmacokinetic parameter values in rats are not publicly detailed, in vivo studies in Wistar rats have demonstrated its pharmacological activity. A single oral dose of AZD7545 was shown to increase the active, dephosphorylated form of the pyruvate dehydrogenase (PDH) complex in both the liver and skeletal muscle in a dose-dependent manner.[9] This indicates good absorption and distribution to target tissues. The discontinuation of its clinical trials for undisclosed reasons highlights the importance of thorough toxicological assessment in preclinical studies.[10]
PS10
PS10 is a novel, broad-spectrum PDHK inhibitor.[11] In preclinical studies involving diet-induced obese mice, intraperitoneal administration of PS10 at 70 mg/kg resulted in improved glucose tolerance and reduced hepatic steatosis.[12] While detailed pharmacokinetic data such as Cmax and Tmax are not available, the observed in vivo efficacy suggests that PS10 achieves sufficient systemic exposure to engage its target.
CPI-613 (Devimistat)
CPI-613 is a lipoate analog that indirectly inhibits PDHK. Metabolism and mass balance studies in rats following intravenous administration of [14C]-CPI-613 showed that the compound was primarily eliminated through oxidative metabolism, with metabolites excreted in feces (59%) and urine (22%).[5] The major metabolic pathway was identified as β-oxidation.[5] In human hepatocytes, CPI-613 undergoes β-oxidation, sulfur oxidation, and glucuronidation.[5] While preclinical pharmacokinetic parameters in rats are not extensively published, the compound has advanced to clinical trials, indicating an acceptable safety and pharmacokinetic profile in humans.
Experimental Methodologies
The pharmacokinetic profiles of these inhibitors are typically determined through a series of in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study Protocol in Rats
A representative experimental workflow for determining the pharmacokinetic profile of a small molecule inhibitor following oral administration in rats is outlined below.
Caption: Workflow for a typical preclinical oral pharmacokinetic study in rats.
Bioanalytical Method: LC-MS/MS for Plasma Concentration Analysis
The quantification of drug concentrations in plasma samples is a critical step in pharmacokinetic studies. A widely used and highly sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of plasma, 300 µL of a precipitating agent (e.g., acetonitrile (B52724) containing an internal standard) is added.
-
Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: An aliquot of the supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 column). A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives (e.g., formic acid) is used to separate the analyte from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., using electrospray ionization) and detected using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
PDHK Signaling Pathway
The therapeutic effect of PDHK inhibitors stems from their ability to modulate the activity of the Pyruvate Dehydrogenase Complex (PDC). The following diagram illustrates the central role of PDHK in this signaling pathway.
Caption: The PDHK signaling pathway and the mechanism of action of PDHK inhibitors.
By inhibiting PDHK, these compounds prevent the phosphorylation and subsequent inactivation of the PDH complex. This leads to a metabolic shift from anaerobic glycolysis towards oxidative phosphorylation, a key mechanism underlying their therapeutic potential.
Conclusion
The pharmacokinetic profiles of PDHK inhibitors are diverse and play a crucial role in their therapeutic development. While DCA has been extensively characterized, more comprehensive and directly comparable preclinical pharmacokinetic data for newer inhibitors like AZD7545, PS10, and CPI-613 in standardized models would be highly beneficial for the research community. The experimental protocols and pathway information provided in this guide offer a framework for conducting and interpreting such comparative studies, ultimately aiding in the advancement of this promising class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and metabolism of dichloroacetate in the F344 rat after prior administration in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of [14C]dichloroacetate in male Sprague-Dawley rats. Identification of glycine conjugates, including hippurate, as urinary metabolites of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose pharmacokinetics and oral bioavailability of dichloroacetate in naive and GST-zeta-depleted rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Metabolism of a Novel Antimitochondrial Cancer Metabolism Agent, CPI-613, in Rat and Human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. aacrjournals.org [aacrjournals.org]
Validating the Therapeutic Window of PDK Inhibitors in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic window of Pyruvate (B1213749) Dehydrogenase Kinase (PDK) inhibitors in preclinical models. Due to the limited availability of public preclinical data for Pdhk-IN-3, this document focuses on established PDK inhibitors—Dichloroacetate (DCA), AZD7545, and PS10—to illustrate the necessary experimental data and methodologies. The principles and protocols outlined herein can be directly applied to the preclinical evaluation of novel compounds like this compound.
Introduction to PDK Inhibition
Pyruvate Dehydrogenase Kinase (PDK) is a crucial enzyme that regulates cellular metabolism by inactivating the Pyruvate Dehydrogenase Complex (PDC).[1] This inactivation shifts energy production from the more efficient mitochondrial oxidative phosphorylation to glycolysis, a metabolic state often exploited by cancer cells (the Warburg effect) and implicated in other diseases such as diabetes and pulmonary hypertension.[1][2] PDK inhibitors, therefore, represent a promising therapeutic strategy by reactivating the PDC and restoring normal metabolic function.[1]
This compound is a potent inhibitor of PDK2 and PDK4 with IC50 values of 0.21 µM and 1.54 µM, respectively.[3] Establishing a favorable therapeutic window—the dose range that maximizes efficacy while minimizing toxicity—is a critical step in the preclinical development of this and other PDK inhibitors.
Comparative Analysis of Preclinical PDK Inhibitors
The following tables summarize key preclinical data for DCA, AZD7545, and PS10, offering a benchmark for the types of information required to assess the therapeutic window of a new chemical entity like this compound.
Table 1: In Vitro Potency of Selected PDK Inhibitors
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Cell-Based Assay (Example) |
| This compound | N/A | 210[3] | N/A | 1540[3] | Data not available |
| DCA | Relatively Sensitive[4] | 183,000[5] | Most Resistant[4] | 80,000[5] | IC50 13.3 - 27.0 mM (Melanoma cells)[6] |
| AZD7545 | 87[7] | 5.2 (EC50)[8] | 600[7] | >10,000 (stimulates)[5] | EC50 105 nM (Pyruvate oxidation in rat hepatocytes)[8] |
| PS10 | 2,100[9] | 800[9] | 21,300[9] | 760[9] | IC50 284 µM (HeLa cell growth inhibition)[9] |
Table 2: Preclinical In Vivo Efficacy and Dosing
| Inhibitor | Animal Model | Disease | Dosing Regimen | Key Efficacy Findings |
| DCA | Nude rats with A549 lung adenocarcinoma xenografts | Cancer | Oral treatment | Significant tumor growth delay and some regression.[4] |
| Diabetic ob/ob mice | Type 2 Diabetes | Three-week treatment | Reduced plasma fructosamine (B8680336) levels.[10] | |
| Patients with idiopathic pulmonary arterial hypertension | Pulmonary Hypertension | 3 to 6.25 mg/kg b.i.d. (4 months) | Reduced mean pulmonary artery pressure and vascular resistance.[2] | |
| AZD7545 | Obese Zucker (fa/fa) rats | Type 2 Diabetes | 10 mg/kg twice daily (7 days) | Markedly improved 24-hour glucose profile.[8] |
| PS10 | Diet-induced obese (DIO) mice | Obesity/Type 2 Diabetes | 70 mg/kg i.p. (single dose) | Significantly augmented PDC activity in heart and liver.[9][11] |
| Diet-induced obese (DIO) mice | Diabetic Cardiomyopathy | N/A | Improved glucose tolerance and stimulated myocardial carbohydrate oxidation.[12] |
Table 3: Observed Toxicities of PDK Inhibitors
| Inhibitor | Observed Toxicities |
| DCA | Peripheral neuropathy, carcinogenic effects, hepatic tumorigenesis.[12][13] |
| AZD7545 | Cardiac steatosis and myocardial degeneration in normal rats (may be due to PDK4 activation).[13] |
| PS10 | Reported to have low toxicity in cells.[9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams provide a visual representation of the PDK signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of pyruvate dehydrogenase kinase improves pulmonary arterial hypertension in genetically susceptible patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dcaguide.org [dcaguide.org]
- 5. benchchem.com [benchchem.com]
- 6. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Kinase Profiles of Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase profiles of several prominent Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) inhibitors. Understanding the selectivity of these small molecules is crucial for interpreting experimental results and anticipating potential off-target effects in therapeutic development. This document summarizes available quantitative data, details the experimental methodologies used for kinase profiling, and visualizes key concepts to aid in comprehension.
Introduction to PDHK and Its Inhibition
Pyruvate Dehydrogenase Kinase (PDHK) is a family of four mitochondrial serine/threonine kinases (PDHK1, PDHK2, PDHK3, and PDHK4) that play a critical role in cellular metabolism. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDHKs act as a metabolic switch, diverting pyruvate from mitochondrial oxidation towards lactate (B86563) production, a phenomenon famously observed in cancer cells known as the Warburg effect.[1] Inhibition of PDHKs can reactivate the PDC, promoting oxidative phosphorylation and making it an attractive therapeutic strategy for various diseases, including cancer and metabolic disorders.[1][2] However, the high degree of homology within the ATP-binding sites of kinases can lead to off-target inhibition, resulting in unintended pharmacological effects.[3] Therefore, assessing the selectivity of PDHK inhibitors is a critical step in their development.
Off-Target Kinase Profile Comparison
The following table summarizes the available off-target kinase profiling data for several well-characterized and novel PDHK inhibitors. It is important to note that comprehensive, publicly available kinome-wide screening data is limited for many of these compounds.
| Inhibitor | Primary Target(s) | Off-Target Profile Summary | Notable Off-Targets (if known) |
| Dichloroacetate (DCA) | Pan-PDHK inhibitor (weak) | Generally considered to have low potency and selectivity.[2] No comprehensive kinase panel data is publicly available. It is known to have other cellular effects, such as inducing mitochondrial depolarization. | Data not available |
| AZD7545 | PDHK1, PDHK2 | Highly selective for PDHK1 and PDHK2. It does not inhibit PDHK4; instead, it paradoxically stimulates its activity at concentrations greater than 10 nM.[3][4] A comprehensive off-target kinase panel screen is not publicly available. | Data not available |
| VER-246608 | Pan-PDHK inhibitor | Reported to be a potent and selective pan-isoform inhibitor. A screen against 96 kinases showed significant or partial binding to only 8% of the panel. | Data not available |
| Compound 19t (resorcinol amide derivative) | Pan-PDHK inhibitor | Exhibited high selectivity, inhibiting only PDHKs in a screen against 366 kinases.[5] | None identified in the screen |
| Novel Dichloroacetophenones (e.g., compounds 54, 55, 64) | PDHK1 | Developed to have improved selectivity for PDHK1 over other isoforms and potentially other kinases, though broad kinome scan data is not available.[6] | Data not available |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to generate the selectivity data, the following diagrams illustrate the PDHK signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: The PDHK signaling pathway, illustrating the central role of the Pyruvate Dehydrogenase Complex (PDC) in metabolism.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
Experimental Protocols
The off-target profiles of PDHK inhibitors are typically determined using a variety of in vitro kinase assays. Below are detailed methodologies for some of the key experiments cited in the literature.
Radiometric Kinase Assay (using P81 Phosphocellulose Paper)
This is considered a gold-standard method for measuring kinase activity due to its direct and sensitive nature.[7]
Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a phosphocellulose paper, while the unincorporated radiolabeled ATP is washed away. The amount of radioactivity on the paper is proportional to the kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide with a phosphorylation site for the kinase), the PDHK inhibitor at various concentrations, and a buffer containing Mg²⁺.
-
Initiation: The kinase reaction is initiated by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP. The final ATP concentration is typically at or near the Km value for the specific kinase.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination and Spotting: The reaction is stopped by spotting a small volume of the reaction mixture onto a P81 phosphocellulose paper.[8]
-
Washing: The P81 paper is washed several times with a phosphoric acid solution (e.g., 0.5% or 75 mM) to remove any unincorporated [γ-³²P]ATP.[8][9] This is followed by a final wash with acetone (B3395972) to aid in drying.[8]
-
Detection: The radioactivity on the dried P81 paper is quantified using a scintillation counter or a phosphorimager.[8][10]
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by fitting the data to a dose-response curve.[4]
DiscoverX KINOMEscan™ Competition Binding Assay
This is a high-throughput, non-enzymatic binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[11][12]
Protocol:
-
Assay Components: The assay involves three main components: a DNA-tagged kinase, an immobilized ligand specific for the kinase's active site, and the test compound (PDHK inhibitor).
-
Competition Binding: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the PDHK inhibitor.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of DNA-tagged kinase bound to the immobilized ligand is quantified using qPCR.
-
Data Analysis: The results are typically reported as "percent of control," where the control is a reaction with DMSO instead of the inhibitor. A low percentage of control indicates strong inhibition of binding. Dissociation constants (Kd) can also be determined by running the assay with a range of inhibitor concentrations.
KiNativ™ in situ Kinase Profiling
This method allows for the profiling of kinase inhibitors directly in a more physiologically relevant context, such as cell or tissue lysates.
Principle: KiNativ™ utilizes an ATP-biotin probe that covalently labels a conserved lysine (B10760008) residue in the ATP-binding site of active kinases within a lysate. If a kinase is inhibited by a test compound, the binding of the ATP-biotin probe will be blocked. The extent of probe labeling for each kinase is then quantified by mass spectrometry.[13][14]
Protocol:
-
Lysate Preparation: Cells or tissues are lysed to release the native kinases.
-
Inhibitor Treatment: The lysate is incubated with the PDHK inhibitor at various concentrations.
-
Probe Labeling: The ATP-biotin probe is added to the lysate, where it will covalently label the active site of kinases that are not occupied by the inhibitor.
-
Enrichment and Digestion: Biotinylated proteins (labeled kinases) are enriched using streptavidin beads. The captured proteins are then digested into peptides.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled peptides from each kinase.
-
Data Analysis: The abundance of the probe-labeled peptide for each kinase in the inhibitor-treated sample is compared to that in a control sample (without inhibitor) to determine the degree of inhibition. This allows for the determination of inhibitor potency and selectivity against a large number of kinases in their native state.
Conclusion
The off-target profiling of PDHK inhibitors is essential for advancing our understanding of their biological effects and for the development of safe and effective therapeutics. While compounds like VER-246608 and its derivatives show high selectivity for the PDHK family, others such as DCA are known to be less specific. For many inhibitors, including the clinically investigated AZD7545, comprehensive public data on their kinome-wide selectivity remains limited. The use of robust and high-throughput profiling platforms such as radiometric assays, KINOMEscan™, and KiNativ™ will continue to be instrumental in characterizing the selectivity of novel PDHK inhibitors and guiding the development of next-generation metabolic modulators.
References
- 1. What are PDHK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Novel Resorcinol Amide Derivatives as Potent and Specific Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichloroacetophenones targeting at pyruvate dehydrogenase kinase 1 with improved selectivity and antiproliferative activity: Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in methods to assess the activity... | F1000Research [f1000research.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Pdhk-IN-3
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is in use and that all handling of the compound and its waste is performed within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves appropriate for the solvents being used.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosolization and work cannot be contained within a fume hood, appropriate respiratory protection is necessary.[1]
Step-by-Step Disposal Protocol for Pdhk-IN-3
The overriding principle for laboratory waste is to formulate a disposal plan before any experimental work begins.[2] All waste streams containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[3]
Step 1: Waste Segregation
At the point of generation, immediately segregate all waste contaminated with this compound from other laboratory waste.[3] This is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[1]
-
Solid Waste: Includes unused or expired this compound powder, contaminated weighing paper, gloves, pipette tips, and other contaminated consumables.
-
Liquid Waste: Includes all solutions containing this compound, such as stock solutions, experimental assays, and solvent rinses.
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.
Incompatible materials must be stored separately. For instance, keep acids and bases in separate containers, and do not mix halogenated and non-halogenated solvent wastes.[2][4]
Step 2: Waste Containment and Container Management
Proper containment is essential to prevent leaks and exposure.
-
Solid Waste: Place in a designated, robust, and sealable hazardous waste container.[3] The container must be chemically compatible with the waste.[5]
-
Liquid Waste: Collect in a dedicated, leak-proof, and shatter-resistant container.[3] Keep the container securely capped when not in use.[4] It is often good practice to use the original chemical container for the waste if it is in good condition.[4][6] If transferring to a new container, ensure it is clean and compatible.[6]
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
Step 3: Labeling Hazardous Waste
Properly label all waste containers as soon as the first item is added.[7] The label must include:
-
The full chemical name: "this compound".
-
An indication of the hazards (e.g., Toxic).
-
The date when waste was first added to the container (accumulation start date).
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5][7]
-
The SAA must be inspected weekly for leaks.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[7]
-
Waste containers can be stored in the SAA for up to 12 months, provided accumulation limits are not exceeded.[7]
Step 5: Arranging for Disposal
Do not dispose of this compound down the drain or in the regular trash. [3][7][9]
-
Contact your institution’s Environmental Health and Safety (EHS) department to request a pickup for your hazardous waste.[7][10]
-
Follow your institution's specific procedures for waste collection. EHS or a licensed hazardous waste disposal contractor will transport the waste for final disposal, which is typically incineration.[10]
Step 6: Decontamination
Decontaminate all surfaces and equipment that have come into contact with this compound. A typical procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials (wipes, etc.) must be disposed of as solid hazardous waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Summary of Disposal Methods
For clarity, the recommended disposal methods for different waste streams containing this compound are summarized below.
| Waste Stream | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound (Solid) | Dispose of as hazardous chemical waste. | Do not discard in regular trash. Place in a sealed, labeled hazardous waste container.[3] |
| Contaminated Labware (Gloves, Tips, etc.) | Dispose of as hazardous chemical waste. | Place in a designated, sealed, and clearly labeled hazardous waste container.[3] |
| Solutions containing this compound (Liquid) | Dispose of as hazardous liquid chemical waste. | Collect in a sealed, properly labeled, and leak-proof container. Do not pour down the drain.[3][7] |
| Empty Stock Vials | Triple-rinse with a suitable solvent. | The rinsate must be collected and disposed of as hazardous liquid waste.[2] After rinsing, the container can often be discarded in regular trash, but institutional policies may vary.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. louisville.edu [louisville.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. acs.org [acs.org]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
